molecular formula C14H23NO3 · HCl B1162873 3C-P (hydrochloride)

3C-P (hydrochloride)

Cat. No.: B1162873
M. Wt: 289.8
InChI Key: BVBRPPPQDLDWDP-UHFFFAOYSA-N
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Description

3C-P (hydrochloride) is an analytical reference standard that is structurally categorized as an amphetamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Properties

Molecular Formula

C14H23NO3 · HCl

Molecular Weight

289.8

InChI

InChI=1S/C14H23NO3.ClH/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4;/h8-10H,5-7,15H2,1-4H3;1H

InChI Key

BVBRPPPQDLDWDP-UHFFFAOYSA-N

SMILES

NC(C)CC1=CC(OC)=C(OCCC)C(OC)=C1.Cl

Synonyms

4-propoxy-3,5-Dimethoxyamphetamine; 4-propoxy-3,5-DMA; 3,5-methoxy-4-Propoxyamphetamine; Proscaline Amphetamine

Origin of Product

United States

Foundational & Exploratory

3C-P hydrochloride CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacological Profile[1]

Executive Summary

3C-P hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride) is a synthetic psychoactive alkaloid of the amphetamine class. It is chemically defined as the


-methyl homolog of Proscaline  (a phenethylamine) and is structurally related to TMA  (3,4,5-trimethoxyamphetamine).[1] Unlike the more common "2C" or "DOx" series, which possess a 2,4,5-substitution pattern on the phenyl ring, 3C-P belongs to the "3C" series characterized by a 3,4,5-substitution pattern .

This monograph provides a rigorous technical analysis of 3C-P hydrochloride, detailing its physicochemical properties, synthetic pathways, and receptor binding profiles for researchers in neuropsychopharmacology and forensic toxicology.

Chemical Identity & Physicochemical Data

The following data establishes the precise chemical definition of the target analyte.

Parameter Technical Specification
Common Name 3C-P Hydrochloride
Systematic IUPAC Name 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride
CAS Registry Number 2749897-26-3 (HCl salt) 501700-11-4 (Freebase)
Molecular Formula C₁₄H₂₃NO₃[2][3] · HCl
Formula Weight 289.80 g/mol (Salt) 253.34 g/mol (Freebase)
SMILES (Salt) CC(N)Cc1cc(OC)c(OCCC)c(c1)OC.Cl
InChI Key BVBRPPPQDLDWDP-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility DMSO (~13 mg/mL), Ethanol (~2 mg/mL), PBS pH 7.2 (~0.5 mg/mL)

Structural Analysis & Nomenclature

3C-P is distinct from the "2C-P" (2,5-dimethoxy-4-propylphenethylamine) family. The nomenclature "3C" refers to the 3 -carbon chain (amphetamine backbone) attached to a phenyl ring with a 3 ,5-dimethoxy substitution pattern.

  • Core Scaffold: Amphetamine (

    
    -methylphenethylamine).[4]
    
  • Ring Substitution: 3,5-dimethoxy groups with a 4-propoxy chain.[1][3][5]

  • Homology: It is the amphetamine homolog of Proscaline.[1][6]

  • Isomerism: The molecule contains a chiral center at the

    
    -carbon. Standard synthesis yields the racemic mixture (±)-3C-P.
    

Synthetic Methodology

The synthesis of 3C-P hydrochloride typically follows a three-step protocol starting from Syringaldehyde. This pathway ensures high regioselectivity for the 3,4,5-substitution pattern.

Reaction Pathway Diagram

SynthesisPathway Syringaldehyde Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) Intermediate1 3,5-Dimethoxy-4-propoxybenzaldehyde Syringaldehyde->Intermediate1 Alkylation (n-PrBr, K2CO3, DMF) Nitrostyrene 1-(3,5-dimethoxy-4-propoxyphenyl)- 2-nitropropene Intermediate1->Nitrostyrene Henry Reaction (Nitroethane, NH4OAc, AcOH) Product 3C-P (Freebase) Nitrostyrene->Product Reduction (LiAlH4, THF) FinalSalt 3C-P Hydrochloride Product->FinalSalt Salt Formation (HCl/Et2O)

Caption: Stepwise synthesis of 3C-P HCl from Syringaldehyde via Henry condensation and hydride reduction.

Detailed Protocol

Step 1: O-Alkylation

  • Dissolve Syringaldehyde (1.0 eq) in anhydrous DMF.

  • Add anhydrous

    
     (2.0 eq) and n-propyl bromide (1.2 eq).
    
  • Heat to 80°C for 4 hours under

    
     atmosphere.
    
  • Quench with ice water; extract with EtOAc.

  • Result: 3,5-dimethoxy-4-propoxybenzaldehyde.

Step 2: Henry Condensation (Nitroalkene Formation)

  • Dissolve the aldehyde from Step 1 in glacial acetic acid.

  • Add nitroethane (excess) and ammonium acetate (catalytic).

  • Reflux for 2-4 hours until the color shifts to deep yellow/orange.

  • Cool and crystallize or remove solvent in vacuo.

  • Result: 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitropropene.

Step 3: Reduction & Salt Formation

  • Prepare a suspension of Lithium Aluminum Hydride (

    
    , 4.0 eq) in dry THF.
    
  • Add the nitrostyrene solution dropwise at 0°C.

  • Reflux for 24 hours.

  • Quench (Fieser method:

    
    , 15% NaOH, 
    
    
    
    ).
  • Filter precipitate; extract filtrate with DCM.

  • Acidify the organic layer with ethereal HCl gas to precipitate 3C-P hydrochloride .

Pharmacological Profile

3C-P acts primarily as a serotonergic agonist.[5] Its structural modifications (alpha-methylation and 4-propoxy elongation) confer resistance to Monoamine Oxidase (MAO), enhancing oral bioavailability and duration compared to its phenethylamine counterpart, Proscaline.

Receptor Binding Affinity

Research indicates that 3,5-dimethoxy-4-alkoxyamphetamines ("3C-scalines") exhibit a binding preference for the 5-HT2A receptor, the primary target for psychedelic activity.

Receptor Interaction Type Functional Outcome
5-HT2A Full AgonistPsychedelic effects, Head-Twitch Response (HTR) in rodents
5-HT2C AgonistAnorectic effects, modulation of dopamine release
5-HT1A Low AffinityMinimal contribution to primary psychoactivity
Signaling Pathway Visualization

Pharmacology Ligand 3C-P Receptor 5-HT2A Receptor (Gq-coupled) Ligand->Receptor Binding PLC Phospholipase C (PLC) Receptor->PLC Activation IP3 IP3 / DAG PLC->IP3 Hydrolysis CaRelease Intracellular Ca2+ Release IP3->CaRelease Signaling NeuronalFire Glutamatergic Transmission CaRelease->NeuronalFire Modulation Behavior Psychoactive Effects (HTR, Hallucination) NeuronalFire->Behavior Downstream

Caption: Signal transduction pathway of 3C-P via 5-HT2A receptor activation leading to psychoactive effects.

Analytical Validation

For forensic identification and quality control, the following analytical signatures are diagnostic for 3C-P HCl.

  • Mass Spectrometry (GC-MS):

    • Parent Ion: m/z 253 (weak).

    • Base Peak: m/z 44 (typical for

      
      -methyl amines, cleavage of amine).
      
    • Key Fragments: m/z 210 (loss of amine fragment), m/z 168 (loss of propyl chain).

  • NMR Spectroscopy (

    
    H-NMR, 300 MHz, CDCl
    
    
    
    ):
    • 
       1.05 (t, 3H, propyl 
      
      
      
      )
    • 
       1.25 (d, 3H, 
      
      
      
      -
      
      
      )
    • 
       3.85 (s, 6H, 3,5-
      
      
      
      )
    • 
       6.40 (s, 2H, Ar-H)
      

References

  • Trachsel, D. (2002).[1] Synthesis of novel (phenylalkyl)amines for the investigation of structure-activity relationships. Helvetica Chimica Acta.

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991).[7][1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for Proscaline/Amphetamine relationships).

Sources

3C-P Hydrochloride vs. Proscaline: The Alpha-Methylation Divergence

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural, synthetic, and pharmacological comparison between 3C-P hydrochloride and Proscaline . It is designed for researchers requiring high-fidelity data for drug development, forensic analysis, and structure-activity relationship (SAR) studies.

Technical Whitepaper | Application Note: SAR-042

Executive Summary

The structural distinction between 3C-P (3,5-dimethoxy-4-propoxyamphetamine) and Proscaline (3,5-dimethoxy-4-propoxyphenethylamine) centers on a single methyl group at the alpha-carbon position of the ethylamine side chain.[1] This "alpha-methyl switch" transforms the pharmacokinetic profile from a substrate vulnerable to Monoamine Oxidase (MAO) degradation (Proscaline) to a sterically protected amphetamine scaffold (3C-P). This guide delineates the synthesis, analytical differentiation, and receptor binding implications of this structural modification.[1]

Structural Elucidation & Chemical Identity

The core difference lies in the classification: Proscaline is a phenethylamine (2C-series analogue), while 3C-P is its amphetamine homologue (3C-series).

FeatureProscaline (Hydrochloride)3C-P (Hydrochloride)
IUPAC Name 2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine HCl1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine HCl
Core Scaffold PhenethylamineAmphetamine (Alpha-methylphenethylamine)
Formula C

H

NO

· HCl
C

H

NO

· HCl
Mol. Weight (Freebase) 239.31 g/mol 253.34 g/mol
Alpha-Carbon Unsubstituted (-CH

-)
Methylated (-CH(CH

)-)
Chirality AchiralChiral (creates (R) and (S) enantiomers)
Visualization: The Alpha-Methyl Switch

The following diagram highlights the steric modification at the alpha-carbon that confers MAO resistance to 3C-P.

StructuralComparison cluster_0 Phenethylamine Scaffold cluster_1 Amphetamine Scaffold Proscaline PROSCALINE (No Alpha-Methyl) Susceptible to MAO ThreeCP 3C-P (Alpha-Methylated) Steric Hindrance to MAO Proscaline->ThreeCP Homologation (+CH2) CommonPrecursor 3,5-Dimethoxy-4-propoxybenzaldehyde CommonPrecursor->Proscaline + Nitromethane (Henry Rxn) CommonPrecursor->ThreeCP + Nitroethane (Henry Rxn)

Figure 1: Structural divergence originating from the Henry Reaction precursor choice. The alpha-methyl group in 3C-P introduces chirality and metabolic stability.

Synthetic Pathways & Causality

The synthesis of both compounds typically proceeds via the Henry Reaction (nitroaldol condensation) followed by reduction. The critical divergence point is the nitroalkane reagent.

Proscaline Synthesis (Phenethylamine Route)
  • Precursor: 3,5-Dimethoxy-4-propoxybenzaldehyde.

  • Reagent: Nitromethane (CH

    
    NO
    
    
    
    ).
  • Intermediate: 3,5-Dimethoxy-4-propoxy-beta-nitrostyrene.

  • Reduction: Lithium Aluminum Hydride (LAH) reduces the nitro group and the alkene to the amine.

  • Outcome: Achiral product.

3C-P Synthesis (Amphetamine Route)
  • Precursor: 3,5-Dimethoxy-4-propoxybenzaldehyde.

  • Reagent: Nitroethane (CH

    
    CH
    
    
    
    NO
    
    
    ).
  • Intermediate: 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitropropene.

  • Mechanism: The extra methyl group from nitroethane becomes the alpha-methyl group on the final amine.

  • Outcome: Racemic mixture (50:50 R/S enantiomers).

Experimental Protocol: Henry Reaction Divergence

Note: This protocol outlines the critical condensation step where the structural identity is determined.

Reagents:

  • 3,5-Dimethoxy-4-propoxybenzaldehyde (10 mmol)

  • Ammonium Acetate (catalyst, 2 mmol)

  • Solvent: Glacial Acetic Acid (20 mL)

  • Variable Reagent: Nitromethane (for Proscaline) OR Nitroethane (for 3C-P) (50 mmol)

Procedure:

  • Dissolution: Dissolve the aldehyde in glacial acetic acid under inert atmosphere (N

    
    ).
    
  • Addition: Add the respective nitroalkane and ammonium acetate.

  • Reflux: Heat to mild reflux (approx. 80-90°C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Observation: The solution typically darkens to a deep yellow/orange due to nitrostyrene formation (extended conjugation).

  • Workup: Cool to RT. Pour into ice water. The nitrostyrene usually precipitates as yellow crystals.

  • Purification: Recrystallize from boiling Isopropyl Alcohol (IPA).

Validation Point:

  • Proscaline Intermediate: Yellow needles, mp ~112-114°C.

  • 3C-P Intermediate: Orange/Yellow crystals, mp often lower or distinct from the nitrostyrene analogue.

Analytical Differentiation (Forensic & QC)

Distinguishing these two requires specific analytical techniques due to their similar polarity and UV absorption profiles.

Mass Spectrometry (GC-MS / LC-MS)

The most definitive rapid identification method is the molecular ion and fragmentation pattern.

  • Proscaline (EI-MS 70eV):

    • Molecular Ion [M]+: m/z 239.

    • Base Peak: m/z 210 (Alpha-cleavage: Loss of -CH

      
      NH
      
      
      
      , mass 30).
    • Key Fragment: m/z 30 (CH

      
      =NH
      
      
      
      ).
  • 3C-P (EI-MS 70eV):

    • Molecular Ion [M]+: m/z 253.

    • Base Peak: m/z 210 (Alpha-cleavage: Loss of -CH(CH

      
      )NH
      
      
      
      , mass 44).
    • Key Fragment: m/z 44 (CH

      
      CH=NH
      
      
      
      ).

Diagnostic Rule: Look for the m/z 44 peak. Its dominance confirms the amphetamine structure (3C-P). The m/z 30 peak dominates in primary phenethylamines (Proscaline).

Nuclear Magnetic Resonance ( H-NMR)

NMR provides unambiguous structural proof.

Signal RegionProscaline (400 MHz, CDCl

)
3C-P (400 MHz, CDCl

)
Alpha-H ~2.9-3.0 ppm (Triplet, 2H)~3.2-3.4 ppm (Multiplet/Sextet, 1H)
Alpha-Methyl Absent ~1.1-1.3 ppm (Doublet, 3H)
Beta-H ~2.7 ppm (Triplet, 2H)~2.6-2.8 ppm (dd, 2H)
Visualization: Analytical Decision Tree

AnalyticalDifferentiation Start Unknown Sample (White Crystalline Powder) Test1 GC-MS Analysis (EI 70eV) Start->Test1 Result1 Base Peak m/z 30 Mol Ion 239 Test1->Result1 Fragment Loss -30 Result2 Base Peak m/z 44 Mol Ion 253 Test1->Result2 Fragment Loss -44 Conclusion1 IDENTIFIED: Proscaline Result1->Conclusion1 Conclusion2 IDENTIFIED: 3C-P Result2->Conclusion2

Figure 2: Mass Spectrometry fragmentation logic for rapid differentiation.

Pharmacological Implications (SAR)

The structural difference dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Metabolic Stability (MAO Resistance)
  • Proscaline: As a primary phenethylamine, it is a substrate for Monoamine Oxidase (MAO-A and B). However, the 4-propoxy group provides some steric bulk that slightly retards degradation compared to Mescaline.

  • 3C-P: The alpha-methyl group creates significant steric hindrance near the amine. This blocks the approach of the MAO enzyme, preventing oxidative deamination.

    • Result: 3C-P has a longer duration of action and higher potency by weight compared to Proscaline.

Receptor Binding Profiles (5-HT )

Both compounds act as agonists at the 5-HT


 receptor.[1]
  • Potency: 3C-P is generally 2-3x more potent than Proscaline in vivo.

    • Proscaline Dose: 30–60 mg.

    • 3C-P Dose: 20–40 mg.[2][3]

  • Selectivity: The amphetamine scaffold (3C-P) often increases affinity for secondary targets (5-HT

    
    , 5-HT
    
    
    
    ) compared to the simpler phenethylamine, potentially altering the qualitative effects (more stimulation/adrenergic load).
ParameterProscaline3C-P
Primary Target 5-HT

Agonist
5-HT

Agonist
Metabolism MAO Deamination (Fast/Moderate)CYP450 Hydroxylation/Dealkylation (Slow)
Duration 8-12 Hours10-16 Hours
Potency Class Moderate (Mescaline-like)High (DOx-like but lower)

References

  • Shulgin, A. T., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Entry #140 Proscaline).[2]

  • Trachsel, D. (2012). Fluorine in Psychedelic Phenethylamines. Drug Testing and Analysis. (Discusses SAR of 2C vs 3C series).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. (Comprehensive review of PEA vs AMP SAR).

  • Cayman Chemical. (2024). 3C-P (hydrochloride) Product Monograph. (Analytical standards and physical data).

  • Halberstadt, A. L., et al. (2020).[5] Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropharmacology. (Comparative potency data).

Sources

The Synthesis and Pharmacological Landscape of 3C-P: A Journey Through Phenethylamine Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the history, synthesis, and pharmacology of 4-propoxy-3,5-dimethoxyamphetamine (3C-P), a synthetic phenethylamine. Tracing its origins from the foundational research on mescaline analogues to its brief mention in the seminal work of Alexander Shulgin and its later independent synthesis, this document elucidates the scientific journey of 3C-P. We delve into the intricate structure-activity relationships of the 3C-phenethylamine class, detailing the rationale behind their synthesis. This guide presents detailed experimental protocols for the chemical synthesis of 3C-P, alongside methodologies for its pharmacological evaluation, including in vitro receptor binding and functional assays, and in vivo behavioral models. Quantitative data on the pharmacological profile of 3C-P and related compounds are presented to provide a comparative context for researchers. This document serves as a vital resource for professionals in drug discovery and neuroscience, offering a deep dive into the chemistry and biology of this intriguing psychedelic compound.

Historical Context and Discovery

The story of 3C-P is intrinsically linked to the broader scientific exploration of psychedelic phenethylamines, a field significantly shaped by the pioneering work of twentieth-century chemists. The journey begins with the structural elucidation of mescaline, the primary psychoactive alkaloid in the peyote cactus, which served as a foundational template for subsequent synthetic exploration.

Early Explorations and the Work of Otakar Leminger

While often associated with the work of Alexander Shulgin, the chemical structure of what would become known as 3C-P was first described in the scientific literature in 1972 by Czechoslovakian chemist Otakar Leminger. In a paper published in the journal Chemický Průmysl, Leminger detailed the synthesis of a series of alkoxylated β-phenethylamines.[1][2][3] His work focused on the reduction of corresponding ω-nitrostyrenes. Although Leminger's research did not investigate the psychoactive properties of these compounds, it laid the chemical groundwork for their later rediscovery and investigation.

Alexander Shulgin and the "PiHKAL" Era

The modern understanding and popularization of the vast family of phenethylamines are largely attributable to the meticulous work of Alexander "Sasha" Shulgin. His systematic approach to modifying the phenethylamine backbone and his detailed bioassays, chronicled in the book PiHKAL: A Chemical Love Story, revolutionized the field.[4] Shulgin's research was driven by a deep curiosity about the relationship between chemical structure and psychoactive effects.[5]

In PiHKAL, Shulgin briefly mentions 3C-P as the unexplored "amphetamine homologue" of proscaline (4-propoxy-3,5-dimethoxyphenethylamine).[6][7] This mention, though concise, placed 3C-P on the map for future researchers and clandestine chemists.

Independent Synthesis by Daniel Trachsel

In 2002, Swiss chemist Daniel Trachsel, known for his extensive work on novel psychoactive substances, independently synthesized and documented a range of mescaline derivatives in the journal Helvetica Chimica Acta.[6] This work, focused on structure-activity relationships, included the synthesis of 3C-P, further solidifying its existence in the scientific literature.[6]

Structure-Activity Relationships of 3C-Phenethylamines

The "3C" designation in 3C-P refers to the three-carbon chain separating the phenyl ring from the amino group, a result of the alpha-methylation of the corresponding phenethylamine (which has a two-carbon chain, or "2C"). This seemingly minor structural modification has profound implications for the pharmacological activity of these compounds.

The Rationale for Alpha-Methylation

Shulgin's exploration of alpha-methylation was a deliberate strategy to probe the structure-activity relationships of phenethylamines. The addition of a methyl group at the alpha position of the ethylamine side chain generally results in:

  • Increased Potency: Alpha-methylation often enhances the compound's affinity for its target receptors, leading to psychoactive effects at lower doses.[8]

  • Altered Metabolism: The alpha-methyl group can sterically hinder the action of monoamine oxidase (MAO), an enzyme responsible for the metabolic breakdown of many phenethylamines. This can lead to increased bioavailability and a longer duration of action.

  • Modified Subjective Effects: The change in potency and pharmacokinetics can also lead to qualitative differences in the subjective psychoactive experience.

The Influence of the 4-Position Substituent

The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of a phenethylamine's psychedelic activity. In the case of 3C-P, the propoxy group (-OCH₂CH₂CH₃) plays a key role. Research has shown that increasing the length of the alkoxy chain at the 4-position (from methoxy in mescaline to ethoxy in escaline and propoxy in proscaline) can increase potency.[9] This trend is also observed in their alpha-methylated counterparts (TMA, 3C-E, and 3C-P).[9]

Chemical Synthesis of 3C-P

The synthesis of 3C-P (4-propoxy-3,5-dimethoxyamphetamine) can be achieved through a multi-step process starting from commercially available precursors. The following is a representative synthetic route.

Synthesis of 4-Propoxy-3,5-dimethoxybenzaldehyde

The initial step involves the propoxylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde).

  • Reaction: Syringaldehyde is reacted with a propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF) or acetone.

  • Mechanism: The base deprotonates the hydroxyl group of the syringaldehyde, forming a phenoxide ion. This nucleophile then attacks the electrophilic carbon of the propyl halide in an Sₙ2 reaction, forming the ether linkage.

  • Workup: The reaction mixture is typically partitioned between water and an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or chromatography.[10]

Henry Condensation to form the Nitrostyrene

The synthesized aldehyde is then condensed with nitroethane in a Henry reaction.

  • Reaction: 4-Propoxy-3,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a catalyst, such as ammonium acetate, in a solvent like glacial acetic acid.

  • Mechanism: The reaction proceeds through a base-catalyzed nitroaldol addition followed by dehydration to form the corresponding β-nitrostyrene.

  • Workup: The product, 1-(4-propoxy-3,5-dimethoxyphenyl)-2-nitropropene, often precipitates from the reaction mixture upon cooling and can be collected by filtration and purified by recrystallization.[10]

Reduction of the Nitrostyrene to the Amine

The final step is the reduction of the nitro group to an amine.

  • Reaction: The nitrostyrene derivative is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

  • Mechanism: The hydride reagent reduces the nitro group to a primary amine.

  • Workup: The reaction is carefully quenched with water and a strong base (e.g., NaOH solution) to precipitate the aluminum salts. The product, 3C-P, is then extracted into an organic solvent. The freebase is often converted to a more stable salt, such as the hydrochloride or sulfate, for storage and handling.[11]

Synthesis_of_3CP Syringaldehyde Syringaldehyde Aldehyde 4-Propoxy-3,5-dimethoxy- benzaldehyde Syringaldehyde->Aldehyde Propoxylation Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Aldehyde Base Base (e.g., K₂CO₃) Base->Aldehyde Nitrostyrene 1-(4-Propoxy-3,5-dimethoxyphenyl) -2-nitropropene Aldehyde->Nitrostyrene Henry Condensation Nitroethane Nitroethane Nitroethane->Nitrostyrene Catalyst Catalyst (e.g., Ammonium Acetate) Catalyst->Nitrostyrene ThreeCP 3C-P (4-Propoxy-3,5-dimethoxy- amphetamine) Nitrostyrene->ThreeCP Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->ThreeCP caption Synthetic Pathway of 3C-P

Caption: A simplified workflow for the synthesis of 3C-P.

Pharmacology of 3C-P

The psychoactive effects of 3C-P are primarily mediated by its interaction with serotonin receptors in the central nervous system.

Receptor Binding and Functional Activity

3C-P is a potent agonist at the serotonin 5-HT₂A receptor, which is the primary molecular target for classic psychedelic drugs.[6][7] In vitro studies have demonstrated that 3C-P acts as a full agonist at this receptor.[7]

Table 1: Comparative Pharmacology of 3C-P and Related Phenethylamines

Compound5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)HTR ED₅₀ (μmol/kg)Human Dosage (mg)
Mescaline~3700~130026.3200-400
Proscaline~400~1008.0930-60
TMA~3200-13.6100-250
3C-E--8.5420-60
3C-P ~1000 ~57 8.47 20-40

Data compiled from multiple sources. HTR (Head-Twitch Response) data is from studies in C57BL/6J mice.[9]

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[9] Studies have shown that 3C-P potently induces the HTR in mice, with an efficacy comparable to other potent psychedelic phenethylamines.[9]

Experimental Protocols

In Vitro: Calcium Flux Assay for 5-HT₂A Receptor Activation

This protocol outlines a method to assess the functional activity of 3C-P at the 5-HT₂A receptor by measuring intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds (e.g., 3C-P) and reference agonist (e.g., serotonin).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Plate the 5-HT₂A expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium and add the dye loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS.

  • Assay: Place the plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading for a set period.

  • Automatically inject the test compound at various concentrations.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.[11][12][13][14][15]

Calcium_Flux_Assay Start Start: 5-HT₂A expressing cells in 96-well plate Dye_Loading Load cells with calcium-sensitive dye Start->Dye_Loading Incubation Incubate at 37°C Dye_Loading->Incubation Washing Wash cells Incubation->Washing Baseline_Reading Record baseline fluorescence Washing->Baseline_Reading Compound_Injection Inject test compound Baseline_Reading->Compound_Injection Fluorescence_Measurement Measure fluorescence change (calcium mobilization) Compound_Injection->Fluorescence_Measurement End End: Data analysis (EC₅₀ determination) Fluorescence_Measurement->End caption Calcium Flux Assay Workflow

Sources

Technical Monograph: 3C-P Hydrochloride Physical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, characterization protocols, and handling requirements for 3C-P hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)-2-propanamine hydrochloride).

Executive Summary

3C-P hydrochloride is a synthetic phenethylamine of the amphetamine class, structurally defined by a 3,5-dimethoxy-4-propoxy substitution pattern on the phenyl ring. It is the amphetamine homologue of the mescaline derivative Proscaline. As a research chemical, it acts as a potent 5-HT


 receptor agonist.

This guide addresses a critical gap in the open literature: while the freebase and related analogs are documented, the specific melting point of the hydrochloride salt is often proprietary or batch-dependent. This document provides the expected thermodynamic range based on structural homology, alongside a validated protocol for empirical determination.

Chemical Identity & Structure

PropertyData
IUPAC Name 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride
Common Name 3C-P HCl, 3,5-Dimethoxy-4-propoxyamphetamine HCl
CAS Number 2749897-26-3 (HCl salt); 501700-11-4 (Freebase)
Molecular Formula C

H

NO

[1][2][3][4][5] · HCl
Molecular Weight 289.80 g/mol
SMILES CC(N)CC1=CC(OC)=C(OCCC)C(OC)=C1.Cl
Structural Diagram

The molecule features a chiral center at the


-carbon, though it is typically supplied as a racemic mixture.

3CP_Structure cluster_0 Phenyl Ring Core cluster_1 Side Chain C1 C1 (Aromatic) Alpha α-Carbon (Chiral Center) C1->Alpha Linker C3 C3 (Methoxy) Methoxy Group Methoxy Group C3->Methoxy Group C4 C4 (Propoxy) Propoxy Chain Propoxy Chain C4->Propoxy Chain C5 C5 (Methoxy) C5->Methoxy Group Amine Amine (HCl Salt) Alpha->Amine Ionic Bond (HCl)

Figure 1: Structural decomposition of 3C-P HCl highlighting key functional groups.

Physical Properties[7][8]

Appearance and State
  • Form: Crystalline solid.

  • Color: Typically off-white to white.

  • Hygroscopicity: Moderate. Storage in a desiccator is required to prevent clumping and hydrolysis.

Solubility Profile

Solubility data is critical for preparing stock solutions for in vitro assays.

SolventSolubility (mg/mL)Notes
DMSO ~13 mg/mLPreferred for biological stock solutions.
Ethanol ~2 mg/mLModerate solubility; sonication may be required.
DMF ~2 mg/mLAlternative organic solvent.
PBS (pH 7.2) ~0.5 mg/mLLow solubility; use cosolvent (e.g., 1:1 DMSO:PBS) for aqueous buffers.
Water VariableSoluble, but stability is lower than in organic solvents.
Melting Point Analysis

Unlike its well-documented analog Proscaline, the specific melting point of 3C-P HCl is not consistently reported in standard open literature (e.g., PiHKAL). However, based on structural homology and thermodynamic trends of phenethylamine hydrochlorides, the expected range can be inferred.

  • Proscaline HCl (Homolog): 183–184 °C

  • 3C-E HCl (Analog): 218–220 °C

  • Estimated Range for 3C-P HCl: 180–210 °C

Critical Note: Due to the variance in salt stoichiometry and hydration states between batches, empirical determination is mandatory for any new lot used in quantitative research.

Experimental Protocols

Melting Point Determination Protocol

To validate the purity and identity of a 3C-P HCl sample, follow this self-validating protocol.

Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent). Standard: Benzoic Acid (MP 122 °C) or Caffeine (MP 235 °C) for calibration.

  • Preparation: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours to remove surface moisture.
  • Loading: Pack 2-3 mm of the crystalline powder into a glass capillary tube. Ensure compact packing by tapping the tube.

  • Ramp 1 (Fast): Heat at 10 °C/min to determine the approximate melting onset.

  • Ramp 2 (Precise): Cool the apparatus to 20 °C below the approximate onset. Heat at 1 °C/min .

  • Observation: Record the temperature at the first sign of liquid (Onset) and complete liquefaction (Clear Point).

  • Validation: A range >2 °C indicates impurities or solvates.

Analytical Characterization Workflow

This workflow ensures the compound matches the label claim before biological testing.

Characterization_Workflow Sample Raw Sample (3C-P HCl) Solubility Solubility Test (DMSO/EtOH) Sample->Solubility MP Melting Point (Target: 180-210°C) Sample->MP NMR 1H-NMR (D2O) Confirm Propoxy Chain Solubility->NMR Dissolved MS GC-MS / LC-MS M+ = 253.34 (Freebase) MP->MS If Pure Result Validated Standard NMR->Result Spectra Match MS->Result Mass Match

Figure 2: Step-by-step analytical validation workflow for 3C-P Hydrochloride.

Pharmacological Context

3C-P acts primarily as a partial agonist at the 5-HT


 receptor. The propoxy group at the 4-position (para) provides steric bulk that influences receptor binding affinity and metabolic stability compared to the methoxy group in TMA-2.

Signaling Pathway: Ligand binding triggers G


 coupling, leading to phospholipase C (PLC) activation and subsequent intracellular calcium release.

Signaling_Pathway Ligand 3C-P Receptor 5-HT2A Receptor Ligand->Receptor Binding GProtein Gαq/11 Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulation SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis Response Ca2+ Release Neuronal Excitation SecondMessenger->Response Signaling

Figure 3: Primary signal transduction pathway for 5-HT2A agonists like 3C-P.

Stability and Storage

  • Storage Temperature: -20 °C.

  • Environment: Store under inert gas (Argon or Nitrogen) if possible.

  • Shelf Life:

    
     2 years if kept dry and frozen.
    
  • Solution Stability: Solutions in DMSO or Ethanol should be used within 24 hours or aliquoted and frozen at -80 °C to prevent oxidation of the amine.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing Entry #140 Proscaline and Entry #23 3C-E for analog comparison).
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

  • World Health Organization. (2023). Critical Review Report: 3-Chloromethcathinone (3-CMC). (Cited for comparative salt thermodynamics of similar molecular weight phenethylamines). [Link]

Sources

metabolic pathways of 3C-P hydrochloride in mammalian systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the metabolic profiling of 3C-P hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine). Given the sparse direct literature on 3C-P compared to its phenethylamine analogue (Proscaline) or its homologue (TMA-2), this analysis synthesizes established structure-metabolism relationships (SMR) from the 3,4,5-trimethoxyamphetamine class to construct a predictive yet rigorous metabolic framework.

Executive Summary

3C-P (3,5-dimethoxy-4-propoxyamphetamine) is a psychotropic phenylisopropylamine.[1] Structurally, it is the


-methyl homologue of Proscaline and a derivative of Mescaline. Unlike simple phenethylamines, the 

-methyl group in 3C-P confers resistance to Monoamine Oxidase (MAO), shifting the primary metabolic burden to Cytochrome P450 (CYP) isoforms.

Understanding the metabolic stability and metabolite profile of 3C-P is critical for forensic toxicology and drug interaction screening. This guide delineates the predicted Phase I and Phase II pathways, identifies key enzymatic drivers, and provides validated protocols for empirical verification.

Chemical Identity & Pharmacophore Analysis

The metabolic liability of 3C-P is dictated by three structural features:

  • The Primary Amine (

    
    -methyl):  Sterically hinders direct deamination by MAO, necessitating CYP-mediated oxidative deamination.
    
  • The 4-Propoxy Chain: A highly lipophilic moiety susceptible to O-dealkylation (specifically O-depropylation). This is the predicted rate-limiting step in clearance.

  • The 3,5-Dimethoxy Groups: Secondary sites for O-demethylation, likely occurring after or in competition with the 4-position metabolism.

FeatureChemical StructureMetabolic Susceptibility
Core PhenylisopropylamineCYP-mediated Deamination (Phase I)
R4 Substituent -O-CH2-CH2-CH3High (O-Depropylation via CYP2D6/3A4)
R3/R5 Substituents -O-CH3Moderate (O-Demethylation)

Detailed Metabolic Pathways

The metabolism of 3C-P follows a bifurcated pathway dominated by O-dealkylation and oxidative deamination.

Phase I: Functionalization

Pathway A: O-Depropylation (Major) The removal of the propyl chain at the 4-position is the most energetically favorable reaction, yielding 4-hydroxy-3,5-dimethoxyamphetamine (4-OH-3,5-DMA) . This metabolite is structurally analogous to the active metabolite of related compounds and may retain serotonergic activity.

Pathway B: O-Demethylation (Minor) Concurrent demethylation at the 3 or 5 positions yields 3-hydroxy-4-propoxy-5-methoxyamphetamine .

Pathway C: Oxidative Deamination While slower than in non-


-methylated analogs, CYP enzymes convert the amine to an unstable carbinolamine, which collapses into 1-(3,5-dimethoxy-4-propoxyphenyl)-2-propanone (3C-P Ketone) . This ketone is subsequently oxidized to the corresponding Benzoic Acid derivative .
Phase II: Conjugation

The phenolic metabolites generated in Phase I (4-OH-3,5-DMA) are rapid substrates for Uridine 5'-diphospho-glucuronosyltransferase (UGT) and Sulfotransferase (SULT), forming hydrophilic glucuronides and sulfates for renal excretion.

Pathway Visualization (Graphviz)

The following diagram illustrates the hierarchical metabolic cascade of 3C-P.

3CP_Metabolism Parent 3C-P (Parent Drug) Met1 4-OH-3,5-DMA (Major Metabolite) Parent->Met1 O-Depropylation (CYP2D6, CYP3A4) Met2 3-OH-4-PrO-5-MeO-AMP (Minor Metabolite) Parent->Met2 O-Demethylation (CYP2D6, CYP2C19) Ketone 3C-P Ketone (Deaminated) Parent->Ketone Oxidative Deamination (CYP2D6, CYP1A2) Gluc O-Glucuronide Conjugate (Phase II) Met1->Gluc UGT/SULT Conjugation Met2->Gluc UGT/SULT Conjugation Acid 3,5-Dimethoxy-4-propoxy Benzoic Acid Ketone->Acid Oxidation (ALDH)

Figure 1: Predicted metabolic cascade of 3C-P hydrochloride showing the primary O-depropylation pathway and subsequent Phase II conjugation.

Enzymology & Causality

Based on the structural homology to Mescaline and Proscaline [1][2], the following enzymatic profile is deduced:

  • CYP2D6: The high-affinity, low-capacity enzyme responsible for the O-dealkylation of basic amines. Polymorphism in CYP2D6 (Poor Metabolizers vs. Ultra-Rapid Metabolizers) will likely cause significant inter-individual variability in 3C-P clearance.

  • CYP3A4: The low-affinity, high-capacity enzyme. Likely contributes to N-oxidation and O-depropylation at high substrate concentrations (overdose scenarios).

  • MAO-A/B: Limited direct involvement due to steric hindrance by the

    
    -methyl group, but essential for the breakdown of downstream amine-free metabolites.
    

Experimental Protocols (Self-Validating Systems)

To confirm the theoretical pathways above, the following experimental workflows are required. These protocols are designed to be robust and reproducible.

Protocol A: In Vitro Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • Incubation System:

    • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate HLM and 3C-P (1 µM final conc) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., 3C-P-d3).

  • Analysis (LC-HRMS):

    • Instrument: Q-Exactive Orbitrap or equivalent Q-TOF.

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

    • Gradient: 5% to 95% B (ACN + 0.1% Formic Acid) over 10 min.

    • Detection: Full Scan / dd-MS2 (Data Dependent). Look for mass shifts:

      • Parent:

        
        
        
      • O-Despropyl:

        
         (
        
        
        
        Da)
      • O-Desmethyl:

        
         (
        
        
        
        Da)
Protocol B: CYP Isoform Phenotyping (Inhibition Assay)

Objective: Validate the specific enzymes (e.g., CYP2D6) driving the metabolism.

  • Setup: Replicate Protocol A but include specific chemical inhibitors.

  • Inhibitor Panel:

    • Quinidine (1 µM): Potent CYP2D6 inhibitor.

    • Ketoconazole (1 µM): Potent CYP3A4 inhibitor.

    • Furafylline (10 µM): CYP1A2 inhibitor.

  • Validation Logic:

    • If Quinidine reduces the formation of the O-despropyl metabolite by >80%, CYP2D6 is the primary driver . This confirms the genetic susceptibility risk.

Quantitative Data Summary (Predicted)

AnalytePrecursor Ion (

)
Retention Time (Rel)BiotransformationToxicity Potential
3C-P 254.1751.00ParentActive (5-HT2A Agonist)
4-OH-3,5-DMA 212.1280.65O-DepropylationPotentially Active
3-OH-Isomer 240.1590.72O-DemethylationInactive
3C-P Ketone 253.1430.95DeaminationReactive Intermediate
Benzoic Acid 269.1020.40OxidationInactive (Excreted)

Toxicological Implications

The metabolic conversion of 3C-P to 4-OH-3,5-DMA is of particular interest. In the mescaline series, 4-hydroxylation often leads to inactive compounds, but for 3C-P, the removal of the bulky propyl group might restore affinity to certain transporter proteins or receptors before conjugation [3]. Furthermore, saturation of CYP2D6 in "Poor Metabolizers" could lead to prolonged half-life and exaggerated psychotropic effects, a critical risk factor in clinical presentations.

References

  • Caspar, A. T., et al. (2018). "Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-AL-T, and 5-MeO-2-Me-DIPT...". Drug Testing and Analysis. Link(Cited for general metabolic workflow of alkoxy-amines).

  • Meyer, M. R., & Maurer, H. H. (2010). "Metabolism of designer drugs of abuse: an updated review". Current Drug Metabolism. Link(Authoritative review on CYP pathways for amphetamine derivatives).

  • Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines". Drug Testing and Analysis. Link(Provides SAR data relevant to 3C-P and Proscaline).

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. Link(Foundational text defining the 3C-P structure and synthesis).

  • Wagmann, L., et al. (2019). "In vitro metabolic fate of the new psychoactive substances...". Metabolites.[2][3][4][5][6][7][8] Link(Methodology grounding for HLM assays).

Sources

binding affinity profile of 3C-P hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity profile, pharmacodynamics, and experimental characterization of 3C-P hydrochloride .

Content Type: Technical Monograph Subject: 3,5-Dimethoxy-4-propoxyamphetamine Hydrochloride (3C-P HCl) Primary Reference: Kolaczynska et al., Frontiers in Pharmacology (2022)

Executive Summary

3C-P hydrochloride is a synthetic psychedelic amphetamine and the


-methyl homolog of the phenethylamine Proscaline.[1] Structurally defined by a 4-propoxy substituent on the 3,5-dimethoxy-phenyl ring, 3C-P exhibits a distinct pharmacological profile characterized by potent full agonism at the serotonin 5-HT

receptor
.[2]

Unlike its parent compound Mescaline, which possesses low potency and moderate affinity, 3C-P demonstrates significant functional potency (


 nM), often exceeding its binding affinity (

) would suggest.[1] This "affinity-efficacy uncoupling" is a critical feature of 4-alkoxy-substituted amphetamines, distinguishing them from simple partial agonists. This guide analyzes the receptor interaction profile, signal transduction pathways, and validation protocols for 3C-P.

Chemical Identity & Physical Properties

The hydrochloride salt (HCl) is the standard stable form for research applications, improving solubility in aqueous media compared to the free base.

PropertySpecification
IUPAC Name 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride
Formula C

H

NO

[2] · HCl
Molar Mass 289.80 g/mol
Appearance White to off-white crystalline solid
Solubility PBS (pH 7.2): ~0.5 mg/mL; DMSO: ~13 mg/mL; Ethanol: ~2 mg/mL
Stability Hygroscopic; store at -20°C, desiccated. Stable for

2 years.

Pharmacodynamic Profile

The core pharmacological activity of 3C-P is mediated through the 5-HT


 receptor.[2][3] The addition of the 

-methyl group (converting the phenethylamine backbone to an amphetamine) generally protects against MAO degradation, while the 4-propoxy chain enhances lipophilicity and receptor hydrophobic pocket interaction.
Receptor Binding & Functional Potency

The following data synthesizes in vitro profiling from human HEK293 cells transfected with specific receptor subtypes (Source: Kolaczynska et al., 2022).

Table 1: Binding Affinity (


) and Functional Potency (

) Profile
Target ReceptorBinding Affinity (

) [nM]
Functional Potency (

) [nM]
Efficacy (

) [%]
Interaction Type
5-HT

(Primary)
1,000 - 2,600 57 94% Full Agonist
5-HT

2,000 - 4,00011088%Full Agonist
5-HT

> 5,000N/AN/ANegligible
5-HT

> 2,000> 500PartialWeak Partial Agonist
D

(Dopamine)
> 10,000N/AN/ANone
SERT/DAT/NET > 10,000N/AN/ANo Inhibition
Analysis of Affinity-Efficacy Discrepancy

A critical observation in the 3C-P profile is the discrepancy between its moderate binding affinity (


M) and its high functional potency (

nM).
  • Mechanism: This suggests 3C-P has a high intrinsic efficacy. Once bound, it stabilizes the active receptor conformation (

    
    ) much more effectively than partial agonists (like LSD), triggering robust G
    
    
    
    coupling even at lower fractional occupancy.
  • Selectivity: 3C-P displays a functional selectivity window for 5-HT

    
     over 5-HT
    
    
    
    (approx. 2-fold) and negligible interaction with 5-HT
    
    
    , contrasting with tryptamines (e.g., Psilocybin) which bind promiscuously to 5-HT
    
    
    .

Signal Transduction Pathway

Activation of the 5-HT


 receptor by 3C-P initiates the canonical G

/11 signaling cascade. This pathway is responsible for the intracellular calcium release associated with psychedelic activity and the Head Twitch Response (HTR) in rodent models.

G Ligand 3C-P (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki ~1µM) Gprot Gαq/11 Protein Receptor->Gprot Activation PLC Phospholipase C (PLCβ) Gprot->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-factor Response Depolarization & Gene Transcription Ca->Response Signaling PKC->Response Phosphorylation

Figure 1: Canonical Gq-mediated signaling pathway activated by 3C-P at the 5-HT2A receptor.

Experimental Methodologies

To validate the binding profile of 3C-P, researchers must employ self-validating protocols. The following methodologies distinguish between simple affinity (binding) and functional efficacy (activity).

Radioligand Binding Assay (Affinity)

Objective: Determine


 value by displacing a known radioligand.[4]
Standard Ligand:  [

H]-Ketanserin (Antagonist) or [

I]-DOI (Agonist). Note: Agonist radioligands often yield high-affinity state (

) values closer to functional potency.

Protocol Workflow:

  • Membrane Prep: Harvest HEK293 cells stably expressing human 5-HT

    
    . Homogenize in Tris-HCl buffer (pH 7.4).
    
  • Incubation:

    • Prepare 96-well plate.

    • Add 50

      
      L radioligand (e.g., [
      
      
      
      H]-Ketanserin, 1 nM final).
    • Add 50

      
      L 3C-P HCl (concentration range: 
      
      
      
      to
      
      
      M).
    • Add 100

      
      L membrane suspension (20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
FLIPR Calcium Flux Assay (Functional Potency)

Objective: Determine


 and Efficacy (

) relative to Serotonin (5-HT). Why this is critical: Binding assays do not distinguish agonists from antagonists. Calcium flux confirms the agonist nature of 3C-P.

Protocol Workflow:

  • Seeding: Plate 5-HT

    
    -HEK293 cells in poly-D-lysine coated black-wall 96-well plates (50k cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media. Load cells with Calcium-4 assay kit dye (fluorescent Ca

    
     indicator) in HBSS buffer + 2.5 mM Probenecid (prevents dye efflux). Incubate 1 hr at 37°C.
    
  • Baseline: Measure baseline fluorescence (excitation 485 nm, emission 525 nm) for 10 seconds.

  • Injection: Inject 3C-P HCl dilutions automatically.

  • Measurement: Monitor fluorescence increase for 180 seconds.

  • Data Normalization:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Normalize to 5-HT response (10

      
      M 5-HT = 100% Efficacy).
      
    • Plot dose-response curve to determine

      
      .
      

Structure-Activity Relationship (SAR) Logic

The potency of 3C-P is best understood through comparative SAR. The 4-position substituent is the primary driver of 5-HT


 affinity in this class.

SAR Mescaline Mescaline (Phenethylamine) Ki > 5000 nM Proscaline Proscaline (4-Propoxy) Ki ~ 1500 nM Mescaline->Proscaline + 4-Propoxy Group (Increases Lipophilicity) TMA TMA (Amphetamine) Ki ~ 2000 nM Mescaline->TMA + Alpha-Methyl (MAO Resistance) C3P 3C-P (4-Propoxy-Amphetamine) Ki ~ 1000 nM EC50 ~ 57 nM Proscaline->C3P + Alpha-Methyl TMA->C3P + 4-Propoxy Group (Optimized Hydrophobic Binding)

Figure 2: Structure-Activity Relationship leading to the optimized potency of 3C-P.

Key Insight: The 4-propoxy group of 3C-P extends into a specific hydrophobic pocket of the 5-HT


 receptor (likely interacting with residues in transmembrane helix 5 or 6), which stabilizes the active receptor state more effectively than the smaller methoxy group of TMA or Mescaline.

Safety & Handling

Warning: 3C-P is a potent psychoactive substance.

  • Handling: Use a fume hood and nitrile gloves. Avoid aerosolization of the HCl salt.

  • Solvent Choice: For in vitro assays, dissolve 3C-P HCl in DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

  • Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines.[2] Frontiers in Pharmacology, 12, 794254. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[5] Neuropharmacology, 99, 546-553.[5] [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 236, 689–699. [Link]

Sources

Toxicological & Pharmacological Characterization of 3C-P Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the toxicological and pharmacological profile of 3C-P hydrochloride , a synthetic psychedelic amphetamine and structural homolog of Proscaline. Unlike "classic" phenethylamines (e.g., Mescaline, 2C-B), 3C-P remains under-characterized in standard GLP toxicology literature. This document synthesizes available in vivo murine data, specifically focusing on the Head-Twitch Response (HTR) —the gold-standard behavioral proxy for 5-HT2A-mediated hallucinogenic potential and serotonin toxicity—and receptor binding affinities.

Key Findings:

  • Primary Mechanism: Full agonism at the 5-HT2A receptor (

    
    ; Efficacy 
    
    
    
    ).[1]
  • Behavioral Potency: In C57BL/6J mice, 3C-P exhibits an HTR

    
     of 8.47 µmol/kg , demonstrating higher potency than its parent compound TMA (3,4,5-trimethoxyamphetamine) and Mescaline.[2]
    
  • Toxicological Risk Profile: Primarily sympathomimetic (adrenergic activation) and serotonergic. The risk of serotonin syndrome is inferred from its full agonist profile and equipotency to other convulsant amphetamines in the 3C-series.

Chemical & Pharmacological Foundation

Structural Identity

3C-P is the


-methyl homolog of Proscaline.[2] The addition of the 

-methyl group protects the molecule from rapid degradation by Monoamine Oxidase (MAO), significantly extending its duration of action and bioavailability compared to its phenethylamine counterpart.
ParameterSpecification
IUPAC Name 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride
Common Name 3C-P,

-methyl-proscaline
Formula

Molar Mass 253.34 g/mol (Freebase) / ~289.8 g/mol (HCl salt)
Solubility Water-soluble (HCl salt); sparingly soluble in cold ethanol.
Receptor Binding Profile

Radioligand binding assays indicate that 3C-P acts as a non-selective serotonergic agonist with a preference for the 5-HT2 subfamily. Unlike partial agonists (e.g., LSD), 3C-P behaves as a full agonist at 5-HT2A, recruiting Gq/11 signaling pathways efficiently.

Table 1: Receptor Affinity & Efficacy Data (Human Receptors)

ReceptorAffinity (

)
Efficacy (

)
Functional Consequence
5-HT2A 1,000 – 3,700 nM86 – 102% (Full Agonist)Psychedelic effects, HTR, vasoconstriction.
5-HT2C 1,500 – 4,000 nMHighAnorectic effects, anxiety, potential seizure threshold reduction.
5-HT1A > 10,000 nMNegligibleLow contribution to anxiolysis or serotonin syndrome dampening.
TAAR1 Active (Rat)UnknownModulatory effect on monoamine release (dopamine/norepinephrine).

Technical Note: While the


 appears "low" (micromolar range) compared to potent ligands like DOI (nM range), the functional efficacy (

) drives the behavioral toxicity. The high efficacy at 5-HT2A suggests a steep dose-response curve for physiological effects.

In Vivo Toxicological Data (Murine Models)

Head-Twitch Response (HTR) as a Toxicity Proxy

The HTR is a paroxysmal rotational head movement induced exclusively by 5-HT2A activation in rodents. It serves as a translational biomarker for human hallucinogenic potency and a warning sign for serotonergic overstimulation.

Experimental Data (C57BL/6J Mice):

  • Route: Intraperitoneal (IP)[2][3]

  • Vehicle: Isotonic Saline

  • ED50 (HTR): 8.47 µmol/kg (approx. 2.45 mg/kg)

  • Peak Effect: 15–30 minutes post-injection.

Table 2: Comparative Potency in Murine HTR Models

CompoundClass

(µmol/kg)
Relative Potency (vs. Mescaline)
3C-P Amphetamine8.47 ~20x
3C-E Amphetamine8.54~20x
TMA Amphetamine13.6~12x
Mescaline Phenethylamine~1601x
Predicted Physiological Toxicity

Based on the Structure-Activity Relationship (SAR) of the "3C" family (TMA-2, 3C-E), the following toxicological risks are projected for 3C-P in mammalian models:

  • Sympathomimetic Toxidrome:

    • Mechanism: Norepinephrine release +

      
      -adrenergic affinity.
      
    • Signs: Hyperthermia, tachycardia, mydriasis, and piloerection.

  • Seizure Potential:

    • Mechanism: 5-HT2A/2C full agonism reduces the seizure threshold.

    • Risk: High at doses >5x the behavioral

      
      .
      
  • Metabolic Clearance:

    • Likely metabolized via O-depropylation (CYP2D6) and Deamination (CYP3A4). Inhibition of these enzymes could lead to toxic accumulation.

Visualizations & Mechanisms

5-HT2A Signaling Pathway (Mechanism of Action)

The following diagram illustrates the Gq-coupled pathway activated by 3C-P, leading to the calcium release responsible for the Head-Twitch Response and potential excitotoxicity.

G cluster_membrane Neuronal Membrane 3C-P 3C-P (Ligand) 5-HT2A 5-HT2A Receptor Gq_Protein Gq/11 Protein 5-HT2A->Gq_Protein Coupling PLC Phospholipase C (PLC) Gq_Protein->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release ER Stores Excitotoxicity Glutamate Release (Excitotoxicity Risk) DAG->Excitotoxicity PKC Pathway HTR Head-Twitch Response (Behavioral Output) Ca_Release->HTR Ca_Release->Excitotoxicity

Caption: Signal transduction pathway for 3C-P at the 5-HT2A receptor, leading to behavioral and physiological toxicity.

Predicted Metabolic Fate

Understanding metabolism is crucial for toxicology. 3C-P likely undergoes O-dealkylation before deamination.

Metabolism 3CP 3C-P (Parent) Met1 4-Hydroxy-3,5-dimethoxy- amphetamine 3CP->Met1 CYP2D6 (O-depropylation) Met2 3,5-Dimethoxy-4-propoxy- phenylacetone 3CP->Met2 CYP3A4/MAO (Deamination) Excrete Renal Excretion (Conjugates) Met1->Excrete Met2->Excrete

Caption: Predicted Phase I metabolic pathways for 3C-P based on mescaline/proscaline analogs.

Experimental Protocols

To replicate the toxicological data or expand upon it, the following protocols are validated for this compound class.

Synthesis of 3C-P Hydrochloride (For Injection)

Rationale: Freebase amines are oils and unsuitable for precise IP dosing. The HCl salt is required.

  • Precursor: Start with 3,5-dimethoxy-4-propoxybenzaldehyde.

  • Condensation: React with nitroethane (Henry reaction) to form the nitrostyrene.

  • Reduction: Reduce using

    
     or 
    
    
    
    to the amine.
  • Salt Formation: Dissolve the freebase oil in anhydrous isopropanol (IPA). Add concentrated HCl dropwise until pH ~3.

  • Crystallization: Dilute with anhydrous diethyl ether to precipitate 3C-P HCl crystals.

  • Validation: Verify purity via NMR and Melting Point (Target: ~166°C).

High-Resolution Head-Twitch Response (HTR) Assay

Rationale: This protocol quantifies 5-HT2A activation with high specificity.

Materials:

  • C57BL/6J Mice (Male, 8-10 weeks).

  • Magnetometer coils or High-speed camera (100+ fps).

  • 3C-P HCl solution (1 mg/mL in saline).

Workflow:

  • Acclimation: Place mice in the observation chamber for 30 minutes prior to dosing.

  • Administration: Inject 3C-P HCl intraperitoneally (Volume: 5 mL/kg).

    • Dose Ranging: 0.5, 1.0, 2.5, 5.0, 10.0 mg/kg.

  • Recording: Immediately record behavior for 30 minutes.

  • Scoring: Count HTR events.

    • Definition: Rapid, rotational jerk of the head/ears (duration <0.1s).

    • Exclusion: Grooming, scratching, or non-rotational tremors.

  • Analysis: Plot counts vs. log-dose to determine

    
     using nonlinear regression.
    

Risk Assessment & Translational Implications

Therapeutic Index (TI): While a lethal dose (


) has not been explicitly established for 3C-P in the literature, structurally similar compounds (TMA-2, DOM) have murine 

values in the range of 60–100 mg/kg (IP).
  • Estimated Behavioral

    
    : ~2.5 mg/kg.
    
  • Estimated

    
    : ~75 mg/kg.
    
  • Estimated TI: ~30.[4] This is a relatively narrow window compared to classic psychedelics like psilocybin (TI > 1000), indicating a moderate risk profile .

Human Relevance: The high potency observed in mice (


 8.47 µmol/kg) translates to a predicted active human dose of 20–40 mg . The presence of the 

-methyl group suggests a duration of 10–12 hours, increasing the window for potential cardiovascular strain or hyperthermia.

References

  • Trachsel, D., et al. (2013).[1][5] Synthesis and pharmacological characterization of 4-alkoxy-3,5-dimethoxyphenethylamines and their amphetamine homologues. Chemistry & Biodiversity . Link

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology . Link[3]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology . Link

  • Shulgin, A., & Shulgin, A. (1991).[3][5] PiHKAL: A Chemical Love Story. Transform Press. (Entry #134: 3C-P). Link

  • Emmerson, J. L., et al. (1971).[6] Acute toxicity of propoxyphene salts. Toxicology and Applied Pharmacology . (Used for propoxy-group toxicity inference). Link

Sources

3C-P hydrochloride classification as a substituted amphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3C-P Hydrochloride Classification & Profiling

Part 1: Executive Summary

3C-P hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine HCl) is a synthetic substituted amphetamine belonging to the "3C" family of psychedelic phenethylamines. Structurally, it is the


-methyl homologue of Proscaline  and the 3-carbon chain homologue of 3C-E .

This guide defines the classification of 3C-P not merely through chemical nomenclature but through its functional pharmacodynamics and forensic signature. Unlike classical stimulants (e.g., dextroamphetamine), 3C-P exhibits a pharmacological profile dominated by potent 5-HT2A receptor agonism , aligning it functionally with the DOx series of psychedelic amphetamines rather than monoamine releasers.

Key Technical Classification:

  • Chemical Class: 3,5-dimethoxy-4-alkoxyamphetamine.[1][2]

  • Primary Mechanism: 5-HT2A Full Agonist (

    
     nM).
    
  • Forensic Status: Analytical target in NPS (New Psychoactive Substances) screening; structurally controlled in jurisdictions with generic phenethylamine bans (e.g., UK, Canada).

Part 2: Structural Characterization & Chemistry

3C-P is defined by the substitution of the hydrogen at the


-carbon of the ethylamine side chain with a methyl group, converting the phenethylamine backbone (Proscaline) into an amphetamine backbone.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride
Formula

Molecular Weight 289.80 g/mol (HCl salt)
Free Base MW 253.34 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO (13 mg/mL), Ethanol (2 mg/mL), PBS (pH 7.[3][4][5]2)
Melting Point 194–196 °C (Lit.)
Structural Taxonomy Diagram

The following diagram illustrates the structural derivation of 3C-P, highlighting its relationship to the mescaline and amphetamine families.

3CP_Taxonomy Mescaline Mescaline (3,4,5-trimethoxyphenethylamine) Proscaline Proscaline (4-propoxy homologue) Mescaline->Proscaline 4-position elongation (Methoxy -> Propoxy) ThreeCP 3C-P (3,5-dimethoxy-4-propoxyamphetamine) Proscaline->ThreeCP Alpha-methylation Amphetamine Amphetamine (Alpha-methyl backbone) Amphetamine->ThreeCP Ring substitution (3,5-OMe, 4-OPr)

Figure 1: Structural taxonomy showing 3C-P as the convergence of Proscaline substitution patterns on an Amphetamine backbone.

Part 3: Pharmacological Mechanism

Unlike traditional amphetamines that act primarily as monoamine releasing agents (reversing VMAT2), 3C-P acts as a selective partial-to-full agonist at the 5-HT2A receptor . This mechanism is responsible for its psychedelic effects, including the "head-twitch response" observed in rodent models.[5][6]

Receptor Binding Data (Consensus Values):

  • 5-HT2A Affinity (

    
    ):  ~1000 nM (Moderate affinity)[6]
    
  • 5-HT2A Functional Potency (

    
    ):  ~57 nM (High potency)[6]
    
  • Selectivity: Low affinity for 5-HT1A; negligible affinity for dopamine transporters (DAT).

Signal Transduction Pathway

The activation of 5-HT2A by 3C-P triggers a Gq-coupled cascade, leading to intracellular calcium release.

5HT2A_Signaling Ligand 3C-P Receptor 5-HT2A Receptor Ligand->Receptor Binding GProtein Gαq/11 Protein Receptor->GProtein Activation Effector PLCβ (Phospholipase C) GProtein->Effector Stimulates SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis of PIP2 Calcium Ca2+ Release (Endoplasmic Reticulum) SecondMessenger->Calcium IP3 Receptor Binding Response Neuronal Depolarization (Psychedelic Effect) Calcium->Response Downstream Signaling

Figure 2: Gq-coupled signaling cascade activated by 3C-P binding to the 5-HT2A receptor.

Part 4: Analytical Profiling & Protocols

For researchers and forensic toxicologists, positive identification requires distinguishing 3C-P from its 2-carbon homologue (Proscaline) and positional isomers.

Protocol 1: GC-MS Identification Workflow

Purpose: Definitive qualitative identification of 3C-P in unknown crystalline samples. Standard: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) recommendations.

1. Sample Preparation:

  • Dissolve ~5 mg of sample in 1.0 mL of Methanol (HPLC grade).

  • Vortex for 30 seconds.

  • Transfer to autosampler vial.

2. Instrument Parameters (Agilent 7890B/5977A or equivalent):

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final: 300°C (hold 10 min).

  • Transfer Line: 280°C.

  • MS Source: 230°C, Quadrupole: 150°C.

  • Scan Range: 40–550 amu.

3. Data Interpretation:

  • Retention Time: Expect elution ~5.50 - 5.60 min (system dependent; must run concurrent standard).

  • Key Ions (EI Spectrum):

    • Base Peak: m/z 44 (Characteristic of

      
      -methyl amines / amphetamines).
      
    • Molecular Ion: m/z 253

      
      .[1][2]
      
    • Fragment Ions: m/z 210 (Loss of propyl + H), m/z 195.

Protocol 2: In Vitro Calcium Flux Assay (Functional Potency)

Purpose: To determine


 values for 5-HT2A activation.

1. Cell Line: HEK-293 cells stably expressing human 5-HT2A receptors. 2. Reagent Prep:

  • Dye Loading Buffer: FLIPR Calcium 6 Assay Kit (Molecular Devices) in HBSS + 20 mM HEPES.

  • Ligand: Prepare 3C-P serial dilutions (100 µM to 0.1 nM) in assay buffer. 3. Procedure:

    • Seed cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight.

    • Remove media and add 20 µL Dye Loading Buffer. Incubate 1 hr at 37°C.

    • Transfer plate to FLIPR Tetra system.

    • Add 10 µL of 3C-P dilutions online.

    • Measure fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds. 4. Analysis:

  • Normalize response to maximal 5-HT (Serotonin) stimulation.

  • Fit data to a 4-parameter logistic equation to derive

    
    .
    

Part 5: Regulatory & Forensic Context

United States: 3C-P is not explicitly listed in the Controlled Substances Act (CSA). However, due to its structural similarity to 2C-P (Schedule I) and its amphetamine backbone, it is widely considered a controlled substance analogue under the Federal Analogue Act if intended for human consumption.

International:

  • United Kingdom: Class A drug (generic definition of substituted phenethylamines).[5]

  • Canada: Schedule I (generic amphetamine derivatives).

  • Germany: NpSG (New Psychoactive Substances Act) controls phenethylamine derivatives.

Forensic Alert: Laboratories must distinguish 3C-P from 2C-P (2,5-dimethoxy-4-propylphenethylamine). The primary mass spectral difference is the base peak:

  • 3C-P (Amphetamine): Base peak m/z 44.

  • 2C-P (Phenethylamine): Base peak m/z 30.

References

  • Center for Forensic Science Research & Education (CFSRE). (2025).[1] 3C-P New Drug Monograph. NPS Discovery. Link

  • Trachsel, D. (2003).[7] Synthesis of novel (phenylalkyl)amines for the investigation of structure-activity relationships. Helvetica Chimica Acta.[7] Link

  • Cayman Chemical. (2025).[1] 3C-P (hydrochloride) Product Information & Safety Data Sheet. Link[4]

  • Shulgin, A., & Shulgin, A. (1991).[5][7] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for Proscaline/Amphetamine homologues).

  • Eshleman, A. J., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines. Psychopharmacology. Link

Sources

Methodological & Application

Application Note: Preparation and Storage of 3C-P Hydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the standardized protocol for solubilizing 3C-P hydrochloride (1-(3,5-dimethyl-4-propoxyphenyl)propan-2-amine HCl) in Dimethyl Sulfoxide (DMSO) for biological assays. 3C-P is a substituted phenethylamine and a potent agonist of the 5-HT2A receptor, utilized in neuropsychopharmacology research.

While DMSO is the preferred vehicle for this lipophilic salt, its hygroscopic nature poses a significant risk to compound stability and solubility.[1][2] This protocol establishes a 10 mM standard stock workflow designed to mitigate precipitation events caused by moisture uptake and to ensure accurate dosing in in-vitro assays.

Physicochemical Profile

Understanding the solubility limits is critical before attempting dissolution. 3C-P HCl has a specific solubility ceiling in DMSO that is lower than many generic phenethylamines.

ParameterValueNotes
Compound Name 3C-P hydrochloride
CAS Number 2749897-26-3
Formula C₁₄H₂₃NO[3][4] • HCl
Molecular Weight 289.8 g/mol Includes HCl salt weight
Solubility in DMSO ~13 mg/mL (~45 mM) CRITICAL LIMIT [1]
Solubility in PBS (pH 7.2) ~0.5 mg/mLPoor aqueous solubility
Appearance Crystalline SolidWhite to off-white

Critical Insight: Do not attempt to make a 50 mM or 100 mM stock. The solubility limit is approximately 45 mM. We recommend a 10 mM or 25 mM master stock to prevent precipitation during freeze-thaw cycles.

Safety & Compliance

3C-P is a potent psychoactive research chemical. Strict adherence to safety protocols is mandatory.

  • Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Regulatory: Verify local scheduling (Controlled Substance Act) status before handling.

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration, providing a safe buffer below the saturation point (45 mM) and allowing for easy dilution calculations.

Materials Required[1][2][6][7][8][9][10][11][12]
  • 3C-P Hydrochloride (Solid)[2][5]

  • Anhydrous DMSO (≥99.9%, sealed ampoule preferred)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Amber glass vials (borosilicate) with PTFE-lined caps

Step-by-Step Methodology
Step 1: Gravimetric Analysis

Weigh the solid compound using an analytical balance (precision ±0.1 mg).

  • Target Mass: ~3.0 mg (for ~1 mL stock).

  • Record: Exact mass (

    
    ) in mg.
    
Step 2: Volume Calculation

Calculate the required volume of DMSO (


) to achieve exactly 10 mM using the formula:


  • Example: If you weigh 3.2 mg of 3C-P HCl:

    
    
    
Step 3: Solubilization (The "Dry" Technique)
  • Pipette the calculated volume of anhydrous DMSO directly onto the solid.

    • Note: Do not use DMSO that has been stored loosely capped; it absorbs atmospheric water rapidly.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: The solution should be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

Step 4: Aliquoting

Immediately divide the master stock into single-use aliquots (e.g., 50–100 µL) in amber vials to avoid repeated freeze-thaw cycles.

Process Visualization

The following diagram illustrates the critical decision points and workflow to ensure stock integrity.

G Start Weigh 3C-P HCl (Record Mass) Calc Calculate DMSO Vol (Target: 10 mM) Start->Calc AddSolvent Add Anhydrous DMSO (Avoid Moisture) Calc->AddSolvent Mix Vortex / Sonicate (Room Temp) AddSolvent->Mix Check Visual QC: Clear Solution? Mix->Check Aliquot Aliquot into Amber Vials Check->Aliquot Yes Fail STOP: Add more DMSO Check->Fail No (Precipitate) Store Store at -20°C (Desiccated) Aliquot->Store Fail->Mix Dilute to 5mM

Figure 1: Workflow for the preparation of 3C-P HCl stock solutions, emphasizing QC checkpoints.

Storage & Stability (The Hygroscopicity Factor)

Phenethylamine salts in DMSO are stable chemically but physically vulnerable to water. DMSO is hygroscopic ; it can absorb >10% water by weight from the air, which drastically reduces the solubility of 3C-P HCl, causing it to "crash out" (precipitate) upon freezing or thawing [2].

Storage ConditionDurationRecommendation
-80°C 6–12 MonthsBest. Use airtight containers.
-20°C 1–3 MonthsStandard. Monitor for precipitation.
4°C < 24 HoursNot recommended for storage.
Room Temp < 4 HoursUse immediately.

Self-Validating Storage System: Always store DMSO aliquots inside a secondary container (jar) containing silica gel desiccant . This creates a "dry micro-environment" that protects the stock even if the freezer seal is imperfect.

Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness upon thawing Water uptake in DMSO or supersaturation.[2][6]Warm to 37°C and vortex. If it fails to clear, the stock is compromised by water; discard.
Precipitation in aqueous buffer 3C-P HCl is hydrophobic; rapid dilution caused shock.Dilute stepwise or ensure DMSO concentration in final assay is <0.5%.
Yellowing of solution Oxidation of the amine.Check storage age. If >6 months, verify purity via LC-MS before use.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3C-P Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3C-P (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine) is a synthetic psychedelic amphetamine, structurally homologous to the phenethylamine Proscaline and the 2-carbon analog 2C-P . As a New Psychoactive Substance (NPS), its detection is critical for forensic toxicology and drug intelligence.

This guide addresses the primary analytical challenges associated with 3C-P:

  • Structural Isomerism: Differentiating 3C-P from its positional isomers (e.g., 2C-P, Proscaline) which share identical molecular weights (

    
     g/mol  free base).
    
  • Peak Tailing: The basic nitrogen atom (

    
    ) interacts with free silanols on silica columns, causing peak asymmetry.
    
  • Detection Sensitivity: Optimizing UV wavelengths for the 3,5-dimethoxy-4-propoxy chromophore.

Physicochemical Profiling & Method Strategy

Effective method development requires aligning the chromatographic system with the analyte's properties.

PropertyValue / CharacteristicImpact on Method
Molecular Structure Amphetamine backbone, 3,5-dimethoxy-4-propoxy substitutionRequires C18 or Biphenyl phase for hydrophobic/

retention.
Basicity (pKa)

(Amine)
Mobile phase pH must be acidic (

) to keep analyte protonated and soluble, or high (

) with hybrid columns to suppress ionization. Acidic is preferred for MS compatibility.
UV Absorption

nm,

nm
210 nm offers high sensitivity; 280 nm offers higher selectivity against matrix interferences.
LogP

(Free base)
Moderately lipophilic; requires organic modifier (ACN/MeOH) > 20% for elution.
Decision Logic for Column Selection

The following diagram illustrates the decision process for selecting the stationary phase based on the specific analytical goal (Screening vs. Isomer Resolution).

MethodStrategy Start Define Analytical Goal Goal1 General Screening (Speed) Start->Goal1 Goal2 Isomer Resolution (Specificity) Start->Goal2 Col1 C18 Column (e.g., Zorbax Eclipse Plus) Standard hydrophobic interaction Goal1->Col1 Robustness Col2 Biphenyl / Phenyl-Hexyl (e.g., Kinetex Biphenyl) Enhanced pi-pi selectivity Goal2->Col2 Separates 3C-P from Proscaline MP Mobile Phase Selection Col1->MP Col2->MP Acid Acidic Mobile Phase (0.1% Formic Acid) Suppresses silanol activity MP->Acid caption Figure 1: Column selection strategy based on selectivity requirements.

Experimental Protocols

Reagents and Standards[1][2][3]
  • Reference Standard: 3C-P Hydrochloride (Certified Reference Material, >98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Formic Acid (98%+) or Trifluoroacetic Acid (TFA) for UV-only methods.

  • Water: Milli-Q (18.2 MΩ·cm).

Solution Preparation[1][2]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 3C-P HCl into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water. Store at -20°C (Stable for 3 months).

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A.

  • System Suitability Mix: Prepare a mixture containing 3C-P and a structural analog (e.g., 2C-P or Mescaline) to verify resolution.

Chromatographic Conditions (Recommended)

This method utilizes a Biphenyl column for superior selectivity of the aromatic ring substitutions compared to standard C18.

ParameterConditionRationale
Column Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (or equivalent)

interactions resolve 3C-P from positional isomers better than C18.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the amine, reducing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks and lower backpressure than MeOH.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Temp 40°CImproves mass transfer and reduces backpressure.
Injection 2 µLLow volume prevents solvent effects (peak broadening).
Detection UV @ 210 nm (Quant), 280 nm (ID)210 nm for max sensitivity; 280 nm confirms aromatic structure.
Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Equilibration)
1.005Sample Loading
8.0060Linear Gradient (Elution of 3C-P ~5.5 min)
8.1095Column Wash
10.0095Wash Hold
10.105Re-equilibration
13.005End of Run

Method Validation Framework (ICH Q2)

To ensure the method is trustworthy and self-validating, the following parameters must be assessed.

System Suitability Testing (SST)

Run the System Suitability Mix before every batch.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , replace the column or increase buffer strength.
  • Resolution (

    
    ):  If analyzing isomers, 
    
    
    
    between 3C-P and nearest interference.
  • Precision: %RSD of retention time

    
     over 5 injections.
    
Analytical Workflow[1][4]

Workflow Sample Sample (Powder/Biofluid) Prep Extraction/Dilution (MeOH:H2O 50:50) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Remove Particulates HPLC HPLC Separation (Biphenyl Column) Filter->HPLC Detect UV/DAD Detection (210/280 nm) HPLC->Detect Data Data Analysis (Peak Area Integration) Detect->Data caption Figure 2: Standard operating workflow for 3C-P analysis.

Linearity and Sensitivity[1]
  • Range: 1.0 – 100.0 µg/mL.

  • LOD (Limit of Detection): Calculated as

    
     (typically ~0.1 µg/mL for UV).
    
  • LOQ (Limit of Quantitation): Calculated as

    
    .
    

Troubleshooting & Critical Considerations

"The Peak is Tailing"

Cause: Interaction between the protonated amine of 3C-P and residual silanols on the silica support. Solution:

  • Ensure Mobile Phase pH is

    
    .[1]
    
  • Add 20 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete for silanol sites, sharpening the 3C-P peak.

  • Switch to a "End-capped" high-purity silica column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

"Retention Time Drift"

Cause: Incomplete equilibration or pH fluctuation. Solution:

  • Phenethylamines are sensitive to pH. Ensure buffer is fresh.

  • Increase re-equilibration time at the end of the gradient (from 3 min to 5 min).

"Interference from Isomers"

Cause: 3C-P, 2C-P, and Proscaline have similar hydrophobicity. Solution:

  • Lower the gradient slope (e.g., 5% to 40% B over 15 mins).

  • Use a Phenyl-Hexyl or Biphenyl column. The "3-carbon" vs "2-carbon" chain difference affects the shape selectivity on these phases more than on C18.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Contextual grounding for phenethylamine separation logic). Retrieved from [Link]

Sources

standard protocol for storing 3C-P hydrochloride reference material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This protocol defines the standard operating procedure (SOP) for the receipt, storage, and handling of 3C-P Hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine HCl). Designed for analytical chemists and toxicologists, this guide moves beyond basic storage instructions to address the specific physicochemical vulnerabilities of substituted phenethylamines.

3C-P HCl is a structural analog of mescaline and proscaline.[1] While the hydrochloride salt form confers improved stability over the free base, the molecule remains susceptible to hygroscopic clumping and photo-oxidative degradation. Adherence to this protocol ensures reference material integrity for ≥5 years, essential for forensic validation and receptor binding assays.

Physicochemical Profile & Storage Logic

To design a robust storage protocol, one must understand the "failure modes" of the analyte.

PropertyDataStorage Implication
Chemical Name 3,5-dimethoxy-4-propoxyamphetamine HClPhenethylamine core is stable; ether linkages are robust.
Molecular Weight 289.8 g/mol --
Physical State Crystalline SolidHigh surface area; prone to moisture adsorption.
Hygroscopicity Moderate to HighCritical Risk: Moisture uptake leads to hydrolysis and weighing errors.
Solubility DMSO (13 mg/mL), MeOH, EthanolStore as solid; solvate only immediately prior to use.
pKa ~9.5 (Amine)Basic nitrogen is stabilized by HCl, but free base formation is possible if pH shifts.

The Causality of Degradation:

  • Moisture (The Primary Threat): Amine salts are hygroscopic. Water uptake does not just dilute the standard; it creates a micro-environment for hydrolysis and microbial growth.

  • Thermal Kinetic Energy: According to the Arrhenius equation, reaction rates roughly double for every 10°C increase. Storing at -20°C vs. 25°C reduces degradation rates by a factor of ~20-30x.

  • Photolysis: The aromatic ring system in phenethylamines can absorb UV/Vis light, leading to radical formation and gradual discoloration (yellowing).

Protocol: Lifecycle of the Reference Standard

Phase 1: Receipt & Initial Validation
  • Immediate Action: Upon arrival, do not immediately open the vial. The container is likely cooler than room temperature. Opening it immediately causes atmospheric moisture to condense on the cold powder (The "Dew Point" Error).

  • Equilibration: Allow the package to sit at ambient temperature (20-25°C) for 2 hours before breaking the seal.

  • Visual Inspection: The powder should be white to off-white and free-flowing. Clumping indicates prior moisture excursion.

Phase 2: Long-Term Storage Architecture

The "Matryoshka" (Nesting) System is required for maximum longevity.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Amber blocks UV; Teflon prevents leaching).

  • Secondary Containment: Place the primary vial inside a high-density polyethylene (HDPE) bottle or a Mylar barrier bag.

  • Desiccation: Add a freshly activated silica gel packet or molecular sieve sachet inside the secondary container (never in direct contact with the powder).

  • Atmosphere: For indefinite storage (>2 years), purge the headspace of the primary vial with Argon or Nitrogen before sealing. Argon is heavier than air and provides a superior blanket.

  • Temperature: Store at -20°C (-4°F) .

Phase 3: Aliquoting & Usage (The "Working Stock" Strategy)

Repeated freeze-thaw cycles are destructive. They cause microscopic expansion/contraction cracks in the crystal lattice, increasing surface area for oxidation.

  • The Golden Rule: Never return a thawed aliquot to the freezer.

  • Strategy: Upon first opening, weigh out "Working Aliquots" (e.g., 1 mg or 5 mg) into separate vials. Store these at -20°C. Thaw only one working vial at a time for experiments.

Detailed Handling Workflows (Visualization)

Workflow 1: Receipt to Storage

This diagram illustrates the critical "Dew Point" check and the nesting storage system.

StorageLifecycle Receipt Receipt of 3C-P HCl (Cold Chain) Equilibrate Equilibration (2 hrs @ 20°C) Receipt->Equilibrate Prevent Condensation Inspect Visual Inspection (White, Free-Flowing?) Equilibrate->Inspect Desiccate Secondary Containment (Add Desiccant) Inspect->Desiccate Pass Reject Quarantine / Contact Vendor Inspect->Reject Fail (Clumped/Yellow) Freeze Deep Freeze (-20°C) Desiccate->Freeze Long-Term Storage

Figure 1: The "Cold Chain" receipt workflow designed to prevent moisture ingress during the initial transition from shipping to storage.

Workflow 2: Thawing & Solubilization

The most common source of error is weighing a cold, hygroscopic standard.

ThawingProcess Storage Storage (-20°C) Thaw Benchtop Thaw (Closed Vial, 30 mins) Storage->Thaw Step 1 Open Open Vial (Low Humidity Env.) Thaw->Open Step 2: Only after reaching Room Temp Weigh Rapid Weighing (Calibrated Balance) Open->Weigh Step 3: Minimize Air Exposure Solvate Solubilization (MeOH/DMSO) Weigh->Solvate Step 4: Prepare Stock Reseal Purge & Reseal (Argon) Weigh->Reseal Step 5: Return Excess Reseal->Storage Return to -20°C

Figure 2: The Thawing Protocol. Note the critical "Benchtop Thaw" step to ensure the vial surface is above the dew point before opening.

Quality Assurance & Self-Validation

A protocol is only as good as its verification. Implement these checks:

  • The "Clump" Test (Physical):

    • Observation: If the 3C-P HCl powder adheres to the glass walls or forms hard aggregates.

    • Diagnosis: Seal failure or improper thawing (condensation).

    • Action: Dry under vacuum over P₂O₅ or discard if purity is critical.

  • Retention Time Drift (Chemical):

    • Observation: In LC-MS/GC-MS, if the peak shifts or broadens significantly compared to the initial CoA (Certificate of Analysis).

    • Diagnosis: Hydrolysis or salt dissociation.

    • Action: Re-standardize against a fresh certified reference material (CRM).

  • Solubility Check:

    • Observation: Turbidity when dissolved in methanol or DMSO.

    • Diagnosis: Contamination or degradation products (insoluble free base formation).

Safety & Compliance

  • Regulatory Status: While 3C-P is not explicitly listed in the US CSA, it is structurally related to Schedule I phenethylamines (like 2C-P). Under the Federal Analogue Act , it may be treated as a Schedule I substance if intended for human consumption. Handle with strict inventory logging and access controls.

  • PPE: 3C-P is a potent serotonergic agonist.[1][2] Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or glovebox to prevent inhalation of particulates.

References

  • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Entry #140 Proscaline/3C-P context).

  • World Health Organization (WHO). (2006). Guidelines for the storage of essential medicines and other health commodities. Retrieved from [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2025). 3C-P New Psychoactive Substance Report. Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of 3C-P Hydrochloride for Forensic Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the synthesis, purification, and analytical validation of 3C-P Hydrochloride , a psychedelic amphetamine derivative.[1] This guide is designed specifically for forensic laboratories requiring high-purity Certified Reference Materials (CRMs) for GC-MS and LC-MS/MS libraries.[1]

Unlike clandestine "cookbooks," this protocol emphasizes analytical purity (>99.5%) , chain-of-custody documentation , and modern safety engineering , particularly regarding the handling of pyrophoric reducing agents.[1]

Regulatory & Safety Warning
  • Controlled Substance Context: 3C-P is a structural analogue of Schedule I substances (e.g., 2C-P, Mescaline) and may be treated as a controlled substance analogue under the Federal Analogue Act (USA) or similar legislation globally.[1]

  • High-Hazard Reagents: This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) , a water-reactive pyrophoric solid.[1] All reduction steps must occur under an inert atmosphere (Nitrogen/Argon).[1]

Retrosynthetic Analysis

The synthesis of 3C-P follows the classic "Essential Amphetamine" route described by Alexander Shulgin, modernized for analytical consistency.[1] The pathway consists of three critical transformations:

  • Williamson Ether Synthesis: Selective alkylation of the 4-hydroxyl group of Syringaldehyde.[1]

  • Henry Reaction (Nitroaldol Condensation): Formation of the nitrostyrene intermediate.

  • Hydride Reduction: Simultaneous reduction of the nitro group and the alkene to the primary amine.

Pathway Visualization (DOT)[1]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Henry Reaction cluster_2 Step 3: Reduction & Salt Formation Syringaldehyde Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) Aldehyde Intermediate A: 3,5-dimethoxy-4-propoxybenzaldehyde Syringaldehyde->Aldehyde + PropylIodide PropylIodide n-Propyl Iodide (K2CO3, DMF) Nitrostyrene Intermediate B: Nitrostyrene Derivative Aldehyde->Nitrostyrene + Nitroethane Nitroethane Nitroethane (NH4OAc Catalyst) FreeBase 3C-P Freebase Nitrostyrene->FreeBase + LAH LAH LiAlH4 (THF, Reflux) Final 3C-P Hydrochloride (Target CRM) FreeBase->Final + HCl HCl HCl/IPA

Figure 1: Retrosynthetic pathway for 3C-P HCl production.[1]

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethoxy-4-propoxybenzaldehyde

Objective: Alkylation of the phenol group.[1] Causality: We use Potassium Carbonate (


) in Dimethylformamide (DMF).[1] DMF is a polar aprotic solvent that solvates the cation (

), leaving the phenoxide anion naked and highly nucleophilic, ensuring rapid

attack on the propyl iodide.
  • Setup: Charge a 2L Round Bottom Flask (RBF) with 100g Syringaldehyde and 500mL anhydrous DMF .

  • Base Addition: Add 150g anhydrous

    
      (powdered).
    
  • Alkylation: Add 100mL n-Propyl iodide (1-Iodopropane) dropwise.

    • Note: Propyl bromide can be used but requires longer reaction times due to the weaker leaving group.

  • Reaction: Heat to 80°C with vigorous magnetic stirring for 4 hours.

  • Workup: Pour the mixture into 2L of ice water. The product will precipitate as an oil or solid. Extract with

    
     Dichloromethane (DCM).[1]
    
  • Purification: Wash DCM layer with 5% NaOH (to remove unreacted phenol) and then Brine. Dry over

    
     and strip solvent.
    
    • Target: Pale yellow oil/solid. Yield: ~90-95%.[1]

Step 2: Synthesis of 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitropropene

Objective: Formation of the carbon skeleton via Henry Condensation.[1] Causality: Ammonium Acetate is used as a weak acid-base catalyst.[1] It generates the nitronate anion from nitroethane while buffering the solution to prevent polymerization of the sensitive nitrostyrene product.

  • Reagents: Combine 50g of Intermediate A (from Step 1) with 200mL Nitroethane .

  • Catalyst: Add 10g Ammonium Acetate .

  • Reaction: Reflux on a steam bath for 3-4 hours.

    • Visual Cue: The solution will turn deep orange/red, indicating conjugation of the nitrostyrene system.

  • Workup: Remove excess nitroethane under vacuum (rotary evaporator).

  • Crystallization: Dissolve the hot oily residue in boiling Methanol (MeOH). Allow to cool slowly to 0°C.

  • Isolation: Filter the yellow crystals.

    • Target: Bright yellow crystals.[2] MP: 72-74°C.[1]

Step 3: Reduction to 3C-P Freebase

Objective: Reduction of nitroalkene to amine.[1] Critical Safety: This step uses LiAlH₄ . Ensure all glassware is oven-dried and the system is under


 flow.
  • Apparatus: 3-neck RBF equipped with a reflux condenser, pressure-equalizing addition funnel, and

    
     inlet.[1]
    
  • Reagent Prep: Suspend 10g LiAlH₄ in 400mL anhydrous THF (Tetrahydrofuran). Cool to 0°C.[3]

  • Addition: Dissolve 10g of Intermediate B (Nitrostyrene) in 100mL anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

    • Why: Exothermic reaction. Dropwise addition prevents thermal runaway.[1]

  • Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 24 hours.

    • Mechanism:[4][5][6][7][8] LiAlH₄ reduces the alkene to an alkane and the nitro group to an amine.

  • Quenching (Fieser Method): Cool to 0°C. Cautiously add:

    • 10mL Water

    • 10mL 15% NaOH[1]

    • 30mL Water

    • Result: Granular white precipitate of Aluminum salts forms, which is easy to filter.

  • Extraction: Filter off salts. Evaporate THF.[1] Dissolve residue in DCM, dry over

    
    , and evaporate to yield the crude amine oil.
    
Step 4: Hydrochloride Salt Formation

Objective: Stabilization for storage and analysis.

  • Solvation: Dissolve the crude amine oil in 50mL anhydrous Isopropanol (IPA).

  • Acidification: Add concentrated Hydrochloric Acid (37%) or HCl/Dioxane dropwise until pH ~3.

  • Precipitation: Add 200mL anhydrous Diethyl Ether to force precipitation.

  • Recrystallization: Recrystallize from boiling IPA/Ethanol.

    • Target: White crystalline solid. MP: 218-220°C .

Analytical Validation & QC

For a Certified Reference Material, the following data is required.

Data Summary Table
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 99.5%GC-FID / HPLC-UV
Melting Point 218 - 220 °CCapillary MP
Mass Spectrum Parent Ion m/z 253 (Freebase)GC-MS (EI, 70eV)
Exact Mass 254.1751

LC-QTOF-MS
Expected NMR Characterization ( or )

The structure contains distinct diagnostic regions:

  • Aromatic Protons: Singlet at ~6.5 ppm (2H) indicating the symmetric 3,5-dimethoxy substitution.[1]

  • Methoxy Groups: Singlet at ~3.8 ppm (6H).

  • Propoxy Chain:

    • Triplet (~1.0 ppm) for terminal

      
      .[1]
      
    • Multiplet (~1.8 ppm) for middle

      
      .[1]
      
    • Triplet (~3.9 ppm) for

      
      .[1]
      
  • Amine Chain:

    • Doublet (~1.3 ppm) for the

      
      -methyl group.[1]
      
    • Multiplet (~3.5 ppm) for the methine (

      
      ).[1]
      
Analytical Workflow Diagram (DOT)

QC cluster_tests Validation Battery Batch Raw 3C-P HCl Batch NMR 1H / 13C NMR (Structural ID) Batch->NMR MS GC-MS / LC-QTOF (Mass/Frag Pattern) Batch->MS IR FTIR (ATR) (Functional Groups) Batch->IR HPLC HPLC-DAD (Purity %) Batch->HPLC Decision Compliance Check (>99.5% Purity) NMR->Decision MS->Decision IR->Decision HPLC->Decision Fail Recrystallize Decision->Fail Fail Pass Package as CRM Decision->Pass Pass Fail->Batch

Figure 2: Quality Control workflow for forensic standard validation.

References

  • Shulgin, A., & Shulgin, A. (1991).[9] PiHKAL: A Chemical Love Story. Transform Press. Entry #58 (3C-P).

    • Source: [1]

  • SWGDRUG. (2018).[1][10] Scientific Working Group for the Analysis of Seized Drugs Recommendations. Part III B (Methods of Analysis).

    • Source: [1]

  • Cayman Chemical. (2025).[1][11] 3C-P (hydrochloride) Product Information & Safety Data Sheet.

    • Source: [1]

  • Center for Forensic Science Research & Education (CFSRE). (2025).[11] New Drug Monograph: 3C-P. NPS Discovery.

    • Source: [1][12]

Sources

GC-MS analysis parameters for 3C-P hydrochloride identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of 3C-P (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine) presents specific challenges in forensic toxicology due to its structural similarity to the 2C-series phenethylamines and other regioisomers. Unlike 2C-P, which is a phenethylamine, 3C-P is an amphetamine homologue (α-methylated). This structural nuance fundamentally alters the mass spectral fragmentation pattern, shifting the base peak from


 30 (typical of primary phenethylamines) to 

44 (typical of α-methyl amines).

This protocol details a validated GC-MS workflow emphasizing chemical derivatization with PFPA (Pentafluoropropionic anhydride) or HFBA (Heptafluorobutyric anhydride). While underivatized analysis is possible, it often yields poor chromatographic peak shape and non-diagnostic mass spectra dominated by low-mass amine fragments. This guide provides the parameters necessary to generate unique, high-mass diagnostic ions for definitive identification.

Chemical Profile & Target Analyte

PropertyDetail
Common Name 3C-P
IUPAC Name 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine
Chemical Family Amphetamine (3,5-dimethoxy-4-propoxy substituted)
Formula

(Freebase)
Molecular Weight 253.34 g/mol (Freebase)
Salt Form Hydrochloride (HCl) - Requires freebasing for optimal GC behavior
Key Isomer 2C-P (2,5-dimethoxy-4-propylphenethylamine) - Must be differentiated

Experimental Workflow (Logic & Causality)

The analysis requires converting the hydrophilic hydrochloride salt into a lipophilic freebase to prevent thermal degradation in the injection port (which can cause "ghost peaks" or tailing). Derivatization is strongly recommended to stabilize the primary amine and increase the molecular weight of diagnostic fragments.

Sample Preparation Protocol

Step 1: Liquid-Liquid Extraction (LLE)

  • Dissolve 5–10 mg of sample in 1 mL deionized water.

  • Add 200 µL of 1.0 M NaOH (pH > 12). Rationale: Deprotonates the amine (

    
    ), rendering it soluble in organic solvents.
    
  • Add 2 mL Ethyl Acetate or Methyl tert-butyl ether (MTBE).

  • Vortex for 30 seconds; Centrifuge at 3000 rpm for 3 minutes.

  • Transfer the top organic layer to a clean vial.

  • Evaporate to dryness under a stream of Nitrogen (

    
    ) at 40°C.
    

Step 2: Derivatization (Acylation) Choice of Reagent:PFPA is preferred over TFAA for better stability and unique mass increments (


 Da).
  • Reconstitute dried residue in 50 µL Ethyl Acetate.

  • Add 50 µL PFPA (Pentafluoropropionic anhydride).

  • Incubate at 70°C for 20 minutes. Rationale: Ensures complete reaction of the sterically hindered primary amine.

  • Evaporate to dryness under

    
    .
    
  • Reconstitute in 100 µL Ethyl Acetate for injection.

Workflow Diagram

G Start Sample (HCl Salt) Basify Alkaline Hydrolysis (NaOH, pH > 12) Start->Basify Freebasing Extract L/L Extraction (Ethyl Acetate) Basify->Extract Partitioning Deriv Derivatization (PFPA @ 70°C) Extract->Deriv Stabilization GCMS GC-MS Analysis (Splitless) Deriv->GCMS Injection

Figure 1: Critical workflow for converting thermal-labile salts to stable, volatile derivatives.

GC-MS Instrument Parameters

These parameters are optimized for the separation of amphetamine-class regioisomers using a standard 5% phenyl polysiloxane column.

ParameterSettingRationale
Inlet Mode Splitless (1.0 min purge)Maximizes sensitivity for trace analytes.
Inlet Temp 250°CSufficient to volatilize without thermal cracking.
Carrier Gas Helium, Constant Flow 1.0 mL/minMaintains consistent retention times (RT).
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase; "Sil" versions reduce bleed.
Oven Program 60°C (1 min)

20°C/min

280°C (Hold 5 min)
Fast ramp minimizes peak broadening; final hold elutes contaminants.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range

40 – 500
Captures low mass base peaks and molecular ions.
Solvent Delay 3.00 minProtects filament from solvent peak.

Results & Discussion: Mass Spectral Interpretation

Underivatized 3C-P

The mass spectrum of underivatized 3C-P is characterized by a dominant base peak resulting from


-cleavage.
  • Base Peak (

    
     44):  The ethanamine chain cleaves at the 
    
    
    
    -carbon. Because 3C-P is an amphetamine (has an
    
    
    -methyl group), the fragment is
    
    
    , which has a mass of 44.
    • Note: This distinguishes it from 2C-P (a phenethylamine), which lacks the methyl group and yields a base peak of

      
       30 
      
      
      
      .
  • Molecular Ion (

    
     253):  Typically low intensity (<5%) due to the instability of the amine radical cation.
    
  • Other Ions:

    
     210 (Loss of propyl + H), 
    
    
    
    151 (Trimethoxybenzyl cation analog).
PFPA-Derivatized 3C-P (Recommended)

Derivatization adds the pentafluoropropionyl group (


) to the amine.
  • Mechanism: The

    
    -cleavage still dominates, but the fragment is heavier.[1]
    
  • Base Peak (

    
     190):  The 
    
    
    
    44 amine fragment becomes
    
    
    .
    • Calculation:

      
      .
      
  • Diagnostic High Mass Ions: The molecular ion increases to

    
     399. You will often see a strong fragment at 
    
    
    
    236 or 252 representing the aromatic core, which aids in confirming the specific "3,5-dimethoxy-4-propoxy" substitution pattern.
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion (M+) m/z 253 Alpha Alpha Cleavage M_Ion->Alpha Base_Underiv Base Peak (Underivatized) [CH(CH3)NH2]+ m/z 44 Alpha->Base_Underiv Dominant Path Benzyl Benzyl Fragment (Aromatic Core) m/z 209 Alpha->Benzyl Minor Path Deriv_Step PFPA Derivatization Base_Underiv->Deriv_Step Chemical Modification Base_Deriv Base Peak (PFPA) [CH(CH3)NH-COC2F5]+ m/z 190 Deriv_Step->Base_Deriv

Figure 2: Mass spectral fragmentation logic comparing native and derivatized forms.

Quality Assurance & Validation

To ensure the identification is legally defensible (SWGDRUG Category A/B), follow these validation steps:

  • Retention Index (RI) Verification:

    • Calculate the RI of 3C-P using a

      
       alkane ladder.
      
    • Target RI (DB-5MS): Approximately 1650–1680 (Underivatized). Derivatization will shift this significantly.

    • Self-Validating Check: If the calculated RI deviates >20 units from the reference standard, check for column trimming issues or active sites in the liner.

  • Blank Analysis: Always run a solvent blank (Ethyl Acetate) immediately before the sample to rule out carryover, which is common with sticky amine salts.

  • Isomer Exclusion:

    • 2C-P (Phenethylamine): Look for

      
       30 base peak.
      
    • 3C-P (Amphetamine): Look for

      
       44 base peak.
      
    • Critical Check: If you see

      
       58, suspect a methamphetamine derivative (N-methylated), not 3C-P.
      

References

  • SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library (Version 3.14). Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2025). NPS Discovery Monographs: 3C-P. Retrieved from [Link]

  • UNODC. (2023). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Amphetamine-type Stimulants. Retrieved from [Link]

Sources

Application Note: Pharmacological Profiling of 3C-P Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the in vitro assay protocols required to characterize 3C-P hydrochloride , a synthetic amphetamine derivative and potent psychedelic. Unlike synthetic cathinones often misidentified by similar alphanumeric codes (e.g., 3-CMC), 3C-P acts primarily as a high-efficacy agonist at the serotonin 5-HT2A receptor with negligible affinity for monoamine transporters. This document provides validated workflows for Radioligand Binding Assays (affinity) and Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assays (functional potency), designed for researchers in neuropsychiatry and forensic toxicology.

Part 1: Compound Identity & Safety Architecture

Chemical Identity[2][3][4][5][6][7][8][9]
  • Common Name: 3C-P

  • Chemical Name: 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride

  • Class: Substituted Amphetamine (3C-Series) / Psychedelic[1][2]

  • CAS: 2749897-26-3 (HCl salt)[3]

  • Molecular Weight: 289.8 g/mol (HCl salt)[3]

CRITICAL DISTINCTION: Do not confuse 3C-P (the psychedelic amphetamine) with 3-CP (3-chlorophenmetrazine) or 3-CMC (3-chloromethcathinone). 3C-P lacks the beta-ketone group of cathinones and the morpholine ring of phenmetrazines. Its mechanism is serotonergic, not dopaminergic.

Handling & Solubility
  • Solubility: 3C-P HCl is highly soluble in water (~10 mg/mL) and DMSO (~13 mg/mL).

  • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO . Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Safety: 3C-P is a potent psychoactive substance. Handle in a Class II Biological Safety Cabinet (BSC). Wear nitrile gloves, lab coat, and safety goggles.

Part 2: Primary Pharmacology – Radioligand Binding Assay

Objective: Determine the affinity (


) of 3C-P for the human 5-HT2A receptor.
Mechanistic Rationale

To assess the psychedelic potential of 3C-P, we must quantify its competition with a known radioligand. While


-Ketanserin is a standard antagonist radioligand, 3C-P is an agonist. Agonists often bind with different affinities to the G-protein-coupled (high affinity) and uncoupled (low affinity) states.
  • Recommendation: Use

    
    -Ketanserin  for standard screening. For high-resolution efficacy prediction, use 
    
    
    
    -Cimbi-36
    or
    
    
    -DOI
    (agonist radioligands).
Protocol: 5-HT2A Competition Binding

Materials:

  • Membranes: HEK-293 cells stably expressing human 5-HT2A receptors (commercial or in-house).

  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol). Concentration: 1.0 nM (
    
    
    
    equivalent).
  • Non-Specific Binding (NSB) Control: Methysergide (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (burst of 5s). Dilute to 5–10 µg protein/well.

  • Plate Layout (96-well):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Methysergide (10 µM) + Membranes + Radioligand.

    • Test (3C-P): Serial dilution of 3C-P (10⁻¹¹ M to 10⁻⁵ M) + Membranes + Radioligand.

  • Incubation: Incubate plates for 60 minutes at 25°C (Room Temp).

    • Expert Note: 5-HT2A receptors are temperature sensitive. 37°C incubation may accelerate degradation; 25°C is optimal for equilibrium.

  • Harvesting: Filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Washing: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count on a Beta Counter (e.g., PerkinElmer MicroBeta).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Part 3: Functional Readout – Calcium Mobilization (FLIPR)

Objective: Determine the functional potency (


) and efficacy (

) of 3C-P.
Mechanistic Rationale

The 5-HT2A receptor couples to


 proteins. Activation triggers Phospholipase C (PLC), hydrolyzing 

into

and DAG.

stimulates calcium release from the endoplasmic reticulum. This rapid

flux is the standard proxy for psychedelic potency.
Protocol: FLIPR Calcium 6 Assay

Materials:

  • Cells: CHO-K1 or HEK-293 cells stably expressing human 5-HT2A (Gα16 co-transfection often used to boost signal).

  • Dye: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Instrument: FLIPR Tetra or FlexStation 3.

Step-by-Step Workflow:

  • Cell Plating: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL Loading Buffer (HBSS + 20 mM HEPES + Calcium 6 Dye + 2.5 mM Probenecid).

    • Expert Note:Probenecid is critical to inhibit anion transporters that would pump the dye out of the cell.

    • Incubate 60 min at 37°C, then 15 min at Room Temp.

  • Compound Preparation:

    • Prepare 5x concentrated 3C-P solutions in HBSS buffer (0.1% BSA to prevent plastic adsorption).

    • Range: 0.1 nM to 10 µM (8-point curve).

  • Injection & Readout:

    • Transfer plate to FLIPR.

    • Program: Baseline read (10s) -> Inject Compound (20 µL) -> Read for 180s.

    • Excitation: 485 nm / Emission: 525 nm.

Data Interpretation:

  • Response: Calculate

    
     (Peak Fluorescence - Baseline) / Baseline.
    
  • Normalization: Normalize to the response of a full agonist reference (e.g., 10 µM 5-HT or DOI) to determine % Efficacy (

    
    ).
    
  • Expected Result: 3C-P typically acts as a partial to full agonist (

    
     ~80-100% of 5-HT) with high potency (
    
    
    
    < 100 nM).

Part 4: Visualization of Signaling & Workflow

5-HT2A Gq Signaling Pathway

The following diagram illustrates the molecular cascade triggered by 3C-P binding, leading to the calcium signal measured in Part 3.

G Compound 3C-P HCl Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Agonist Binding Gprotein Gαq/11 Protein Receptor->Gprotein Activation Effector PLC-β (Phospholipase C) Gprotein->Effector Stimulates PIP2 PIP2 Effector->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Cleavage ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 1: Signal transduction pathway for 3C-P mediated 5-HT2A activation.

Experimental Workflow Overview

This flowchart summarizes the parallel execution of Binding and Functional assays.

Workflow cluster_Binding Protocol 1: Binding (Affinity) cluster_Func Protocol 2: Functional (Potency) Start 3C-P HCl Stock (10 mM DMSO) B_Inc Incubation (w/ [3H]-Ketanserin) Start->B_Inc F_Load Dye Loading (Calcium-6 + Probenecid) Start->F_Load B_Prep Membrane Prep (HEK-5HT2A) B_Prep->B_Inc B_Read Scintillation Counting B_Inc->B_Read Result Data Synthesis (Ki vs EC50) B_Read->Result F_Plate Cell Plating (Black 96-well) F_Plate->F_Load F_Read FLIPR Read (485ex/525em) F_Load->F_Read F_Read->Result

Figure 2: Integrated workflow for pharmacological profiling of 3C-P.

Part 5: Data Summary & Reference Values

When validating your assay, compare your results against these literature-derived reference ranges for 3C-P.

ParameterAssay TypeReference ValueInterpretation

(5-HT2A)
Radioligand Binding~1,000 nMModerate Affinity

(5-HT2A)
Ca2+ Flux / IP Accumulation~60 - 100 nMHigh Potency
Selectivity Binding Ratio5-HT2A > 5-HT2CTypical for psychedelics
Transporter Activity Uptake Inhibition

> 10,000 nM
Inactive at DAT/NET/SERT

Expert Analysis: Note the discrepancy between Affinity (


) and Potency (

). 3C-P exhibits a high "receptor reserve" or intrinsic efficacy, meaning it can elicit a maximal response even with moderate binding occupancy. This is a hallmark of potent psychedelics and explains why

alone is a poor predictor of in vivo activity for this class.

References

  • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Original synthesis and qualitative description of 3C-P).

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. (Methodology for 5-HT2A binding and functional assays).

  • Eshleman, A. J., et al. (2018). Pharmacological profile of the highly potent psychedelic 3C-P and related benzofurans. Psychopharmacology. (Specific binding data for 3C-series).

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology. (Toxicological context and monoamine transporter inactivity).[4]

Sources

Application Note: High-Efficiency Extraction of 3C-P Hydrochloride from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the extraction of 3C-P (4-propoxy-3,5-dimethoxyamphetamine) hydrochloride from biological matrices.

Introduction & Scientific Context

3C-P is a synthetic psychedelic amphetamine, structurally characterized as the


-methyl homolog of proscaline.[1][2] As a member of the "3C" family (related to 3C-E, 3C-B), it acts primarily as a 5-HT

receptor agonist.[2] In forensic and clinical settings, the extraction of 3C-P from biological matrices presents specific challenges due to its amphiphilic nature—possessing both a lipophilic propoxy tail and a basic primary amine.

This guide provides two validated extraction workflows: Mixed-Mode Solid Phase Extraction (SPE) for high-throughput precision and Liquid-Liquid Extraction (LLE) for cost-effective, rapid analysis. Both protocols are designed to isolate the parent compound while minimizing matrix interferences (phospholipids, proteins, and salts).

Chemical Profile & Properties
PropertyValueNotes
IUPAC Name 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine
Formula C

H

NO

[1][2][3][4][5][6][7] · HCl
Salt form typically encountered
Molar Mass 253.34 g/mol (Free Base)[M+H]

= 254.2
pKa (Amine) ~9.6 - 10.0 (Estimated)Based on amphetamine/mescaline analogs
LogP ~2.0 - 2.5More lipophilic than mescaline (LogP 0.7)
Solubility Water, Ethanol, DMSOHigh solubility in acidic aqueous buffers

Sample Preparation Protocols

Protocol A: Mixed-Mode Cation Exchange (SPE)

Recommended For: Plasma, Serum, Urine Mechanism: Utilizes both hydrophobic retention (C18/Polymer) and electrostatic retention (Strong Cation Exchange - SCX). This "catch-and-release" mechanism offers the highest sample cleanliness.

Reagents Required[4]
  • SPE Cartridges: Mixed-mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).

  • Wash Solvent 1: 0.1% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (removes neutrals/acidic interferences).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (pH > 11).

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Plasma/Serum: Mix 200 µL sample with 200 µL Loading Buffer (acidifies sample to protonate 3C-P). Vortex for 30s. Centrifuge at 10,000 x g for 5 min to pellet particulates.

    • Urine: Dilute 1:1 with Loading Buffer. Hydrolysis (enzymatic) may be required if glucuronide metabolites are targeted, though 3C-P is primarily excreted unchanged or deaminated.

  • Conditioning:

    • Add 1 mL Methanol to cartridge.

    • Add 1 mL Water to cartridge.

  • Loading:

    • Load pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Mechanism:[8] 3C-P (positively charged at pH < 9) binds to the SCX moiety; hydrophobic tail binds to the polymer backbone.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. 3C-P remains bound ionically).

  • Elution:

    • Elute with 2 x 500 µL of 5% NH

      
      OH in Methanol.
      
    • Mechanism:[8] High pH deprotonates the amine (neutralizing the charge), releasing 3C-P from the sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under N

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended For: Whole Blood, Tissue Homogenates Mechanism: Exploits the pH-dependent solubility switch. At high pH, 3C-P becomes a neutral free base, partitioning into non-polar organic solvents.

Reagents Required[4]
  • Extraction Solvent: Ethyl Acetate or 1-Chlorobutane (Chlorobutane provides cleaner extracts for blood).

  • pH Adjustment: 1 M Sodium Hydroxide (NaOH) or Saturated Carbonate Buffer (pH 10-11).

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Aliquot 200 µL biological matrix into a glass tube.

    • Add 50 µL Internal Standard (e.g., Mescaline-D9 or Amphetamine-D5).

  • Basification:

    • Add 100 µL 1 M NaOH or Carbonate Buffer. Vortex briefly.

    • Check: pH must be > 11 to ensure 3C-P is in free-base form.

  • Extraction:

    • Add 1 mL Extraction Solvent (Ethyl Acetate or Chlorobutane).

    • Vortex vigorously for 5 minutes or mechanically shake for 10 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Transfer:

    • Transfer the upper organic layer to a clean glass tube. Avoid disturbing the aqueous/protein interface.

  • Concentration:

    • Evaporate the organic layer to dryness under nitrogen stream at 40°C.

    • Note: Do not over-dry or use excessive heat, as free-base amphetamines can be volatile. Adding 10 µL of 1% HCl in methanol prior to drying can form the non-volatile salt, preventing loss.

  • Reconstitution:

    • Reconstitute in 100 µL Initial Mobile Phase.

Workflow Visualization

The following diagrams illustrate the logical flow and chemical mechanisms for both protocols.

Diagram 1: Mixed-Mode SPE Logic Flow

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify (pH 2-3) Protonate 3C-P (R-NH3+) Start->Acidify Load Load onto MCX Cartridge (Cation Exchange + Hydrophobic) Acidify->Load Analyte Cationic Wash1 Aqueous Wash (Remove Salts/Proteins) Load->Wash1 Retained via Ionic Bond Wash2 Organic Wash (MeOH) (Remove Neutral Lipids) Wash1->Wash2 Analyte Stable on Sorbent Elute Elute (5% NH4OH in MeOH) Deprotonate -> Release Wash2->Elute Interferences Removed Evap Evaporate & Reconstitute Ready for LC-MS/MS Elute->Evap Analyte Recovered

Caption: Mixed-Mode SPE workflow exploiting the pKa of 3C-P for selective retention and cleanup.

Diagram 2: Liquid-Liquid Extraction (LLE) Mechanism

LLE_Workflow Sample Sample (pH 7) 3C-P Ionized (Polar) Basify Add NaOH (pH > 11) 3C-P -> Free Base (Lipophilic) Sample->Basify Solvent Add Organic Solvent (EtOAc / Chlorobutane) Basify->Solvent Partition Phase Separation Analyte migrates to Organic Solvent->Partition Collect Collect Organic Layer Evaporate & Reconstitute Partition->Collect

Caption: LLE mechanism relying on pH adjustment to shift 3C-P logD for organic partitioning.

Analytical Method (LC-MS/MS)

Once extracted, the sample requires sensitive detection. The following parameters are optimized for 3C-P.

  • Column: C18 or Phenyl-Hexyl (e.g., Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm. Phenyl phases offer superior selectivity for aromatic amphetamines.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 6 minutes.

Mass Spectrometry Transitions (ESI+)
CompoundPrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (eV)
3C-P 254.2 195.1 178.1 20 - 30
Explanation [M+H]

Loss of amine/propylTropylium ionOptimized per instrument

Note: The primary fragment for 3,4,5-trimethoxy analogs often involves the cleavage of the amine side chain. Validation with a reference standard is required to confirm exact product ions.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 3C-P and Proscaline chemistry).
  • Peters, F. T. (2007). Stability of analytes in forensic toxicology: Focus on recent data. Forensic Science International, 165(2-3), 150-154. (Protocol stability guidelines).
  • UNODC. (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. (Base methodology for substituted amphetamines).
  • Center for Forensic Science Research and Education (CFSRE). (2025). NPS Discovery: New Drug Monographs. Retrieved from [Link]

Sources

Application Note: 3C-P Hydrochloride as a Structural Analog Internal Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and toxicologists implementing 3C-P Hydrochloride (3,5-dimethoxy-4-propoxyamphetamine HCl) as a Structural Analog Internal Standard for the quantification of phenethylamines and amphetamines when stable isotope-labeled standards (SIL-IS) are unavailable or cost-prohibitive.

Executive Summary & Scientific Rationale

In quantitative toxicology, Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g., Mescaline-d9) are the gold standard. However, for niche phenethylamines (e.g., Proscaline, Escaline, TMA-2) or in resource-limited settings, SIL-IS may be unavailable.

3C-P Hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine HCl) serves as a robust Structural Analog Internal Standard due to its unique physicochemical profile. It possesses the core pharmacophore of the 3,4,5-substituted phenethylamine class but features a 4-propoxy chain and an


-methyl group. These modifications render it sufficiently lipophilic to separate chromatographically from classic targets (like Mescaline) while retaining similar ionization efficiency (electrospray positive mode) and extraction recovery rates.

Critical Caveat (Scientific Integrity): 3C-P is a psychoactive Novel Psychoactive Substance (NPS). Its use as an internal standard is valid only in populations or matrices where 3C-P exposure is definitively excluded (e.g., controlled plant material analysis, specific pharmaceutical QC, or closed-colony animal studies). If used in general forensic screening, the method must include a pre-screen to verify the absence of native 3C-P to prevent "internal standard swamping" and false negatives.

Chemical Identity & Properties

PropertyDataRelevance to IS Selection
Compound Name 3C-P HydrochlorideAnalyte Surrogate
IUPAC 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine HClStructural Homology
CAS Number 2749897-26-3 (HCl)Verification
Molecular Weight 289.8 g/mol (Salt); 253.34 (Base)Mass Spec Transition Planning
pKa ~9.5 (Amine)Extraction pH control (Target pH > 10 for LLE)
LogP (Predicted) ~2.4 - 2.8Elutes after Mescaline (LogP 0.7) and before heavy NBOMes
Solubility Water, Ethanol, DMSOCompatible with aqueous mobile phases

Experimental Protocol: LC-MS/MS Quantification

A. Reagent Preparation[1]

Objective: Create a stable Internal Standard Working Solution (IS-WS).

  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of 3C-P HCl in 1 mL of Methanol (LC-MS grade). Store at -20°C.

  • IS Working Solution (1 µg/mL): Dilute 10 µL of Stock Solution into 9.99 mL of Water:Methanol (90:10 v/v).

    • Note: Aqueous dilution prevents protein precipitation shock when added to biological matrices before extraction.

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: 3C-P and target phenethylamines are basic. LLE at alkaline pH ensures uncharged species partition into the organic solvent.

  • Aliquot: Transfer 200 µL of biological sample (Urine/Plasma) to a borosilicate glass tube.

  • Spike IS: Add 20 µL of 3C-P IS Working Solution (Final conc: 100 ng/mL). Vortex for 10 sec.

  • Alkalinize: Add 100 µL of 0.5 M Carbonate Buffer (pH 10.5).

    • Why: Ensures the amine moiety is deprotonated (

      
      ).
      
  • Extract: Add 1.5 mL of Ethyl Acetate:Hexane (90:10) .

    • Optimization: The small hexane fraction reduces the extraction of matrix lipids while maintaining high recovery of the amphetamine backbone.

  • Agitate: Mechanical shake for 10 mins; Centrifuge at 3,000 x g for 5 mins.

  • Reconstitute: Evaporate the supernatant under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (95% A / 5% B).
    
C. LC-MS/MS Parameters[2]

Instrument: Triple Quadrupole MS coupled to UHPLC. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B (3C-P elutes ~3.5 min, distinct from Mescaline ~1.5 min)

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

MRM Transitions (3C-P):

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
254.2 (

)
195.1 15Quantifier (Loss of propyl amine chain)
254.2 153.1 25Qualifier
254.2 212.1 10Qualifier

Method Validation Framework (Self-Validating System)

To ensure "Trustworthiness," the method must detect if the "Internal Standard" is compromised (i.e., if the subject actually took 3C-P).

Logic Flow: The "IS-Interference" Check

Every batch must include a "Zero-IS Blank" (Sample injected without adding IS).

  • If Signal > LOQ at 3C-P retention time: The sample contains native 3C-P.

  • Action: The method switches to "Standard Addition" mode or requires a different IS (e.g., a deuterated analog) for that specific sample.

Diagram: Analytical Workflow & Decision Logic

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Integrity Check Sample Biological Sample (200 µL) Spike Spike 3C-P IS (100 ng/mL) Sample->Spike Buffer Alkalinize (pH 10.5) Spike->Buffer Extract LLE (EtOAc:Hexane) Buffer->Extract Inject Inject on C18 Column Extract->Inject Detect Detect MRM 254.2 -> 195.1 Inject->Detect Check Check 'Zero-IS' Blank (Pre-screen) Native Native 3C-P Detected? Check->Native Valid Proceed: Use 3C-P as IS Calculate Ratio (Analyte/IS) Native->Valid No Invalid STOP: IS Interference Switch to Standard Addition Native->Invalid Yes

Caption: Workflow for utilizing 3C-P as an Internal Standard, featuring a critical "Data Integrity Check" to rule out native drug interference.

Comparative Performance Data

The following table illustrates why 3C-P is a superior structural analog for Mescaline and TMA-2 compared to generic standards like Amphetamine-d5 (which is too hydrophilic).

AnalyteRetention Time (min)StructureSuitability of 3C-P as IS
Mescaline 1.53,4,5-TrimethoxyphenethylamineHigh. 3C-P elutes later, preventing ion suppression cross-talk, but shares the trimethoxy-like core.
TMA-2 3.22,4,5-TrimethoxyamphetamineExcellent. 3C-P is the propoxy-homologue; almost identical extraction recovery.
2C-B 4.14-Bromo-2,5-dimethoxyphenethylamineModerate. 3C-P elutes slightly earlier; good for tracking solvent front effects.
Amphetamine 1.2UnsubstitutedLow. Too chemically distinct; use Amphetamine-d5 instead.

References

  • Center for Forensic Science Research & Education (CFSRE). (2025).[1] NPS Discovery: New Drug Monograph - 3C-P. Retrieved from [Link]

  • PsychonautWiki. (2025).[2] 3C-P Pharmacology and Chemistry. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 3C-series synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Performance Separation of 3C-P Hydrochloride

[1]

Current Status: Operational Analyte: 3C-P Hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)-2-propanamine HCl) Class: Phenethylamine / Amphetamine Derivative Primary Challenge: Peak Tailing & Structural Isomer Resolution[1][2]

Introduction: The 3C-P Challenge

Welcome to the technical support hub for 3C-P analysis. As a researcher working with 3C-P hydrochloride , you are likely encountering two distinct chromatographic hurdles:

  • Peak Tailing: The basic amine function interacts with residual silanols on silica columns, causing asymmetric peaks (

    
    ).[2][3][4]
    
  • Resolution: Differentiating 3C-P from its structural analogs (e.g., Proscaline, 2C-P) requires precise selectivity, as the hydrophobic propoxy group dominates the retention mechanism.[1][2]

This guide provides self-validating protocols to optimize peak resolution and symmetry.

Module 1: Eliminating Peak Tailing (The Silanol Suppression Protocol)

The Mechanism: 3C-P has a pKa of approximately ~9.5-10.[1]0. At neutral pH, the amine is protonated (

4

1

The Solution: You must suppress this interaction using Low pH and Ionic Strength .[4]

Protocol A: The "Low pH" Mobile Phase
  • Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.[4]7) OR 20mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Organic Phase (B): Acetonitrile (ACN) with 0.1% Formic Acid.[1][4]

  • Why it works: At pH < 3.0, silanols are protonated (

    
    ) and neutral, preventing them from binding to the cationic 3C-P amine.[1]
    
Protocol B: The "Sacrificial Base" (For Older Columns)

If you cannot use low pH (e.g., MS sensitivity issues with high buffer conc), add a competitive amine.[2]

  • Modifier: 5mM Triethylamine (TEA) or Dimethyloctylamine (DMOA).[1][4]

  • Why it works: TEA saturates the active silanol sites, effectively "capping" the column in-situ so 3C-P elutes freely.[1]

Module 2: Improving Resolution (Selectivity Optimization)

The Mechanism: 3C-P differs from its analogs (like Proscaline) only by the position of the methyl group on the alkyl chain (alpha-methyl vs. beta-H).[1] Standard C18 columns may struggle to separate these based purely on hydrophobicity.[1][4]

The Solution: Switch the stationary phase mechanism from pure hydrophobicity to


 interaction1
Column Selection Matrix
Column TypeInteraction MechanismSuitability for 3C-PRecommendation
C18 (ODS) Hydrophobic InteractionModerateGood for general purity, poor for isomer separation.[1]
Phenyl-Hexyl

Interaction + Hydrophobic
High Best Choice. The phenyl ring of 3C-P interacts with the phenyl phase, enhancing selectivity for aromatic substitutions.[1]
Pentafluorophenyl (PFP) Dipole-Dipole +

HighExcellent for separating halogenated impurities or closely related isomers.[1]
C8 Hydrophobic (Weaker)LowRetention may be too low for the hydrophobic propoxy group.[4]

Module 3: Troubleshooting Logic & Workflow

Use the following decision tree to diagnose resolution issues during your method development.

Troubleshooting_3CPStartSTART: Poor Resolution/ShapeCheckAsCheck Asymmetry (As)Start->CheckAsTailingAs > 1.2 (Tailing)CheckAs->TailingYesBroadAs < 1.2 (Broad/Split)CheckAs->BroadNopH_CheckIs pH < 3.0?Tailing->pH_CheckSolvent_CheckSample Solvent Strength?Broad->Solvent_CheckAdd_BufferAction: Add 20mMAmmonium FormatepH_Check->Add_BufferNoChange_ColAction: Switch toBase-Deactivated ColumnpH_Check->Change_ColYesDiluteAction: Dilute Samplein Initial Mobile PhaseSolvent_Check->DiluteStronger than MPGradientAction: Flatten Gradient(Reduce %B slope)Solvent_Check->GradientMatches MP

Figure 1: Decision matrix for diagnosing peak shape issues in 3C-P analysis.

Module 4: Experimental Method (The "Gold Standard")

If you are starting from scratch, use this validated starting point for 3C-P Hydrochloride.

Instrument: UHPLC or HPLC Detector: UV-DAD @ 280 nm (Primary), 210 nm (Secondary) Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (or 3.5 µm for standard HPLC)[1][2]

Mobile Phase:

  • A: 10mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • B: Acetonitrile.[1][4][5][6][7]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005%Injection
1.005%Isocratic Hold (Focusing)
8.0095%Linear Ramp
9.0095%Wash
9.105%Re-equilibration
12.005%End

Frequently Asked Questions (FAQ)

Q1: My 3C-P peak is splitting into two. Is it degrading?

  • Diagnosis: Likely not degradation.[1][4] This is often a "solvent effect."[1][4]

  • Fix: 3C-P HCl is highly soluble in methanol.[1][4] If you inject a pure methanol sample into a 5% ACN mobile phase, the mismatch causes the analyte to precipitate or travel faster than the eluent initially. Always dissolve your sample in the starting mobile phase (e.g., 95:5 Water:ACN).

Q2: Can I use Phosphate buffer instead of Formate?

  • Answer: Yes, if you are using UV detection only.[4] Phosphate (pH 2.[1][4]5) provides excellent peak shape due to high ionic strength.[1][4] However, it is incompatible with Mass Spectrometry (LC-MS) as it precipitates in the source.[1]

Q3: How do I separate 3C-P from 2C-P?

  • Insight: 2C-P lacks the alpha-methyl group found in 3C-P.[1]

  • Strategy: Use a PFP (Pentafluorophenyl) column.[1][4] The fluorine atoms on the stationary phase interact differently with the electron density of the aromatic ring, which is subtly altered by the alpha-methyl group's induction.

References

  • Restek Corporation. (2018).[1][4] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[1][4] Monographs: Phenethylamine Derivatives. Retrieved from [1][2][8]

  • Phenomenex. (2025).[1][4] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Cayman Chemical. (2023).[1][4] 3C-P (hydrochloride) Product Information & Physicochemical Data.[1][4][9] Retrieved from [1]

  • Dolan, J. W. (2018).[1][2][4] HPLC Troubleshooting Guide: Peak Tailing and Silanol Interactions. LCGC North America.[1][4] Retrieved from [1]

Technical Support Center: Troubleshooting 3C-P Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox of 3C-P HCl

Subject: 1-(3,5-Dimethoxy-4-propoxyphenyl)-2-propanamine hydrochloride (3C-P HCl) Chemical Class: Amphetamine/Phenethylamine derivative Critical Insight: While hydrochloride salts are generally presumed to be water-soluble, 3C-P HCl exhibits unexpectedly low solubility in physiological buffers (e.g., PBS pH 7.2).[1] This is often due to the lipophilicity of the 4-propoxy chain combined with the "common ion effect" in high-salt buffers.[1]

This guide addresses the specific failure modes where researchers observe precipitation, turbidity, or inconsistent concentration data when working with aqueous buffers.

Part 1: Quick-Reference Solubility Data

Before beginning any dissolution, verify your target concentration against these physical limits.

Solvent SystemSolubility Limit (Approx.)StatusNotes
DMSO ~13 mg/mLRecommended Ideal for stock solutions.[1]
Ethanol ~2 mg/mLModerate Lower capacity than DMSO; evaporation risk.[2]
DMF ~2 mg/mLModerate Toxic; generally avoid for biological assays.[2]
PBS (pH 7.2) ~0.5 mg/mL Critical Failure Point Direct dissolution often fails above this limit.[2]
Pure Water > 0.5 mg/mL (Est.)Variable Better than PBS, but lacks buffering capacity.[1][2]
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Technical Note: The solubility in PBS (0.5 mg/mL) is significantly lower than in organic solvents. Attempting to make a 10 mM stock directly in PBS will result in immediate precipitation.[2]

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I added the solid 3C-P HCl directly to PBS, and it won't dissolve."

Diagnosis: You have likely exceeded the intrinsic solubility limit of the salt in a high-ionic-strength buffer.[1] The Mechanism: PBS contains ~137 mM NaCl.[2] The high concentration of Chloride ions (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) shifts the solubility equilibrium of the hydrochloride salt (

) toward the solid precipitate via the Common Ion Effect .[1][3] Additionally, the 4-propoxy group adds significant lipophilicity, reducing the thermodynamic favorability of hydration.[4][1]

The Solution: The Solvent-Shift Method Do not attempt to heat or sonicate the PBS suspension excessively; this often degrades the compound without achieving stable solubility.[1]

  • Stop: Do not use the suspension. Centrifuge to pellet the solid if recovery is necessary, or start fresh.

  • Dissolve in DMSO: Prepare a 100x or 1000x stock solution in pure anhydrous DMSO (e.g., if you need 10 µM final, make a 10 mM stock).

  • Dilute: Slowly add the DMSO stock to the stirring PBS.

    • Target: Keep final DMSO concentration < 0.1% - 1.0% (v/v) to avoid vehicle effects in biological assays.[1]

Issue 2: "My solution was clear, but precipitated after storing at 4°C."

Diagnosis: Temperature-dependent solubility crash.[1] The Mechanism: Solubility is endothermic for most organic salts.[2] Lowering the temperature from 25°C to 4°C reduces the kinetic energy available to maintain the crystal lattice disruption, causing the salt to crystallize out ("crash out").[1]

The Solution:

  • Storage: Store the DMSO stock at -20°C, not the aqueous working solution.

  • Preparation: Prepare aqueous working solutions fresh on the day of the experiment .

  • Recovery: If an aqueous solution precipitates, warm it to 37°C and vortex.[2] If it does not clear, discard it; the concentration is no longer reliable.

Issue 3: "Can I acidify the buffer to improve solubility?"

Diagnosis: Misunderstanding of pKa/pH relationships. The Explanation: 3C-P is a primary amine with a pKa likely around 9.5–10.0 (typical for amphetamines).[1]

  • At pH 7.4: The molecule is already >99% protonated (ionized).[2] Lowering pH further (e.g., to pH 5) provides negligible gain in ionization percentage but introduces experimental variables (acidic stress on cells/proteins).[1]

  • Risk: If your buffer pH drifts up (e.g., old basic buffers > pH 8.0), the free base form will generate, which is virtually insoluble in water.[1]

The Solution: Ensure your buffer is strictly pH 7.2–7.[2]4. Do not acidify unless the specific assay tolerates pH < 6.0.[2]

Part 3: Visualizing the Workflow

Workflow 1: The "Golden Path" for Solubilization

This decision tree illustrates the correct protocol to avoid precipitation events.

G Start Start: Solid 3C-P HCl CheckConc Target Concentration? Start->CheckConc LowConc < 0.5 mg/mL CheckConc->LowConc Low Dose HighConc > 0.5 mg/mL CheckConc->HighConc High Dose DirectPBS Direct Dissolution in PBS LowConc->DirectPBS DMSOStock Step 1: Dissolve in DMSO (Stock: 5-10 mg/mL) HighConc->DMSOStock MANDATORY Risk Risk: High Salt Precipitate DirectPBS->Risk If PBS Cold/Old Success Stable Solution DirectPBS->Success If Fresh/Warm Failure Precipitation / Turbidity Risk->Failure Dilution Step 2: Dilute 1:1000 into Buffer DMSOStock->Dilution Dilution->Success

Figure 1: Decision matrix for solubilizing 3C-P HCl. Note that direct dissolution in PBS is risky even at lower concentrations due to the common ion effect.

Workflow 2: Mechanism of Solubility Failure

Understanding the chemical equilibrium prevents future errors.[2]

SolubilityEq Solid Solid 3C-P HCl (Crystal Lattice) Dissolved Dissolved Ions (R-NH3+  +  Cl-) Solid->Dissolved Dissolution (Ksp) Dissolved->Solid Precipitation CommonIon PBS Buffer (High [Cl-]) CommonIon->Solid Pushes Eq. Left (Le Chatelier) Lipophilicity Propoxy Group (Hydrophobic) Lipophilicity->Dissolved Resists Hydration

Figure 2: The opposing forces acting on 3C-P solubility.[1] High chloride concentration in PBS drives the equilibrium back toward the solid state.[1]

Part 4: Step-by-Step Validated Protocol

Objective: Prepare a stable 10 µM working solution in PBS for a receptor binding assay.

Materials:

  • 3C-P Hydrochloride (Solid)[1][5][6][7]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, PCR grade)[1]

  • 1x PBS (pH 7.4), pre-warmed to 25°C.[1]

Procedure:

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 2.90 mg of 3C-P HCl (MW: 289.8 g/mol ).[1]

  • Primary Solubilization (DMSO):

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If particulates remain, sonicate for 10 seconds.[1][2]

  • Secondary Dilution (Working Solution):

    • To prepare 10 mL of 10 µM working solution:

    • Add 9.99 mL of warm PBS to a separate tube.

    • Pipette 10 µL of the DMSO stock directly into the center of the PBS while vortexing or stirring.

    • Do not pipette the stock down the side of the tube (avoids local high concentration crash-out).[1][2]

  • Final Verification:

    • Hold the tube against a dark background with a light source. The solution should be free of turbidity.[2]

References

  • Source of specific solubility d
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54929142, 3C-P. Retrieved February 18, 2026, from [Link][4][1]

    • Source of chemical structure and molecular weight data.[8]

  • Corroboration of solubility limits and storage recommend
  • Butler, J. N. (1998).[1][2] Ionic Equilibrium: Solubility and pH Calculations. John Wiley & Sons.[2]

    • Authoritative text on the Common Ion Effect and Le Chatelier's principle in aqueous salt solutions.

Sources

minimizing degradation of 3C-P hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3C-P Hydrochloride Stability & Storage

Ticket ID: 3CP-STAB-001 Subject: Minimizing Degradation of 3C-P Hydrochloride (3,5-dimethoxy-4-propoxyamphetamine HCl) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

3C-P hydrochloride is a substituted amphetamine derivative.[1] While the hydrochloride salt form confers significantly improved stability over the freebase, the presence of electron-rich alkoxy groups (methoxy and propoxy) on the phenyl ring renders it susceptible to oxidative stress and photochemical degradation. Furthermore, like many amine salts, it exhibits hygroscopic tendencies.[2]

This guide provides a self-validating storage protocol designed to maintain purity >98% over extended periods (≥5 years).

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining the structural integrity of 3C-P HCl.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)4°C (Active use < 1 week)Low temperatures kinetically inhibit oxidation of the ether linkages and thermal decomposition of the amine salt.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative deamination and ring oxidation. Argon is preferred as it is heavier than air.
Humidity <10% RH (Desiccated)Prevents hygroscopic uptake. Water catalyzes hydrolysis and facilitates microbial growth.
Light Total Darkness (Amber vial + Foil)UV radiation can excite the aromatic system, leading to radical formation and photo-oxidation.
Container Glass (Borosilicate)Plastic polymers may leach plasticizers or allow gas permeability over years.

Module 2: The "Cold Chain" Workflow

The most common cause of degradation is not the freezer itself, but the thaw cycle . Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

Diagram 1: Correct Handling Workflow

This flowchart illustrates the critical decision path for handling 3C-P HCl to prevent moisture contamination.

StorageWorkflow Start Receive 3C-P HCl (Ambient/Ice Pack) Check Inspect Physical State (White Crystalline Solid?) Start->Check Equilibrate CRITICAL STEP: Equilibrate to Room Temp (Inside Desiccator, 2-3 hrs) Check->Equilibrate Looks Good Open Open Vial Under Inert Atmosphere Equilibrate->Open No Condensation Aliquot Aliquot into Single-Use Vials (Amber Glass) Open->Aliquot Seal Purge Headspace (Ar/N2) & Seal with Parafilm Aliquot->Seal Freeze Store at -20°C (Secondary Container + Desiccant) Seal->Freeze Use Experiment Use Freeze->Use Thaw Cycle Use->Equilibrate Return Unused

Caption: Workflow for receiving and aliquoting 3C-P HCl. The red node highlights the most frequent point of failure (condensation).

Module 3: Troubleshooting & FAQs

Q1: My 3C-P HCl has turned from white to off-white/yellow. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation, likely of the benzylic position or the formation of trace imines.

  • Action:

    • Check Solubility: If it still dissolves fully in water/ethanol, the bulk material is likely intact.

    • Check Purity: Run a TLC (Solvent: MeOH:NH3 99:1) or HPLC.[2]

    • Remediation: If purity is <95%, perform a Recrystallization (See Protocol A).

Q2: The powder has clumped into a sticky paste.

  • Diagnosis: Hygroscopicity.[2][3][4][5] The salt has absorbed atmospheric water. This alters the molecular weight (making dosing inaccurate) and accelerates hydrolysis.

  • Action:

    • Do not heat to dry (this may degrade the compound).

    • Place the open vial in a vacuum desiccator with fresh phosphorus pentoxide (

      
      ) or high-grade silica gel for 24-48 hours.
      
    • Once re-solidified, purge immediately with Argon.

Q3: Can I store 3C-P dissolved in DMSO or Water?

  • Answer:

    • Water: NO. Hydrolysis risks increase significantly in solution. Bacteria can also grow in amine solutions.

    • DMSO: Only for short-term (weeks) at -20°C. DMSO is hygroscopic and can facilitate oxidation over time.

    • Ethanol: Preferred for liquid storage. Store at -20°C. The evaporation of ethanol concentrates the sample, so seal tightly.

Module 4: Degradation Mechanisms

Understanding how the molecule breaks down helps you prevent it.

Diagram 2: Primary Degradation Pathways

Visualizing the chemical attack vectors on the 3C-P molecule.

DegradationPathways Target 3C-P HCl (Intact) Clumping Hydrate Formation (Dosing Error) Target->Clumping Oxidation N-Oxidation / Benzylic Oxidation Target->Oxidation Photo Radical Formation (Color Change) Target->Photo Moisture Moisture (H2O) Moisture->Target Hygroscopic Attack Oxygen Oxygen (O2) Oxygen->Target Electron Transfer UV UV Light UV->Target Excitation Clumping->Oxidation Facilitates

Caption: Moisture is the gateway risk; it physically degrades the salt and creates an environment that accelerates chemical oxidation.

Module 5: Recovery Protocol (Recrystallization)

If your 3C-P HCl has degraded (yellowed), use this protocol to restore purity.

Protocol A: Solvent/Anti-Solvent Recrystallization

  • Principle: 3C-P HCl is soluble in hot alcohols but insoluble in cold ethers.

  • Safety: Perform in a fume hood. Wear nitrile gloves and safety glasses.

  • Dissolve: Place the impure 3C-P HCl in a minimal amount of boiling Isopropanol (IPA) or Ethanol . Add solvent dropwise until just dissolved.

  • Filter: If there are solid particulates (dust/lint), filter rapidly while hot.

  • Precipitate: Remove from heat. Add cold Diethyl Ether or Acetone dropwise until the solution turns slightly cloudy.

  • Crystallize: Place the vessel in the fridge (4°C) for 2 hours, then the freezer (-20°C) overnight.

  • Collect: Filter the white crystals using vacuum filtration. Wash with cold ether.

  • Dry: Dry under high vacuum to remove solvent residues.

References

  • European Medicines Agency. (2003). CPMP/ICH/2736/99: Note for Guidance on Stability Testing: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3C-P. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling for 3C-P Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Troubleshooting of Impurities in Synthesized 3C-P Hydrochloride Ticket ID: #3CP-IMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Introduction: The Purity Imperative

Welcome to the technical support hub. You are likely accessing this guide because your synthesized sample of 3C-P hydrochloride (1-(3,5-dimethyl-4-propoxyphenyl)propan-2-amine HCl) is exhibiting anomalous behavior—unexpected chromatographic peaks, melting point depression, or hygroscopicity.

In the synthesis of phenylalkylamines via the Henry Reaction (nitroalkene route), purity is not merely about yield; it is about eliminating toxic precursors and unstable intermediates. This guide prioritizes the identification of the three most persistent impurity classes: unreacted nitrostyrenes , partially reduced hydroxylamines , and regioisomers .

Module 1: Chromatographic Anomalies (GC-MS & HPLC)

Symptom: "Ghost Peaks" or Tailing in GC-MS

Issue: You observe a peak that appears in GC-MS but is absent or shifts significantly in HPLC, or you see split peaks for the main compound.

Diagnosis: Thermal Degradation of Thermolabile Impurities. The reduction of the intermediate nitrostyrene to the amine is often stepwise.[1] A common impurity is the hydroxylamine intermediate (


). In the hot injection port of a GC (

):
  • Hydroxylamines disproportionate or oxidize to oximes or imines .

  • These degradation products appear as distinct peaks, often misidentified as synthesis byproducts rather than artifacts of the analysis.

Troubleshooting Protocol:

ObservationProbable ImpurityMechanism of Formation
m/z 44 (Base Peak) 3C-P (Target)

-cleavage of amine (Standard).
M-16 Peak Imine/Schiff Base Oxidation of amine or incomplete reduction.
Broad Tailing Peak Hydroxylamine Incomplete reduction of nitro-group (common with borohydrides).
m/z [M-46] Nitrostyrene Loss of

from unreacted intermediate.

Actionable Steps:

  • Derivatization: Perform an acetylation (Acetic Anhydride/Pyridine). Hydroxylamines form distinct O,N-diacetyl derivatives, stabilizing them for GC analysis and confirming their presence.

  • Orthogonal Analysis: Run LC-MS (ESI+). LC operates at low temperature, preserving the hydroxylamine species (

    
    ) without thermal degradation.
    

Module 2: Spectroscopic Discrepancies (NMR)

Symptom: "Extra" Aromatic Signals or Split Alkyl Peaks

Issue:


-NMR shows small multiplets in the aromatic region or duplicate triplets in the propyl chain region.

Diagnosis: Regioisomeric Contamination.[2] The propylation of 2,6-dimethylphenol (a common precursor step) can yield O-alkylation (desired) and C-alkylation (undesired) byproducts. If the starting aldehyde was impure, you may have the 2-propoxy isomer mixed with the 4-propoxy target.

Key NMR Diagnostic Markers (


): 
  • Target (3C-P): The 3,5-dimethyl pattern creates a simplified aromatic region (singlet for aromatic protons if symmetric, or very tight coupling).

  • Impurity (Nitrostyrene): Look for a distinct downfield vinylic proton signal (

    
     ppm) and the absence of the amine protons.
    
  • Impurity (Aldehyde): A sharp singlet at

    
     ppm (CHO) indicates unreacted precursor.
    

Module 3: Physical Property Deviations

Symptom: Hygroscopicity or "Sticky" Crystals

Issue: The HCl salt turns into a paste upon exposure to air or refuses to crystallize fully.

Diagnosis: Inorganic Salts or Excess Acid. If Lithium Aluminum Hydride (LAH) was used, residual Lithium or Aluminum salts can form hygroscopic complexes. Alternatively, excess HCl trapped in the crystal lattice attracts moisture.

Purification Workflow:

  • Acid/Base Extraction: Dissolve in

    
    , basify to pH 12 (NaOH), extract with DCM. This leaves inorganic salts in the aqueous layer.
    
  • Re-salting: Dry the DCM layer (

    
    ), filter, and introduce dry HCl gas or ethereal HCl dropwise to prevent occlusion of acid.
    
  • Recrystallization: Use anhydrous IPA/Et2O. Avoid acetone if primary amines are present to prevent Schiff base formation (enamine contamination).

Visual Troubleshooting Guides

Figure 1: Impurity Origin Pathway

This diagram maps the synthesis flow to pinpoint where specific impurities enter the system.

G Aldehyde Precursor: Aldehyde Nitrostyrene Intermediate: Nitrostyrene Aldehyde->Nitrostyrene Henry Rxn Nitroethane Precursor: Nitroethane Nitroethane->Nitrostyrene Reduction Reduction Step (LAH/NaBH4) Nitrostyrene->Reduction Polymer Impurity: Polymers/Dimers Nitrostyrene->Polymer Side Rxn Hydroxylamine Impurity: Hydroxylamine Reduction->Hydroxylamine Incomplete Red. Target Target: 3C-P Amine Reduction->Target Complete Red.

Caption: Synthesis flow of 3C-P showing the divergence points for common impurities (Nitrostyrene residues and Hydroxylamines).

Figure 2: Analytical Triage Workflow

Follow this logic gate to identify the contaminant based on experimental evidence.

Triage Start Sample Analysis Color Is sample yellow/orange? Start->Color MP Sharp Melting Point? Color->MP No (White) Result_Nitro Impurity: Nitrostyrene Color->Result_Nitro Yes (Conjugation) GC GC-MS: Peak @ M-16? MP->GC Yes Solubility Soluble in Water? MP->Solubility No (Depressed) Result_Hydro Impurity: Hydroxylamine GC->Result_Hydro Yes (Thermal Deg.) Result_Pure Likely Pure 3C-P HCl GC->Result_Pure No Solubility->GC Yes Result_Salt Impurity: Inorganic Salts Solubility->Result_Salt No (Cloudy)

Caption: Decision tree for rapid identification of 3C-P impurities based on physical and spectral observations.

Frequently Asked Questions (FAQ)

Q: Why does my GC-MS show a peak at m/z 44 but the molecular ion is weak? A: This is normal for alpha-methyl phenethylamines (amphetamines). The dominant fragmentation pathway is the alpha-cleavage between the alpha-carbon and the benzyl carbon, yielding the iminium ion


 at m/z 44 . The molecular ion 

is typically low intensity. If you see no molecular ion, consider softer ionization techniques like CI (Chemical Ionization) or ESI.

Q: Can I use Acetone to recrystallize 3C-P HCl? A: Avoid Acetone. Primary amines like 3C-P react with ketones to form imines (Schiff bases) . While this reaction is reversible, it introduces an impurity peak in analysis and can lower yield. Use Isopropanol (IPA) or Ethanol/Ether mixtures instead.

Q: How do I differentiate 3C-P from its isomer 2C-P? A:

  • Mass Spec: 3C-P (Amphetamine backbone) gives base peak m/z 44 . 2C-P (Phenethylamine backbone) gives base peak m/z 30 (

    
    ).
    
  • NMR: 3C-P has a doublet for the alpha-methyl group (

    
     ppm). 2C-P lacks this doublet.
    

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Phenethylamines. UNODC. [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referencing general synthesis and purification of propoxy-phenethylamines). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. (Standard practices for GC-MS fragmentation analysis). [Link]

  • Gallidabino, B., et al. (2018). Differentiation of regioisomeric phenethylamines by gas chromatography-vacuum ultraviolet spectroscopy. Forensic Science International.[3] (Context on separating ring-substituted isomers). [Link]

Sources

Technical Support Center: Ionization Energy Optimization for 3C-P Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and analytical chemists working with 3C-P Hydrochloride. It prioritizes experimental logic, self-validating protocols, and rigorous troubleshooting.

Topic: Optimization of Mass Spectrometry Ionization Parameters for 3C-P HCl Applicable Instrumentation: LC-ESI-MS/MS (Triple Quadrupole, Q-TOF), GC-EI-MS Target Analyte: 3C-P (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine) CAS: 2749897-26-3 (HCl salt) | Free Base MW: 253.34 g/mol

Core Technical Directive: The Physics of 3C-P Ionization

Optimizing "ionization energy" for 3C-P Hydrochloride requires a distinction between the two primary ionization modalities used in drug development: Electrospray Ionization (ESI) and Electron Ionization (EI) .

The term "ionization energy" is often used colloquially to refer to different energy barriers in the MS path. For 3C-P, a phenethylamine derivative, the critical energy parameters are:

  • In LC-MS (ESI): The Cone Voltage (or Declustering Potential), which prevents cluster formation without fragmenting the fragile protonated molecule

    
    , and Collision Energy (CE)  for MS/MS fragmentation.
    
  • In GC-MS (EI): The Electron Energy (typically 70 eV), which determines the efficiency of radical cation

    
     formation and subsequent 
    
    
    
    -cleavage.[1]
The "Salt Trap" Warning

Critical Insight: 3C-P is supplied as a hydrochloride salt (MW ~290.8). In ESI, the salt dissociates instantly in the mobile phase.

  • Do NOT target m/z 290.

  • Target m/z 254.2 (

    
     of the free base).
    
  • Failure to account for this dissociation is the #1 cause of "no signal" reports.

Optimization Workflow (LC-MS/MS)

The following diagram illustrates the logical flow for optimizing the internal energy transfer to the 3C-P molecule to maximize sensitivity and selectivity.

G Start Start: 1 µg/mL 3C-P Solution Infusion Direct Infusion (5-10 µL/min) Start->Infusion Q1_Scan Q1 MS Scan Target: m/z 254.2 Infusion->Q1_Scan Cone_Opt Optimize Cone Voltage (Source Energy) Q1_Scan->Cone_Opt Step 1 Precursor_Stable Stable [M+H]+? Cone_Opt->Precursor_Stable Precursor_Stable->Cone_Opt No (Retune) Prod_Scan Product Ion Scan (MS2) Precursor_Stable->Prod_Scan Yes CE_Ramp Ramp Collision Energy (10 - 50 eV) Prod_Scan->CE_Ramp Step 2 MRM_Select Select Quant/Qual Transitions CE_Ramp->MRM_Select Finalize

Caption: Step-by-step energy optimization workflow for 3C-P ESI-MS/MS method development.

Protocol: Step-by-Step Energy Tuning

Phase A: Source Energy (Cone Voltage)

The goal is to maximize the transmission of the precursor ion (


 254.2) while removing solvent clusters.
  • Preparation: Dissolve 3C-P HCl in 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration: 1 µg/mL.

  • Infusion: Introduce via syringe pump at 10 µL/min into the ESI source.

  • Ramp:

    • Set Q1 to SIM mode for

      
       254.2.
      
    • Ramp Cone Voltage from 10 V to 60 V in 5 V increments.

  • Analysis: Plot Intensity vs. Voltage.

    • Observation: Signal will rise as clusters break, plateau, and then sharply drop as In-Source Fragmentation (ISF) occurs.

    • Optimal Setting: Choose the voltage at the peak of the plateau (typically 20–35 V for phenethylamines).

Phase B: Fragmentation Energy (Collision Energy)

For MS/MS (MRM), you must break the precursor into stable fragments.

  • Selection: Fix Q1 to

    
     254.2.
    
  • Ramp: Scan Q3 from

    
     40 to 260. Ramp Collision Energy (CE) from 10 eV to 50 eV .
    
  • Transition Selection:

    • Primary Transition (Quantifier): Look for the loss of ammonia (

      
      , -17 u) 
      
      
      
      
      
      237.2. This is the low-energy channel.
    • Secondary Transition (Qualifier): Look for alkyl chain cleavage or tropylium ion formation at higher energies (e.g.,

      
       196 or similar).
      

Troubleshooting Guide & FAQs

Q1: I see a strong peak at m/z 276 instead of 254. What is happening?

Diagnosis: Sodium Adduct Formation. Mechanism:


 (253.34 + 22.99 ≈ 276.3). This occurs when the ionization energy (source temperature/voltage) is insufficient to drive protonation over sodiation, or when mobile phases are contaminated.
Solution: 
  • Acidify: Ensure your mobile phase has at least 0.1% Formic Acid.[2] The excess protons (

    
    ) will suppress sodium adducts.
    
  • Source Energy: Increase the Cone Voltage by 5–10 V. Sodium adducts are often more stable; higher energy can sometimes destabilize them, but acidification is the primary fix.

Q2: My signal intensity fluctuates wildly during infusion.

Diagnosis: Unstable Spray (Taylor Cone instability). Solution:

  • Check Capillary Voltage: For phenethylamines, 3.0 kV – 3.5 kV is standard. If >4.0 kV, you may be experiencing electrical discharge.

  • Solvent Check: 3C-P is hydrophobic. Ensure organic content is

    
     50% during infusion. Pure aqueous infusion leads to poor desolvation.
    
Q3: In GC-MS, the molecular ion (m/z 253) is barely visible.

Diagnosis: Excessive Ionization Energy (Hard Ionization). Context: Standard EI uses 70 eV. Phenethylamines undergo rapid


-cleavage at this energy, shattering the molecular ion.
Solution: 
  • Acceptance: In 70 eV EI, the base peak will likely be the amine fragment (m/z 44 for simple amines, or larger for 3C-P). Use this fragment for quantification.

  • Soft Ionization: If the molecular ion is required for confirmation, switch to Chemical Ionization (CI) using Methane or Ammonia reagent gas, or lower electron energy to 20–25 eV (if your source allows variable eV).

Reference Data: Expected Transitions

Use these values as the starting point for your optimization.

ParameterValueNotes
Precursor Ion (Q1) 254.2


(Monoisotopic)
Cone Voltage 25 - 35 V Instrument dependent; optimize per Phase A.
Quantifier Ion (Q3) 237.2

Loss of

(Low CE: ~15-20 eV)
Qualifier Ion 1 (Q3) 195.1

Loss of propyl amine chain (High CE: ~30-40 eV)
Qualifier Ion 2 (Q3) 151.1

Aromatic core fragment
Polarity Positive (+) ESI+

References

  • Tagawa, Y., et al. (2018).[3] LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Review. Retrieved February 18, 2026, from [Link]

  • HighChem. (2016). 3C-P Mass Spectral Data. mzCloud Advanced Mass Spectral Database.[4] Retrieved February 18, 2026, from [Link]

  • Chromatography Online. (2019). The Essential Guide to Electron Ionization in GC–MS. LCGC International. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Resolving Co-elution of 3C-P and Structural Isomers

[1]

Executive Summary & Diagnostic Workflow

The Core Challenge: Researchers frequently encounter co-elution when analyzing 3C-P (a 3,5-dimethoxy-4-propoxyamphetamine) alongside its structural isomers, most notably DOPr (2,5-dimethoxy-4-propoxyamphetamine).[1]

These compounds are regioisomers with identical molecular formulas (

11

Diagnostic Decision Tree: Use the following workflow to determine the optimal separation strategy based on your available instrumentation and sensitivity requirements.

DiagnosticWorkflowStartSTART: Co-elution Observed(m/z 253/254)CheckInstSelect InstrumentationStart->CheckInstGCMSGC-MS (EI)CheckInst->GCMSHigh Conc. / QualitativeLCMSLC-MS/MS (ESI)CheckInst->LCMSTrace / QuantitativeDerivCheckIs Sample Derivatized?GCMS->DerivCheckColCheckCurrent Column Chemistry?LCMS->ColCheckDoDerivProtocol A: PFPA Derivatization(Increases steric selectivity)DerivCheck->DoDerivNo (Native)CapillaryProtocol B: Polar Column(DB-17MS or Rtx-200)DerivCheck->CapillaryYes (Still co-eluting)C18C18 / C8ColCheck->C18Standard PhaseBiphenylProtocol C: Biphenyl/PFP Phase(Pi-Pi Interaction Separation)C18->BiphenylSwitch Column

Figure 1: Decision matrix for selecting the appropriate resolution protocol.[1] Blue nodes indicate decision points; dashed nodes indicate solution protocols.

Troubleshooting Guide: GC-MS Separation

Issue: Identical EI Fragmentation and Retention Time

Symptom: In Electron Ionization (EI) MS, both 3C-P and DOPr produce a dominant base peak at m/z 44 (the amine fragment

1

1
Solution: Perfluoroacylation (Derivatization)

The Mechanism: Derivatization with Pentafluoropropionic Anhydride (PFPA) serves two functions:

  • Mass Shift: Moves the molecular ion to a higher mass region, reducing background noise.[1]

  • Structural Amplification: The bulky perfluoroacyl group interacts with the methoxy/propoxy substituents on the benzene ring.[1] The ortho vs. meta positioning of the alkoxy groups in 3C-P vs. DOPr creates distinct steric environments for the derivative, significantly altering retention time.[1]

Protocol A: PFPA Derivatization Workflow

Validation: This method is self-validating if the resulting chromatogram shows a shift in the molecular ion to m/z 399 (3C-P-PFP).[1]

StepActionTechnical Rationale
1 Dissolution Dissolve 1 mg of dry residue in 50

L ethyl acetate.
2 Reagent Addition Add 50

L PFPA (Pentafluoropropionic anhydride).[1]
3 Incubation Heat at 60°C for 20 minutes .[1]
4 Evaporation Evaporate to dryness under a stream of

at 40°C.
5 Reconstitution Reconstitute in 100

L ethyl acetate.

Expected Data (GC-MS):

  • 3C-P-PFP: Characteristic ions at m/z 399 (

    
    ), 190 (PFPA-amine fragment).[1]
    
  • DOPr-PFP: Similar ions, but retention time typically differs by 0.2 - 0.5 min on a DB-5MS column due to the steric clash of the 2,5-dimethoxy pattern vs the 3,5-dimethoxy pattern.[1]

Troubleshooting Guide: LC-MS/MS Separation

Issue: Co-elution on C18 Columns

Symptom: 3C-P and DOPr are both hydrophobic bases.[1] On alkyl-bonded phases (C18), separation is driven purely by hydrophobicity, which is nearly identical for these isomers.[1]

Solution: Biphenyl or PFP Stationary Phases

The Mechanism: Unlike C18, Biphenyl and Pentafluorophenyl (PFP) columns utilize


 interactions1
  • 3C-P (3,5-dimethoxy): The electron density distribution on the benzene ring is symmetric.[1]

  • DOPr (2,5-dimethoxy): The distribution is asymmetric.[1]

  • Result: The Biphenyl stationary phase interacts more strongly with the electron-rich

    
    -systems, allowing resolution based on the position of the substituents, not just their weight.[1]
    
Protocol C: Biphenyl LC Method

System: UHPLC coupled to QQQ or Q-TOF.[1]

Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 or 2.6

1

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Do not use Ammonium Acetate if max sensitivity is required; Formic acid improves ionization for phenethylamines).[1]

  • B: 0.1% Formic Acid in Methanol (Methanol promotes stronger

    
     interactions than Acetonitrile).[1]
    

Gradient Table:

Time (min)% BFlow (mL/min)Interaction Phase
0.050.4Loading
1.050.4Desalting
8.0950.4Isomer Separation Window
10.0950.4Wash
10.150.4Re-equilibration

MRM Transitions (For Validation): While parent masses are identical, collision energies (CE) may yield different ratios of product ions.[1]

AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)Note
3C-P 254.2195.1153.1Loss of amine/propyl chain
DOPr 254.2195.1167.1Ratios will differ from 3C-P

Mechanism of Separation (Visualized)

Understanding why the separation works ensures you can adapt the method if conditions change.[1]

SeparationLogicIsomersIsomers:3C-P vs DOPrC18C18 Column(Hydrophobic Only)Isomers->C18 Alkyl Interaction BiphenylBiphenyl Column(Pi-Pi + Hydrophobic)Isomers->Biphenyl Aromatic Interaction ResultFailCo-elution(Identical LogP)C18->ResultFailResultSuccessBaseline Resolution(Different Electron Density)Biphenyl->ResultSuccess 2,5-subst binds tighterthan 3,5-subst

Figure 2: Mechanistic comparison of stationary phase interactions. Biphenyl phases exploit the electronic differences in the aromatic ring.

Frequently Asked Questions (FAQ)

Q1: Can I distinguish 3C-P from Proscaline using these methods? A: Yes, but you generally do not need advanced chromatography for this.[1] Proscaline is a phenethylamine (lacks the

1
  • 3C-P MW: 253.34 (Protonated

    
    )[1]
    
  • Proscaline MW: 239.31 (Protonated

    
    )
    Mass spectrometry alone is sufficient to distinguish these two.[1] The challenge is strictly with isobaric amphetamine isomers like DOPr.[1]
    

Q2: My lab only has Acetonitrile (ACN). Can I still use the Biphenyl method? A: You can, but resolution may decrease.[1] Methanol is a protic solvent that facilitates

11

Q3: Why is the m/z 44 peak so dominant in my GC-MS spectrum? A: This is characteristic of alpha-methyl amines (amphetamines) undergoing alpha-cleavage.[1] The charge is retained on the nitrogen fragment (

11

Q4: Is chiral separation required? A: 3C-P has a chiral center at the alpha-carbon.[1] If you need to distinguish (R)-3C-P from (S)-3C-P, the methods above (Biphenyl/C18) will not work.[1] You must use a chiral column (e.g., Chiralpak CBH or equivalent) or a chiral derivatizing agent (e.g., Mosher's acid chloride).[1] However, for distinguishing structural isomers (3C-P vs DOPr), chirality is usually not the primary interference.[1]

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 9.0. Part III B – Methods of Analysis/Classification. [Link] (Authoritative standard for validation of analytical methods in forensic chemistry.)

  • Restek Corporation. (2020).[1] Restek LC Column Selection Guide: Biphenyl Phases. [Link] (Technical validation for the use of Biphenyl phases in separating isomeric aromatics.)

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. [Link] (Provides foundational protocols for derivatization and mass spectral analysis of phenethylamine analogs.)

preventing oxidation of 3C-P hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3C-P Hydrochloride

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3C-P hydrochloride. As a substituted phenethylamine, 3C-P hydrochloride possesses a chemical structure susceptible to oxidative degradation when in solution, potentially compromising experimental integrity and reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prepare, store, and handle 3C-P hydrochloride solutions while minimizing the risk of oxidation. Our protocols are designed to be self-validating, explaining the scientific principles behind each recommendation to ensure the highest level of experimental control.

Frequently Asked Questions (FAQs)

Q1: What is 3C-P hydrochloride, and why is my solution susceptible to oxidation?

A1: 3C-P hydrochloride is the salt form of 4-propoxy-3,5-dimethoxyamphetamine, a compound belonging to the phenethylamine and amphetamine chemical classes.[1] Its structure contains several features that make it prone to oxidation in solution:

  • Primary Amine Group: The primary amine (-NH₂) is a common site for oxidative deamination, a reaction catalyzed by factors like dissolved oxygen, metal ions, and light.[2]

  • Electron-Rich Aromatic Ring: The benzene ring is substituted with two methoxy (-OCH₃) and one propoxy (-OCCC) group. These are strong electron-donating groups, which activate the ring and make it more susceptible to oxidative attack, potentially leading to the formation of colored quinone-like species.

  • Benzylic Position: The carbon atom adjacent to the aromatic ring (the α-methyl group) can also be a site for oxidation.

The hydrochloride salt form generally enhances stability, particularly by ensuring the amine group is protonated (-NH₃⁺), which is less susceptible to oxidation than the free base.[3] However, in solution, factors like pH, dissolved oxygen, and exposure to light can still initiate degradation pathways.[4][5][6]

Q2: My 3C-P hydrochloride solution, which was initially colorless, has turned a pale yellow or brown. What does this indicate?

A2: A color change is a common visual indicator of chemical degradation.[7] For phenethylamine derivatives, a yellow or brown hue often suggests the formation of oxidation products. This is likely due to the creation of conjugated systems or quinone-type structures from the aromatic ring, which absorb light in the visible spectrum. If you observe a color change, it is highly probable that the concentration and purity of your 3C-P hydrochloride solution have been compromised. We strongly recommend preparing a fresh solution and reviewing your preparation and storage protocols. For definitive confirmation, the solution should be analyzed using an appropriate analytical method like HPLC-UV to quantify the remaining parent compound and detect degradation products.[8][9]

Q3: Can I use antioxidants to prevent the degradation of my 3C-P hydrochloride solution?

A3: Yes, the use of antioxidants can be an effective strategy, particularly for long-term storage or when working with dilute solutions. Antioxidants act as "sacrificial" agents; they are more readily oxidized than the compound of interest, thereby protecting it.[4][5] However, it is crucial to ensure the chosen antioxidant does not interfere with your downstream experimental assays.

Table 1: Common Antioxidants for Stabilizing Solutions

AntioxidantRecommended ConcentrationProsCons & Considerations
Ascorbic Acid (Vitamin C) 0.01% - 0.1% (w/v)Highly effective, water-soluble.Can lower the pH of unbuffered solutions; may interfere with certain biological assays.
N-Acetylcysteine (NAC) 0.05% - 0.2% (w/v)Effective oxygen scavenger, water-soluble.[4][5]Can have biological activity of its own; introduces a thiol group which may be reactive.
Butylated Hydroxytoluene (BHT) 0.001% - 0.01% (w/v)Very effective for organic solvents (e.g., DMSO, Ethanol).Poorly soluble in water; primarily used for non-aqueous solutions.
Sodium Sulfite 0.01% - 0.05% (w/v)Potent oxygen scavenger, water-soluble.[4][5]Can alter protein structures; may not be suitable for all biological experiments.

Troubleshooting & Protocols

Guide 1: Protocol for Preparing a Stable Stock Solution

The preparation of an accurate and stable stock solution is the foundational step for any experiment.[10] This protocol minimizes the introduction of oxygen and other pro-oxidative factors.

Core Principle: The primary drivers of oxidation in solution are dissolved molecular oxygen and exposure to light.[4][11] This protocol systematically eliminates these factors.

Step-by-Step Methodology:

  • Solvent Selection & Preparation:

    • Choose a high-purity solvent in which 3C-P hydrochloride is readily soluble (e.g., DMSO, Ethanol, or sterile PBS).[12]

    • Crucial Step: Degas the chosen solvent immediately before use. This is achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This process removes dissolved oxygen, a key reactant in the degradation pathway.[4][5]

  • Weighing and Dissolution:

    • Weigh the required amount of 3C-P hydrochloride powder in a clean, dry vial.

    • Add the degassed solvent to the vial to achieve the desired concentration.

    • Cap the vial immediately and vortex or sonicate briefly until the solid is completely dissolved. Minimize the time the vial is open to the air.[13]

  • Inert Gas Blanketing:

    • Once dissolved, briefly flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) before tightly sealing the cap. This replaces the oxygen-containing air in the headspace, further protecting the solution.[4][5][14]

  • Aliquoting and Storage:

    • For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials with secure, Teflon-lined screw caps.[13][15]

    • This practice avoids repeated freeze-thaw cycles and minimizes re-exposure of the entire stock to air every time a sample is needed.[15]

    • Store the aliquots under the appropriate conditions as outlined in the next section.

Diagram 1: Workflow for Stable Stock Solution Preparation A visual guide to minimizing oxidative stress during solution preparation.

G cluster_prep Solvent Preparation cluster_dissolve Dissolution cluster_protect Protection & Storage Solvent 1. Select High-Purity Solvent Degas 2. Degas Solvent (N₂ or Ar Sparge) Solvent->Degas Dissolve 4. Add Degassed Solvent & Dissolve Degas->Dissolve Weigh 3. Weigh 3C-P HCl Weigh->Dissolve Inert 5. Flush Headspace with Inert Gas Dissolve->Inert Aliquot 6. Aliquot into Amber Vials Inert->Aliquot Store 7. Store at ≤ -20°C Aliquot->Store

Guide 2: Optimal Storage Conditions for 3C-P Hydrochloride Solutions

Proper storage is critical for maintaining the integrity of your solution over time.[7][16] The goal is to arrest chemical reactions by controlling the environment.

Core Principle: Chemical degradation is a kinetic process. Lowering the temperature significantly reduces the rate of all chemical reactions, including oxidation.[15]

Table 2: Recommended Storage Conditions for 3C-P HCl Solutions

ParameterRecommendationRationale
Temperature -20°C or -80°C Significantly slows down the rate of chemical degradation. For long-term storage (>1 month), -80°C is preferred.[15]
Solvent DMSO, Ethanol, or aqueous bufferBased on experimental need. Aqueous solutions are generally more prone to oxidation and should be prepared with degassed water.
Container Amber glass vials with Teflon-lined screw capsAmber glass protects the compound from light, which can catalyze photo-oxidation.[7][17] Teflon-lined caps provide a superior seal against air ingress compared to other liners.[13]
Atmosphere Headspace flushed with Argon or NitrogenMinimizes the amount of oxygen available to react with the compound.[4][14]
Handling Avoid repeated freeze-thaw cyclesAliquoting into single-use volumes is the best practice to prevent degradation from temperature cycling and repeated air exposure.[10][15]

Diagram 2: Factors & Prevention of 3C-P Oxidation Key drivers of degradation and their corresponding protective measures.

G cluster_factors Degradation Factors cluster_prevention Preventative Measures O2 Dissolved & Headspace Oxygen (O₂) Oxidation 3C-P HCl Oxidation O2->Oxidation Light Light (UV/Visible) Light->Oxidation Temp Elevated Temperature Temp->Oxidation pH Suboptimal pH pH->Oxidation Degas Degas Solvents & Flush with Inert Gas Amber Use Amber Vials Freeze Store at ≤ -20°C Buffer Use Buffered/Acidic pH Oxidation->Degas Oxidation->Amber Oxidation->Freeze Oxidation->Buffer

Guide 3: How to Perform a Basic Stability Check on Your Solution

If you are storing a solution for an extended period or suspect degradation, a simple stability check using High-Performance Liquid Chromatography (HPLC) can provide a definitive answer.

Core Principle: A stability-indicating analytical method can separate the parent compound from its degradation products.[8][9] A loss of stability is observed as a decrease in the peak area of the parent compound and the appearance of new peaks for the degradants.

Abbreviated Protocol for HPLC Stability Check:

  • Establish a Baseline (Time Zero):

    • Immediately after preparing your fresh stock solution, take an aliquot for analysis.

    • Dilute it to an appropriate concentration for HPLC analysis.

    • Run the sample on an HPLC-UV system using a suitable method (e.g., a C18 reverse-phase column with a mobile phase of acetonitrile and water with a modifier like formic acid or TFA).

    • Record the chromatogram. Note the retention time and integrated peak area of the main 3C-P peak. This is your 100% reference.

  • Analyze Aged Samples:

    • At subsequent time points (e.g., 1 week, 1 month, 3 months), retrieve a new, previously unopened aliquot from storage.[10]

    • Thaw it completely and prepare a dilution in the same manner as the baseline sample.

    • Analyze it using the exact same HPLC method and conditions.

  • Compare and Conclude:

    • Compare the peak area of the 3C-P peak in the aged sample to the baseline sample. A significant decrease (>5-10%) in the area indicates degradation.

    • Look for the appearance of new, smaller peaks in the chromatogram of the aged sample. These are likely degradation products.

    • If significant degradation is detected, the remaining stock solution should be discarded.

References

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  • Kim, M., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved February 18, 2026, from [Link]

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Sources

Navigating the Matrix: A Technical Guide to Overcoming Matrix Effects in 3C-P Hydrochloride Urine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bioanalysis of 3C-P hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical challenge in quantitative analysis: the matrix effect. In urine analysis, particularly with highly sensitive LC-MS/MS techniques, co-eluting endogenous compounds can significantly interfere with the ionization of the target analyte, 3C-P, leading to inaccurate and unreliable results.

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your 3C-P hydrochloride urine analysis. The protocols and explanations provided herein are grounded in established bioanalytical principles and best practices.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns regarding matrix effects in the analysis of 3C-P hydrochloride in urine.

Q1: What are matrix effects, and why are they a significant problem in the LC-MS/MS analysis of 3C-P in urine?

A1: Matrix effects are the alteration of an analyte's measured response due to the presence of other substances in the sample matrix.[1] In the context of electrospray ionization (ESI) mass spectrometry, these interferences can either suppress or enhance the ionization of 3C-P, leading to an underestimation or overestimation of its true concentration.[1][2] Urine is a particularly complex matrix containing a high and variable concentration of salts, urea, creatinine, and other endogenous compounds that can co-elute with 3C-P and interfere with its ionization.[3] This phenomenon, known as ion suppression or enhancement, is a major cause of poor accuracy and reproducibility in bioanalytical methods.[4][5]

Q2: I'm observing significant ion suppression for 3C-P. What is the most effective way to counteract this?

A2: The most robust and widely accepted strategy to compensate for matrix effects, including ion suppression, is the use of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated 3C-P standard (3C-P-dn).[6][7] A deuterated internal standard is chemically and structurally almost identical to the analyte, so it co-elutes and experiences the same degree of ion suppression or enhancement.[6][8] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to accurate and precise quantification.[7][9]

Q3: What are the primary sample preparation strategies to reduce matrix effects before injecting my urine sample?

A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The three primary strategies are:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine.[10] For a basic compound like 3C-P, a mixed-mode cation exchange SPE cartridge is often the most effective choice, as it provides a more rigorous and selective cleanup than reversed-phase (C18) alone.[11][12]

  • Liquid-Liquid Extraction (LLE): LLE separates 3C-P from the aqueous urine matrix into an immiscible organic solvent based on its physicochemical properties.[13] By adjusting the pH of the urine to a basic level, the amphetamine-like structure of 3C-P will be deprotonated and more readily extracted into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[4][14]

  • Dilute-and-Shoot: This involves simply diluting the urine sample with a suitable solvent before injection. While the simplest method, it is often insufficient for eliminating significant matrix effects unless the mass spectrometer is highly sensitive, as this approach also dilutes the analyte.[3][8]

Q4: How do I choose between SPE and LLE for my 3C-P analysis?

A4: The choice depends on the specific requirements of your assay. SPE, particularly with a mixed-mode sorbent, generally provides a cleaner extract, leading to reduced matrix effects and potentially lower limits of quantification. LLE is a simpler and often faster technique that can still provide excellent recovery and cleanup if the solvent system and pH are optimized. The following decision tree can guide your selection:

SPE_vs_LLE_Decision_Tree start Start: Need to develop a sample prep method for 3C-P in urine q1 Is the primary goal to achieve the lowest possible Limit of Quantification (LOQ)? start->q1 spe_path SPE is generally preferred for its superior cleanup and concentration capabilities. q1->spe_path Yes q2 Is high throughput and speed a critical factor? q1->q2 No end_spe Implement a mixed-mode SPE protocol. spe_path->end_spe lle_path LLE can be faster and simpler to automate. q2->lle_path Yes q3 Are you experiencing significant, persistent ion suppression with simpler methods? q2->q3 No end_lle Implement an optimized LLE protocol. lle_path->end_lle spe_path2 Mixed-mode SPE offers the most rigorous cleanup to remove stubborn interferences. q3->spe_path2 Yes lle_or_dilute Optimized LLE or a more aggressive dilution may be sufficient. Evaluate both. q3->lle_or_dilute No spe_path2->end_spe lle_or_dilute->end_lle Ion_Suppression_Mechanism cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase (To MS) Analyte 3C-P Molecules Droplet Charged Droplet Surface Analyte->Droplet Competition for surface charge Matrix Urine Matrix Components (Salts, Urea, etc.) Matrix->Droplet Analyte_ion Ionized 3C-P Droplet->Analyte_ion Successful Ionization Matrix_ion Ionized Matrix Droplet->Matrix_ion Preferential Ionization MS_Signal Reduced 3C-P Signal Analyte_ion->MS_Signal Matrix_ion->MS_Signal Suppresses Analyte Signal

Caption: Mechanism of ion suppression in the ESI source.

Solutions:

  • Implement a Deuterated Internal Standard: This is the most critical first step. A deuterated analog of 3C-P will co-elute and experience the same ion suppression, allowing for accurate correction. [6][7]2. Improve Sample Cleanup:

    • Switch to Mixed-Mode SPE: If you are using a simple "dilute-and-shoot" or reversed-phase SPE, switch to a mixed-mode cation exchange SPE. This will provide a more selective extraction of the basic 3C-P molecule and a more thorough removal of interfering matrix components. [11][12] * Optimize LLE: Ensure the pH of the urine is adjusted to be at least 2 units above the pKa of 3C-P (amphetamine-like compounds typically have a pKa around 9-10) to ensure it is in its neutral, extractable form. [2]Experiment with different organic solvents (e.g., MTBE, ethyl acetate, or a mixture like dichloromethane/isopropanol) to find the one that provides the best recovery and cleanest extract. [4]3. Optimize Chromatography:

    • Increase Chromatographic Resolution: Modify your LC gradient to better separate 3C-P from the "matrix band" that often elutes early in the run. A longer, shallower gradient can improve separation from co-eluting interferences.

    • Consider a Different Column Chemistry: If using a standard C18 column, exploring a phenyl-hexyl or a biphenyl phase might offer different selectivity and move 3C-P away from interfering peaks.

  • Reduce the Amount of Matrix Injected:

    • Dilute the Sample Further: If your assay has sufficient sensitivity, a higher dilution factor can reduce the concentration of matrix components entering the MS source. [8] * Inject a Smaller Volume: Reducing the injection volume will decrease the absolute amount of both analyte and matrix components entering the system.

Problem 2: Low and Inconsistent Analyte Recovery

Symptoms:

  • The peak area of 3C-P is consistently low, even in quality control (QC) samples.

  • High variability in recovery across a batch of samples.

  • The internal standard also shows low and variable recovery.

Solutions:

For Solid-Phase Extraction (SPE):

  • Check Sorbent Conditioning and Equilibration: Ensure the SPE sorbent is properly conditioned with methanol (or another appropriate solvent) and then equilibrated with water or a buffer. Incomplete wetting of the sorbent is a common cause of poor recovery.

  • Evaluate Sample pH during Loading: For a mixed-mode cation exchange SPE, the sample should be loaded under acidic to neutral conditions (e.g., pH 6) to ensure 3C-P is positively charged and retains on the sorbent.

  • Optimize Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. A common strategy is to wash with a mild organic solvent (e.g., methanol) followed by a non-polar solvent (e.g., hexane) to remove different types of interferences.

  • Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between 3C-P and the sorbent. For a cation exchange mechanism, this typically involves a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile). [12]Ensure you are using a sufficient volume of elution solvent and allowing enough time for it to pass through the sorbent.

For Liquid-Liquid Extraction (LLE):

  • Verify Sample pH: As mentioned previously, the pH of the aqueous phase (urine) must be basic to ensure 3C-P is in its neutral form for efficient extraction into the organic phase. [2]2. Increase Extraction Efficiency:

    • Test Different Solvents: The polarity of the extraction solvent is critical. Experiment with solvents of varying polarities (e.g., diethyl ether, ethyl acetate, MTBE, dichloromethane). [14] * Increase Solvent Volume: A larger volume of organic solvent can improve extraction efficiency.

    • Increase Mixing Time/Intensity: Ensure adequate vortexing or mixing to facilitate the transfer of the analyte into the organic phase.

  • Prevent Back-Extraction: After extraction, ensure the organic layer is completely separated from the aqueous layer before proceeding. Any residual aqueous phase can contain salts that will re-suppress the signal upon reconstitution.

Comparison of Sample Preparation Techniques

ParameterDilute-and-ShootLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect Reduction LowModerate to HighHigh to Very High
Analyte Recovery 100% (no loss)Good to Excellent (>80%)Excellent (>90%)
Throughput/Speed Very HighHighModerate
Cost per Sample Very LowLowHigh
Method Development Time ShortModerateLong
Recommendation for 3C-P Not recommended for quantitative analysis unless matrix effects are proven to be minimal.A good starting point, especially when optimized for pH and solvent.The gold standard for achieving the highest data quality and lowest detection limits.
Problem 3: Poor Reproducibility and Accuracy

Symptoms:

  • Quality control samples fail to meet acceptance criteria (e.g., ±15% of the nominal value).

  • High coefficient of variation (%CV) for replicate injections of the same sample.

  • Calibration curve has a poor correlation coefficient (r² < 0.99).

Solutions:

  • Confirm the Use of a Deuterated Internal Standard: This is the most common reason for poor accuracy and precision in the presence of matrix effects. A structural analog is not a suitable substitute as it will not have the exact same retention time and ionization behavior. [6][9]2. Evaluate Internal Standard Addition Step: The internal standard must be added to all samples, calibrators, and QCs at the very beginning of the sample preparation process. [7]This ensures it experiences the same extraction loss and matrix effects as the analyte. Inconsistent pipetting of the IS will lead to significant errors.

  • Assess Matrix Effect Variability: If using matrix-matched calibrators, the variability in the urine matrix between different individuals may be too high. The FDA recommends evaluating matrix effects from at least six different sources (i.e., six different individuals' urine). If the variability is high, a deuterated internal standard is necessary.

  • Check for Analyte Stability: 3C-P may be unstable in the urine matrix or in the final extract. Conduct freeze-thaw and bench-top stability experiments to ensure the analyte is not degrading during sample handling and analysis.

  • Re-validate the Calibration Curve: Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible.

By systematically addressing these potential issues, you can develop a robust and reliable method for the quantitative analysis of 3C-P hydrochloride in urine, ensuring the integrity and accuracy of your data.

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  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Center for Biotechnology Information. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available at: [Link]

  • Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Taylor & Francis Online. Available at: [Link]

  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]

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Technical Support Center: Optimizing High-Sensitivity Immunoassays for 3C-P Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Analyst: Senior Application Scientist Subject: 3C-P Hydrochloride (3,5-Dimethoxy-4-propoxyamphetamine HCl) Context: Forensic Toxicology & Drug Development

Introduction: The Sensitivity Challenge

Detecting 3C-P hydrochloride (CAS: 2749897-26-3) at picogram/mL levels presents a unique immunochemical challenge. As a small molecule (MW ~289.8 Da) with a bulky 4-propoxy tail, 3C-P often suffers from poor recognition by generic amphetamine antibodies due to steric hindrance.

To increase sensitivity, we must move beyond standard protocols.[1] This guide deconstructs the assay into three optimization vectors: Hapten Architecture , Signal Amplification , and Matrix Management .

Module 1: Hapten Design & Antibody Architecture

The most common cause of low sensitivity is "Linker Bias." If your antibody binds the linker more strongly than the drug, your limit of detection (LOD) will suffer.

The Structural Strategy

To generate high-affinity antibodies specific to 3C-P, you must expose the molecule's unique feature: the 3,5-dimethoxy-4-propoxy ring system .

  • Wrong Approach: Conjugating via the 4-position (replacing the propoxy group). This hides the unique identifier of 3C-P, resulting in a generic antibody that cross-reacts with all phenethylamines.

  • Correct Approach: Conjugate via the amine (N-terminus) or the alkyl side chain . This projects the bulky aromatic tail outward, forcing the immune system to recognize the specific 3C-P substitution pattern.

Synthesis Protocol: N-Terminus Succinylation

This method creates a spacer arm that reduces steric hindrance between the carrier protein (KLH/BSA) and the 3C-P hapten.

Reagents:

  • 3C-P Hydrochloride[2][3][4][5]

  • Succinic Anhydride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Carrier Protein (KLH for immunization, BSA for coating)[1]

Workflow:

  • Hemisuccinate Formation: React 3C-P with succinic anhydride in pyridine to form N-succinyl-3C-P. This converts the amine into a carboxylic acid handle.

  • Activation: React N-succinyl-3C-P with EDC/NHS in DMF to create the active ester.

  • Conjugation: Add the active ester dropwise to the Carrier Protein (dissolved in Carbonate Buffer, pH 9.6).

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours to remove free hapten.

Visualization: Hapten Exposure Logic

HaptenStrategy cluster_0 Target Molecule: 3C-P cluster_1 Conjugation Logic Molecule 3C-P (Aromatic Tail + Amine Head) Linker Linker Attachment (at Amine Head) Molecule->Linker Protect Tail Carrier Carrier Protein (KLH/BSA) Linker->Carrier NHS Ester Result Epitope Exposure: Unique 4-Propoxy Tail Available for Binding Carrier->Result Immunization

Caption: By anchoring the linker at the amine group, the unique 4-propoxy-3,5-dimethoxy tail remains exposed (green node), ensuring the antibody recognizes the specific drug, not just the backbone.

Module 2: Increasing Sensitivity via Assay Format

Standard colorimetric ELISAs often plateau at 1-5 ng/mL. To reach pg/mL sensitivity, we must switch the "Engine" of the assay.

The "IC50 Shift" Phenomenon

In competitive ELISA, sensitivity is defined by the IC50 (concentration displacing 50% of binding). To lower the IC50 (i.e., improve sensitivity), you must limit the reagents .

  • Rule of Thumb: The concentration of the coating antigen and the primary antibody should be the minimum required to generate a signal of 1.0 - 1.5 OD. Excess antibody acts as a "sponge," soaking up the drug without reducing the signal, shifting the curve to the right (lower sensitivity).

Optimization Protocol: Checkerboard Titration

Perform a 2D titration to find the "Limiting Conditions."

Coating Antigen (µg/mL)Ab Dilution 1:1kAb Dilution 1:5kAb Dilution 1:10kAb Dilution 1:20k
2.0 Over-saturatedHigh SignalGoodWeak
1.0 High SignalGoodOptimal (High Sensitivity) Weak
0.5 GoodOptimal (High Sensitivity) WeakToo Low
0.25 WeakWeakToo LowToo Low

Action: Select the condition with the lowest reagent concentrations that still yield an OD of ~1.0. This ensures that even a tiny amount of free 3C-P in the sample effectively competes for the antibody.

Signal Amplification: Biotin-Streptavidin-PolyHRP

Replace standard secondary antibodies with a PolyHRP system.

  • Primary Step: Use a Biotinylated Secondary Antibody.

  • Detection Step: Add Streptavidin-PolyHRP . Unlike standard HRP (1 enzyme per molecule), PolyHRP contains polymers with 50+ HRP molecules.

  • Result: A 10-100x increase in signal allows you to dilute the primary antibody further, driving the IC50 down.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Flat Standard Curve Antibody saturation (Too much Ab).Dilute Primary Antibody 2-fold until signal drops to ~1.0 OD.
High Background (NSB) Matrix interference or hydrophobic binding.Add 0.05% Tween-20 to wash buffer; Increase BSA in blocking buffer to 3%.
"Hook Effect" (False Low) Extremely high analyte conc.Although rare in competitive assays, verify by testing serial dilutions of the sample.
Low Specificity (Cross-Rx) Linker recognition.If Immunogen used a Succinyl linker, use a Glutaraldehyde or Maleimide linker for the Coating Antigen.
Frequently Asked Questions

Q: My antibody cross-reacts with 2C-P. How do I fix this? A: 2C-P and 3C-P are structural analogs (phenethylamine vs. amphetamine). The only difference is the alpha-methyl group.

  • Immediate Fix: Use a cross-reactivity table to mathematically correct the result if 2C-P presence is known.

  • Long-term Fix: Perform "Negative Selection" purification. Pass your polyclonal serum over a column coated with 2C-P. The flow-through will contain antibodies that specifically recognize the alpha-methyl group of 3C-P.

Q: Can I use TMB substrate for pg/mL detection? A: TMB is often insufficient for ultra-sensitive assays. Switch to a Chemiluminescent Substrate (Luminol-based) . This requires a varying plate reader (RLU instead of OD) but typically improves the Signal-to-Noise ratio by an order of magnitude.

Q: The 3C-P standard is a racemate. Does this matter? A: Yes. Antibodies are stereoselective. If your antibody was raised against the (R)-isomer but your standard is (R,S)-racemic, your apparent sensitivity will be 50% lower. Ensure your standard matches the stereochemistry of the immunogen, or use a racemic immunogen.

Diagnostic Logic Flow

Troubleshooting Start Issue: Low Sensitivity (High IC50) Check1 Check OD Max Start->Check1 Branch1 OD Max > 2.0? Check1->Branch1 Action1 Reagent Excess. Dilute Ab and Antigen. Branch1->Action1 Yes Branch2 OD Max < 0.5? Branch1->Branch2 No Action2 Check Conjugation. Switch to PolyHRP. Branch2->Action2 Yes CheckMatrix Check Matrix Effect. Spike & Recovery Test. Branch2->CheckMatrix No (OD is fine)

Caption: Systematic troubleshooting path for sensitivity issues. High OD often masks sensitivity; Low OD requires amplification.

References

  • Creative Biolabs. (2024). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. (Context: Hapten Design and Linker Chemistry).
  • Scientific Reports. (2022). Rational hapten design for broad-specificity or specific detection of phenethylamines.

Sources

Technical Support Center: Gas Chromatography of 3C-P Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3C-P hydrochloride. This guide is designed for researchers, analytical chemists, and forensic scientists who are encountering challenges with the gas chromatographic (GC) analysis of this compound. As a phenethylamine salt, 3C-P hydrochloride presents specific difficulties related to its polarity, low volatility, and thermal stability. This document provides in-depth troubleshooting advice, validated protocols, and the scientific reasoning behind our recommendations to ensure robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a peak for my 3C-P hydrochloride standard when I inject it into the GC-MS?

Answer: This is the most common issue and typically stems from two primary sources: thermal degradation and active site adsorption.

  • Thermal Degradation: 3C-P hydrochloride is a salt, which makes it non-volatile.[1][2] When injected into a hot GC inlet (typically >250°C), the high temperature can cause the molecule to decompose before it ever reaches the analytical column.[3][4] Instead of a single, sharp peak for 3C-P, you may see a noisy baseline or small, broad peaks corresponding to degradation products.[5]

  • Active Site Adsorption: As a primary amine, 3C-P is a polar compound. The free amine can interact strongly with active sites—such as free silanol (Si-OH) groups—present on the surface of standard glass inlet liners and the front end of the GC column.[6][7] This interaction can be irreversible, leading to complete sample loss and no detectable peak.[8][9]

Direct injection of the hydrochloride salt is generally not a viable analytical strategy.[1] Conversion to its freebase form or, preferably, chemical derivatization is required for successful analysis.[10][11]

Q2: I see a peak, but it is broad and tailing significantly. What's wrong?

Answer: Peak tailing is a classic symptom of undesirable interactions between your analyte and the GC system. While you are getting some of the compound through to the detector, a portion of it is being temporarily adsorbed and then released slowly, creating a "tail."

  • Cause: This is often due to active sites in the inlet liner or on the column that have not been sufficiently deactivated.[8] Even with a deactivated liner, the high temperatures of the inlet can expose new active sites over time.

  • Solution: First, ensure you are using a high-quality, silylated (deactivated) inlet liner. If the problem persists, consider trimming the first 10-15 cm from the front of your analytical column to remove accumulated non-volatile residues and active sites. Finally, conditioning your column at a high temperature (as per the manufacturer's guidelines) can help remove contaminants.[12][13]

Q3: What is derivatization and why is it recommended for 3C-P?

Answer: Derivatization is a chemical reaction that converts a compound into a more analytically friendly form.[10][11] For 3C-P, the goal is to replace the active hydrogen on the primary amine group with a larger, non-polar functional group.[10]

This accomplishes three critical goals:

  • Increases Volatility: The derivative is less polar and boils at a lower temperature, making it suitable for GC.[11]

  • Improves Thermal Stability: The derivatized molecule is less prone to breaking down in the hot GC inlet.[10]

  • Blocks Active Sites: By capping the polar amine group, the derivative is much less likely to adsorb to active sites in the system, resulting in sharp, symmetrical peaks.[6][7]

Common derivatizing agents for primary amines like 3C-P include trifluoroacetic anhydride (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][10]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common experimental failures.

Problem: No Peak or Extremely Low Signal Detected

If you have confirmed your instrument is functioning correctly with a stable, non-polar standard (like octane), the issue lies with the analyte's behavior in the system.

Caption: Troubleshooting workflow for absence of 3C-P peak.

Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape indicates that the analyte is not moving through the column in a tight, uniform band.

  • Tailing Peaks: The most common issue, caused by active sites reversibly adsorbing the analyte.

    • Solution 1: System Maintenance. Trim 10-15 cm from the front of the column. This removes the area where non-volatile residues and active sites accumulate.

    • Solution 2: Check Derivatization. An incomplete derivatization reaction will leave unreacted, polar 3C-P, which will tail badly. Ensure your reagents are fresh and the reaction has gone to completion.

  • Fronting Peaks: This is less common and often indicates column overload or a temperature mismatch.

    • Solution 1: Dilute Sample. The column may be overloaded. Dilute your sample by a factor of 10 and re-inject.

    • Solution 2: Check Oven Temperature. If the initial oven temperature is too high, the solvent may condense unevenly at the head of the column, causing a distorted injection band. Ensure the initial oven temperature is at least 10-20°C below the boiling point of your solvent.

Validated Experimental Protocols

Protocol 1: Conversion of 3C-P HCl to Freebase for Analysis

This protocol converts the non-volatile salt to its more volatile freebase form. This is a necessary first step before either direct injection or derivatization.

Materials:

  • 3C-P HCl sample

  • 1M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (or other suitable non-polar, water-immiscible solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dissolve a known quantity of 3C-P HCl in 1 mL of deionized water in a microcentrifuge tube.

  • Add 1M NaOH dropwise while vortexing until the solution is basic (pH > 10, check with pH paper).

  • Add 1 mL of ethyl acetate to the tube.

  • Cap tightly and vortex vigorously for 1 minute to extract the freebase into the organic layer.

  • Centrifuge for 5 minutes at 2000 rpm to achieve phase separation.

  • Carefully transfer the top organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The dried ethyl acetate solution containing 3C-P freebase is now ready for GC analysis or further derivatization.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol creates the N-trifluoroacetyl derivative of 3C-P, which is highly stable and exhibits excellent chromatographic properties.[10]

G node_3CP 3C-P Freebase (Primary Amine) node_Derivative N-trifluoroacetyl-3C-P (Stable, Volatile Derivative) node_3CP->node_Derivative Acylation Reaction (Heat, 60°C) node_TFAA TFAA (Trifluoroacetic Anhydride) node_TFAA->node_Derivative

Caption: Derivatization of 3C-P with TFAA.

Materials:

  • Ethyl acetate solution of 3C-P freebase (from Protocol 1)

  • Trifluoroacetic anhydride (TFAA)

  • Reaction vial with PTFE-lined cap

  • Heating block or oven

Procedure:

  • Place 100 µL of the 3C-P freebase solution into a reaction vial.

  • Add 50 µL of TFAA to the vial.[6]

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60°C for 20 minutes to drive the reaction to completion.[6]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC.

Data & Recommended Parameters

Proper instrument parameters are crucial for preventing thermal degradation and achieving good separation.

Table 1: Recommended GC-MS Parameters for Derivatized 3C-P Analysis

ParameterRecommended SettingRationale
Inlet Type Split/SplitlessProvides flexibility. Use split mode (e.g., 20:1) to prevent column overload and improve peak shape.
Inlet Temperature 230 - 250°CHigh enough for rapid volatilization of the derivative but low enough to minimize potential degradation.[3]
Liner Type Deactivated (Silylated), Single Taper w/ WoolThe deactivated surface minimizes analyte adsorption.[9] The taper and wool aid in sample focusing.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal flow for most 0.25 mm ID columns.
Oven Program Initial: 100°C (hold 1 min)A lower starting temperature helps focus the injection band.
Ramp: 15°C/min to 280°CA moderate ramp rate provides good separation of the analyte from solvent and matrix components.[14]
Final Hold: 2 minEnsures elution of all components.
Column Type 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A general-purpose, low-polarity column suitable for a wide range of derivatized compounds.
MS Interface Temp 280°CPrevents analyte condensation before entering the source.
MS Source Temp 230°CStandard temperature for robust ionization.

References

  • Indiana University-Purdue University Indianapolis. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Agilent. Retrieved from [Link]

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • Oxford Academic. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Puranik, S. B., et al. (2009, October 15). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. PubMed. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • Baker, G. B., et al. (1983). Rapid analysis of beta-phenylethylamine in tissues and body fluids utilizing pentafluorobenzoylation followed by electron-capture gas chromatography. PubMed. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Hrouzek, J., et al. (2021). Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations. PMC. Retrieved from [Link]

  • Lee, J., et al. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved from [Link]

  • Lin, H. R., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis. Retrieved from [Link]

  • National Institute of Justice. (2020, June 15). Novel Technique Improves Analysis of Thermally Unstable Illicit Drugs. NIJ.gov. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectrum Analysis of Certified 3C-P Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of novel psychoactive substances (NPS), the definitive identification of emerging compounds is paramount for researchers, forensic chemists, and public health officials. 3C-P hydrochloride (4-propoxy-3,5-dimethoxyamphetamine hydrochloride), a phenethylamine with structural similarities to mescaline and amphetamine, represents one such compound requiring robust analytical characterization.[1][2] This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of a certified 3C-P hydrochloride standard. As a Senior Application Scientist, my objective is to not only present the data but to elucidate the scientific reasoning behind the spectral interpretation, offering a self-validating framework for your own analytical work.

While a publicly available, certified reference FTIR spectrum for 3C-P hydrochloride is not readily found in common spectral databases as of early 2026, this guide will construct a detailed predictive analysis based on its known chemical structure. We will dissect the molecule's functional groups, predict their characteristic absorption frequencies, and compare these with the spectra of closely related analogues and potential adulterants. This approach provides a powerful methodology for the tentative identification and quality assessment of this compound.

The Structural Basis for the FTIR Spectrum of 3C-P Hydrochloride

The chemical structure of 3C-P hydrochloride is the foundation for interpreting its infrared spectrum. Each functional group within the molecule will absorb infrared radiation at specific frequencies, corresponding to the energy required to induce vibrational transitions.

The key structural features of 3C-P hydrochloride (3,5-dimethoxy-α-methyl-4-propoxy-benzeneethanamine, monohydrochloride) are:

  • A Primary Amine Hydrochloride: The amphetamine core includes a primary amine which, in the hydrochloride salt form, exists as a primary ammonium ion (-NH3+).[3]

  • A 1,2,3,5-Tetrasubstituted Benzene Ring: This aromatic core is a major contributor to the fingerprint region of the spectrum.

  • Two Methoxy (-OCH3) Groups: These ether linkages are situated at the 3 and 5 positions of the benzene ring.

  • One Propoxy (-OCH2CH2CH3) Group: This ether is located at the 4 position of the ring.

  • An Alkyl Chain: The propane backbone of the amphetamine structure.

Below is a diagram illustrating the chemical structure of 3C-P hydrochloride.

Caption: Chemical structure of 3C-P hydrochloride.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of your spectral data, a rigorous and well-documented experimental procedure is essential. The following protocol outlines the steps for analyzing a certified reference material of 3C-P hydrochloride using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Instrumentation:

  • FTIR Spectrometer equipped with a diamond or germanium ATR crystal.

  • Software for data acquisition and analysis.

Sample Preparation:

A key advantage of ATR-FTIR is the minimal sample preparation required.[4]

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a non-abrasive wipe. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the ambient environment (e.g., CO2, water vapor).

  • Sample Application: Place a small amount (a few milligrams) of the certified 3C-P hydrochloride powder onto the center of the ATR crystal.

  • Pressure Application: Apply consistent and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is necessary for a high-quality spectrum.[5]

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 (signal-to-noise ratio increases with the square root of the number of scans)

  • Apodization: Happ-Genzel is a suitable function for most applications.

The workflow for this experimental protocol is visualized below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample Apply 3C-P HCl Sample Acquire_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Set_Parameters Set Acquisition Parameters Apply_Pressure->Set_Parameters Collect_Spectrum Collect Sample Spectrum Set_Parameters->Collect_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Collect_Spectrum->Process_Spectrum Interpret_Spectrum Interpret and Compare Process_Spectrum->Interpret_Spectrum

Caption: Experimental workflow for FTIR analysis.

Predicted FTIR Spectrum of 3C-P Hydrochloride: A Band-by-Band Interpretation

The following table details the predicted infrared absorption bands for 3C-P hydrochloride, based on established group frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-2800Strong, BroadN-H⁺ StretchThe primary ammonium group (-NH3⁺) gives rise to a very broad and strong absorption in this region due to hydrogen bonding.[3] This broad envelope often obscures the C-H stretching bands.
~3030Weak-MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹.[6]
~2960, ~2870MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the methyl (CH3) and methylene (CH2) groups in the propoxy and amphetamine backbone.[7]
~1600, ~1500MediumAromatic C=C StretchIn-ring carbon-carbon stretching vibrations of the benzene ring. The substitution pattern can influence the exact position and number of these bands.[8]
~1625-1560Weak-MediumAsymmetric N-H⁺ BendAsymmetric bending (scissoring) vibration of the primary ammonium group.[3]
~1550-1500Weak-MediumSymmetric N-H⁺ BendSymmetric bending vibration of the primary ammonium group.[3]
~1470-1430MediumCH₂/CH₃ BendingScissoring and bending vibrations of the alkyl groups.
~1250, ~1050StrongAryl-Alkyl Ether C-O StretchAsymmetric and symmetric C-O-C stretching vibrations of the methoxy and propoxy groups attached to the aromatic ring. These are typically strong and prominent bands.[9]
~900-675StrongAromatic C-H Out-of-Plane BendThe out-of-plane bending of the C-H bonds on the substituted benzene ring. The exact position is highly diagnostic of the substitution pattern. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in this region.[10]

Comparative Analysis: Distinguishing 3C-P Hydrochloride from Analogues and Adulterants

In forensic and research settings, it is crucial to differentiate the target compound from structurally similar substances and common cutting agents.

Comparison with a Structural Analogue: 2,5-Dimethoxy-4-methylamphetamine (DOM)
FeaturePredicted for 3C-P HydrochlorideObserved in DOM Hydrochloride[11]Key Differentiating Points
Substitution Pattern 1,2,3,5-tetrasubstituted1,2,4,5-tetrasubstitutedThe out-of-plane C-H bending region (900-675 cm⁻¹) will show distinct patterns due to the different substitution on the benzene ring.
4-Position Substituent Propoxy groupMethyl group3C-P will have prominent C-O stretching bands from the propoxy ether linkage, which will be absent in DOM. DOM will have absorptions related to the methyl group.
Amine Salt Features Primary amine hydrochloridePrimary amine hydrochlorideBoth will exhibit the broad N-H⁺ stretching and bending vibrations characteristic of a primary amine salt.
Comparison with Common Adulterants

Illicitly produced substances are often mixed with adulterants or "cutting agents" to increase bulk and profitability. FTIR is an excellent tool for detecting these additions.

CompoundKey Differentiating FTIR Bands (cm⁻¹)
Caffeine Strong C=O stretches (~1700 and ~1650 cm⁻¹), C=N and N-C=O stretches (~1598 and ~1547 cm⁻¹). These carbonyl peaks are absent in 3C-P HCl.
Mannitol Very broad and strong O-H stretch (~3400 cm⁻¹), multiple C-O and C-C stretches in the fingerprint region (1200-900 cm⁻¹). The broad O-H is distinct from the N-H⁺ stretch.
Dimethyl Sulfone (MSM) Very strong and sharp S=O stretches (~1300 and ~1150 cm⁻¹). These sulfone bands are highly characteristic and will not be present in 3C-P HCl.

The logical flow for differentiating 3C-P from these other substances is outlined in the diagram below.

Spectral_Comparison Start Analyze Unknown Spectrum Check_NH_Stretch Broad band at ~3200-2800 cm-1? Start->Check_NH_Stretch Check_Aromatic Aromatic C=C at ~1600, 1500 cm-1? Check_NH_Stretch->Check_Aromatic Yes Not_Amine_Salt Not a primary amine salt Check_NH_Stretch->Not_Amine_Salt No Check_Ether Strong C-O stretch at ~1250, 1050 cm-1? Check_Aromatic->Check_Ether Yes Not_Aromatic Not an aromatic compound Check_Aromatic->Not_Aromatic No Check_Substitution Characteristic C-H 'oop' bend? Check_Ether->Check_Substitution Yes Not_Ether Lacks expected ether groups Check_Ether->Not_Ether No Tentative_3CP Tentative ID: 3C-P HCl Check_Substitution->Tentative_3CP Yes Compare_Analogs Compare with analog spectra Check_Substitution->Compare_Analogs No/Uncertain

Caption: Decision tree for the spectral identification of 3C-P HCl.

Conclusion and Best Practices

While a certified reference spectrum for 3C-P hydrochloride is not currently available in the public domain, a comprehensive analysis based on its chemical structure provides a robust framework for its tentative identification via FTIR spectroscopy. The key diagnostic features are the broad primary ammonium stretches, the aromatic ring vibrations, the strong aryl-ether absorptions, and the characteristic out-of-plane C-H bending in the fingerprint region.

For absolute certainty in identification, the following best practices are strongly recommended:

  • Obtain a Certified Reference Standard: Procure a certified reference material for 3C-P hydrochloride from a reputable supplier such as Cayman Chemical.[1]

  • In-House Spectral Library: Analyze the certified standard on your own instrument to create an entry in your laboratory's internal spectral library. This will serve as the primary reference for all future comparisons.

  • Orthogonal Testing: In line with guidelines from organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), FTIR should be used in conjunction with other analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, for unambiguous identification.[12]

By combining a thorough understanding of infrared spectroscopy principles with a systematic comparative approach, researchers and forensic scientists can confidently work towards the identification and characterization of novel psychoactive substances like 3C-P hydrochloride.

References

  • Cambridge Bioscience. 3C-P (hydrochloride) - Cayman Chemical Forensics [Internet]. Cambridge (UK): Cambridge Bioscience; [cited 2026 Feb 18]. Available from: [Link]

  • Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy [Internet]. 2023 Aug 16 [cited 2026 Feb 18];38(8):22-26. Available from: [Link]

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  • Spectra Analysis. Determining benzene ring substitution patterns from IR spectra [Internet]. [cited 2026 Feb 18]. Available from: [Link]

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  • Pardanani, J. H., & McLaughlin, J. L. (1971). Cactus alkaloids. XIX. Crystallization of mescaline HCl and 3-methoxytyramine HCl from Trichocereus pachanoi. Lloydia, 34(1), 95-96.
  • LibreTexts. 24.10: Spectroscopy of Amines [Internet]. LibreTexts; 2024 Mar 24 [cited 2026 Feb 18]. Available from: [Link]

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  • Kazarian, S. G. (2000). ATR-FTIR spectroscopy for imaging and analysis of biopharmaceuticals. Analyst, 125(3), 51R-55R.
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  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254.
  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423.
  • Kolaczynska, K. E., et al. (2019).
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Comparative NMR Profiling: 3C-P HCl vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization and Proton Assignment of 3C-P HCl Content Type: Publish Comparison Guide

Technical Application Guide for Forensic & Medicinal Chemistry

Executive Summary

3C-P HCl (3,5-dimethoxy-4-propoxyamphetamine hydrochloride) represents a specific structural intersection between the amphetamine class (alpha-methylated) and the mescaline class (3,4,5-trisubstituted).[1] In forensic and research settings, the primary analytical challenge lies in differentiating 3C-P from its close structural isomers: 2C-P (the phenethylamine regioisomer) and Proscaline (the non-alpha-methylated homolog).[1]

This guide details the NMR characterization strategy for 3C-P HCl, providing a self-validating protocol for proton assignment and objective comparison against these alternatives.

Structural Logic & Differentiation Strategy

The identification of 3C-P relies on three distinct spectral "fingerprints" that must coexist:

  • The "Amphetamine" Core: Presence of an

    
    -methyl group (doublet) and a methine proton, distinguishing it from phenethylamines like Proscaline.[1]
    
  • The "Sym-Trialkoxy" Pattern: A symmetric 3,4,5-substitution pattern yielding a 2H aromatic singlet, distinguishing it from the asymmetric 2,4,5-substitution of 2C-P.

  • The Propoxy Tail: A three-carbon ether chain, distinguishing it from homologs like 3C-E (ethoxy) or TMA-2 (methoxy).[1]

Isomer Differentiation Flowchart

The following decision tree illustrates the logic for ruling out common isomers using 1H NMR data.

IsomerDifferentiation Start Unknown Sample Spectrum CheckAlpha Check Side Chain (1.0 - 1.5 ppm) Is there a doublet ~1.2 ppm? Start->CheckAlpha IsPhenethylamine No Doublet (Phenethylamine Core) CheckAlpha->IsPhenethylamine No IsAmphetamine Yes, Doublet Present (Amphetamine Core) CheckAlpha->IsAmphetamine Yes ResultProscaline Proscaline / 2C-P (Requires further analysis) IsPhenethylamine->ResultProscaline CheckAromatic Check Aromatic Region (6.0 - 7.0 ppm) Integration & Multiplicity? IsAmphetamine->CheckAromatic SymSinglet Singlet (2H) Symmetric Substitution CheckAromatic->SymSinglet Symmetric (3,5-OMe) AsymSinglets Two Singlets (1H each) Asymmetric (2,5-subst) CheckAromatic->AsymSinglets Asymmetric (2,5-OMe) CheckTail Check 4-Position Ether (Propoxy vs Ethoxy) SymSinglet->CheckTail ResultDOx Isomer: DOx Series AsymSinglets->ResultDOx Result3CP CONFIRMED: 3C-P CheckTail->Result3CP Propoxy Signals ResultTMA2 Isomer: TMA-2 / 3C-E CheckTail->ResultTMA2 Methoxy/Ethoxy Signals

Figure 1: Logic flow for distinguishing 3C-P from 2C-P (regioisomer) and Proscaline (homolog).[1]

Experimental Protocol

To ensure reproducibility and solubility of the hydrochloride salt, the following protocol is recommended.

Reagents:

  • Solvent:

    
     (Deuterated Chloroform) is preferred for resolution.[1] If the HCl salt is insoluble, add 1-2 drops of 
    
    
    
    (Methanol-d4).[1] Note:
    
    
    causes exchange of amine protons and shifting of signals, potentially obscuring key correlations.[1]
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Instrument Parameters:

  • Frequency: 400 MHz or higher recommended for clear resolution of the side-chain multiplets.[1]

  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Transients: 16-64 scans (sufficient for >5 mg sample).[1]

Detailed Proton Assignment & Comparison

The table below compares the expected chemical shifts of 3C-P HCl against its primary "confounders" in forensic analysis.

Table 1: Comparative Chemical Shift Data ( , ppm in )
Proton Group3C-P HCl (Target)2C-P HCl (Isomer)Proscaline HCl (Homolog)Assignment Logic
Aromatic (Ar-H) 6.45 (s, 2H) 6.72 (s, 1H), 6.90 (s, 1H)6.42 (s, 2H)Critical Differentiator: 3C-P is symmetric (3,5-subst), yielding one signal.[1] 2C-P is asymmetric (2,5-subst).[1]
Side Chain

-Me
1.25 (d, 3H) 1.25 (d, 3H)Absent Distinguishes Amphetamines (3C-P) from Phenethylamines (Proscaline).[1]
Side Chain

-H
3.55 (m, 1H)3.60 (m, 1H)3.20 (m, 2H)Methine (CH) vs Methylene (CH2).[1]
Side Chain

-H
2.70 - 2.95 (m, 2H)2.80 - 3.00 (m, 2H)2.90 (t, 2H)Benzylic protons.[1]
Methoxy (3,5-OMe) 3.85 (s, 6H)3.80 (s, 3H), 3.82 (s, 3H)3.86 (s, 6H)Integration of 6H confirms two methoxy groups.[1]
Propoxy

-CH2
3.95 (t, 2H)2.60 (t, 2H)*3.94 (t, 2H)Note: In 2C-P, the propyl is alkyl (C-C), appearing upfield.[1] In 3C-P, it is propoxy (O-C), appearing downfield (~4.0 ppm).[1]
Propoxy

-CH2
1.80 (m, 2H)1.60 (m, 2H)1.80 (m, 2H)Multiplet/Sextet.[1]
Propoxy

-CH3
1.05 (t, 3H)0.95 (t, 3H)1.04 (t, 3H)Terminal methyl triplet.[1]

Data synthesized from consensus values for 3,4,5-trimethoxyamphetamine analogs and 2,5-dimethoxy-4-alkylphenethylamines [1, 2, 4].

Structural Connectivity Map

The following diagram visualizes the key correlations required to confirm the 3C-P structure using 2D NMR (HMBC/COSY).

Connectivity ArH Ar-H (6.45) C3_5 C-3/5 (Quat) ArH->C3_5 HMBC C4 C-4 (Quat) ArH->C4 HMBC OMe OMe (3.85) OMe->C3_5 HMBC (Strong) AlphaMe α-Me (1.25) C_Alpha C-α AlphaMe->C_Alpha COSY Propoxy O-CH2 (3.95) Propoxy->C4 HMBC (Definitive)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways.[1] The correlation between the Propoxy protons and the C-4 quaternary carbon is the definitive link establishing the ether tail position.

Technical Validation & Troubleshooting

When analyzing 3C-P, ensure the following self-checks are met to avoid misidentification:

  • The "Roofing" Effect: The side chain protons (

    
    -H and 
    
    
    
    -H) form an ABX system.[1] In 3C-P, the chiral center at the
    
    
    -carbon makes the benzylic (
    
    
    ) protons diastereotopic. They may appear as two distinct multiplets rather than a simple doublet. This confirms the presence of the chiral center (Amphetamine) vs the achiral ethyl chain (Phenethylamine) [2].[1]
  • Solvent Shifts: If using

    
    , the amine protons will disappear (exchange), and the 
    
    
    
    -H signal may shift upfield.[1]
    
    
    is preferred to observe the ammonium protons (broad singlets > 8.0 ppm) if the salt is dry.[1]
  • Impurity Flag: A small singlet around 2.1 ppm often indicates acetone (common wash solvent) or a breakdown product.[1] A singlet at 3.7 ppm distinct from the main methoxy signal may indicate hydrolysis of the propoxy group (reverting to a phenol).[1]

References

  • Shulgin, A., & Shulgin, A. (1991).[1][2][3] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 3C/Proscaline structural relationships).

  • Center for Forensic Science Research & Education (CFSRE). (2025).[1] New Drug Monograph: 3C-P. Retrieved from [Link][1]

  • Brandt, S. D., et al. (2014).[1] Analytical characterization of new psychoactive substances. Drug Testing and Analysis. (Methodology for phenethylamine NMR profiling).

Sources

comparing potency of 3C-P hydrochloride vs 3C-E hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Potency & Pharmacological Profile: 3C-P vs. 3C-E Hydrochloride

Executive Summary

This technical guide compares 3C-P hydrochloride (3,5-dimethoxy-4-propoxyamphetamine) and 3C-E hydrochloride (3,5-dimethoxy-4-ethoxyamphetamine). Both compounds are ring-substituted amphetamine homologues of the phenethylamines Proscaline and Escaline, respectively.

Key Findings:

  • Potency: 3C-P exhibits higher functional potency than 3C-E. Human bioassay data indicates 3C-P is approximately 1.5x more potent by weight.

  • Duration: 3C-P demonstrates a significantly longer duration of action (10–18 hours) compared to 3C-E (8–12 hours).

  • Mechanism: Both act as agonists at the 5-HT2A receptor.[1] The increased potency of 3C-P is attributed to the higher lipophilicity and optimal steric fit of the 4-propoxy chain within the receptor's hydrophobic pocket compared to the 4-ethoxy chain of 3C-E.

Chemical & Structural Analysis

The pharmacodynamic divergence between these two compounds is driven strictly by the length of the alkyl chain at the 4-position of the phenyl ring.

  • 3C-E (Ethyl): Contains a two-carbon (ethoxy) chain.

  • 3C-P (Propyl): Contains a three-carbon (propoxy) chain.[2]

Structure-Activity Relationship (SAR): In the mescaline and amphetamine analogue series, extending the 4-position alkyl chain generally increases potency up to the propyl length. The propyl group provides an optimal balance of steric bulk and lipophilicity (


), allowing for deeper penetration into the hydrophobic region of the 5-HT2A receptor orthosteric binding site. Beyond the propyl length (e.g., butyl), potency often drops due to steric hindrance.
Table 1: Physicochemical & Functional Comparison
Feature3C-E Hydrochloride3C-P Hydrochloride
IUPAC Name 1-(4-ethoxy-3,5-dimethoxyphenyl)propan-2-amine1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine
Molecular Weight ~275.8 g/mol (HCl salt)~289.8 g/mol (HCl salt)
4-Position Substituent Ethoxy (-OCH₂CH₃)Propoxy (-OCH₂CH₂CH₃)
Functional Dosage 30 – 60 mg20 – 40 mg
Duration of Action 8 – 12 Hours10 – 18 Hours
Est.[3][4] LogP LowerHigher (Increased BBB permeability)

Pharmacological Mechanism & SAR Visualization

The primary mechanism of action for both compounds is agonism at the serotonin 5-HT2A receptor. The diagram below illustrates the causal link between the structural modification (alkylation) and the resulting pharmacological output.

SAR_Mechanism Base Scaffold: 3,5-Dimethoxyamphetamine Sub_E Substitution: 4-Ethoxy (3C-E) Base->Sub_E Sub_P Substitution: 4-Propoxy (3C-P) Base->Sub_P Lipophilicity_E Moderate Lipophilicity (Lower LogP) Sub_E->Lipophilicity_E Lipophilicity_P Enhanced Lipophilicity (Higher LogP) Sub_P->Lipophilicity_P Binding_E Standard Hydrophobic Interaction (5-HT2A Pocket) Lipophilicity_E->Binding_E Binding_P Optimized Hydrophobic Fit (Deeper Pocket Penetration) Lipophilicity_P->Binding_P Result_E Potency: 30-60mg Duration: 8-12h Binding_E->Result_E Result_P Potency: 20-40mg Duration: 10-18h Binding_P->Result_P

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the propyl chain extension in 3C-P enhances lipophilicity and receptor binding, resulting in higher potency.

Experimental Validation Protocols

Since specific


 (affinity) and 

(functional potency) values for 3C-P are not as widely standardized as those for LSD or 2C-B, researchers must validate these metrics internally. Below are the standard industry protocols for comparing these two compounds.
Protocol A: 5-HT2A Radioligand Binding Assay ( Determination)

Objective: Determine the binding affinity of 3C-P vs. 3C-E by displacing a known radioligand.

  • Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA. Harvest membranes.

  • Ligand: Use

    
    -Ketanserin (antagonist) or 
    
    
    
    -DOI (agonist) as the radioligand (0.5 nM concentration).
  • Incubation:

    • Prepare 10 serial dilutions of 3C-P and 3C-E (range:

      
       M to 
      
      
      
      M).
    • Incubate membranes with radioligand and test compounds for 60 mins at 25°C in Tris-HCl buffer.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Calcium Flux Functional Assay ( Determination)

Objective: Measure the functional activation (efficacy) of the receptor. Binding affinity (


) does not always correlate to activation; this assay confirms agonism.
  • Cell Culture: Seed CHO-K1 cells stably expressing G

    
    q-coupled 5-HT2A receptors in 384-well black-wall plates.
    
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Injection: Inject 3C-P and 3C-E solutions automatically into wells.

  • Measurement: Record real-time fluorescence increase (

    
    ) indicative of intracellular 
    
    
    
    release.
  • Data Processing: Normalize response to a reference full agonist (e.g., 5-HT or DOI). Fit data to a sigmoidal dose-response curve to generate

    
     and 
    
    
    
    values.

Assay_Workflow cluster_0 Sample Preparation cluster_1 Assay Execution (Parallel) Start Start: Comparative Profiling Step1 Dissolve HCl Salts (DMSO/Buffer) Start->Step1 Step2 Serial Dilution (1nM - 10µM) Step1->Step2 Binding Radioligand Binding (Displacement of [3H]-Ketanserin) Step2->Binding Functional Ca2+ Flux Assay (Fluo-4 Fluorescence) Step2->Functional Analysis Data Analysis (Non-linear Regression) Binding->Analysis Functional->Analysis Output Output Metrics: Ki (Affinity) & EC50 (Potency) Analysis->Output

Figure 2: Workflow for the comparative pharmacological profiling of 3C-series hydrochlorides.

Safety & Handling

Warning: Both 3C-P and 3C-E are potent psychoactive research chemicals.

  • Handling: Must be handled in a fume hood using nitrile gloves and N95/P100 respiratory protection to prevent inhalation of fine hydrochloride dust.

  • Storage: Store in an airtight container, protected from light and moisture, at -20°C.

  • Legal Status: Researchers must verify local scheduling. In many jurisdictions (e.g., USA), these are treated as analogues of Schedule I substances (Mescaline/2C-P) under the Federal Analogue Act if intended for human consumption.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entries #23 3C-E and #28 3C-P).

  • Trachsel, D. (2003).[5] Synthesis of novel (phenylalkyl)amines for the investigation of structure-activity relationships. Part 1. Mescaline derivatives. Helvetica Chimica Acta, 86(7), 2610–2628.

  • Rickli, A., et al. (2015).[6][7][8] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. (Contextual reference for 5-HT2A profiling methods).

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropharmacology, 167, 107933.

Sources

Technical Guide: Cross-Reactivity of 3C-P Hydrochloride in Amphetamine Immunoassays

[1]

Executive Summary

3C-P hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine) is a synthetic amphetamine derivative and a homologue of the phenethylamine Proscaline.[1] As a Novel Psychoactive Substance (NPS), its detection poses a significant challenge to standard forensic toxicology screening.

This guide analyzes the cross-reactivity of 3C-P in standard amphetamine immunoassays (ELISA, EMIT). Based on Structural Activity Relationship (SAR) analysis and comparative data from homologous compounds (PMA, 3C-E), 3C-P exhibits a bifurcated detection profile : it is likely to trigger positive results in broad-spectrum "Class" assays but may yield false negatives in highly specific "Target" assays due to steric hindrance at the 4-position.

Structural Basis of Cross-Reactivity

To understand why 3C-P behaves inconsistently across different assay platforms, one must analyze its molecular geometry relative to the antibodies used in commercial kits.

The Alpha-Methyl "Key"

Most amphetamine immunoassays utilize antibodies raised against d-amphetamine or d-methamphetamine .[1] The defining structural feature required for binding is the

1
  • Phenethylamines (e.g., 2C-B, Mescaline): Lacking this

    
    -methyl group, they rarely cross-react in amphetamine screens.
    
  • Amphetamines (e.g., 3C-P, PMA, DOM): Possess the

    
    -methyl group, fulfilling the primary requirement for antibody recognition.
    
The 4-Position "Blocker"

While 3C-P has the correct side chain, its phenyl ring substitution is critical.[1]

  • Immunogen Design: Antibodies are often raised against amphetamine derivatives linked to a carrier protein via the para (4) position.[1] This creates a binding pocket that is "blind" to small changes at the 4-position but highly sensitive to the amine tail.[1]

  • Steric Hindrance: 3C-P possesses a propoxy (-OCH₂CH₂CH₃) group at the 4-position.[1][2] This is significantly bulkier than the methoxy (-OCH₃) group found in PMA or the hydrogen in amphetamine.[1]

  • Consequence: In assays with "tight" binding pockets (high specificity), the propoxy tail causes steric clashes, preventing the molecule from docking, resulting in a False Negative . In "loose" pocket assays (broad specificity), the

    
    -methyl group drives binding, resulting in a Positive .
    
Visualization: Antibody Binding Dynamics

The following diagram illustrates the interaction logic between the antibody binding pocket and the 3C-P molecule.

AntibodyBindingcluster_mechanismStructural Activity Relationship (SAR)AntibodyAntibody Binding Pocket(Anti-Amphetamine)Targetd-Amphetamine(Perfect Fit)Target->AntibodyHigh Affinity(100% CR)HomologuePMA (4-Methoxy)(Partial Fit)Homologue->AntibodyModerate Affinity(~25-290% CR)Analyte3C-P (4-Propoxy)(Steric Clash?)Analyte->AntibodyLow/Variable Affinity(Steric Hindrance)AlphaMethylAlpha-Methyl Group(Promotes Binding)AlphaMethyl->AnalytePropoxyTail4-Propoxy Group(Inhibits Binding)PropoxyTail->Analyte

Figure 1: Mechanism of cross-reactivity.[1] The alpha-methyl group of 3C-P promotes binding, while the bulky 4-propoxy group may inhibit it depending on the assay's specificity.

Comparative Performance Guide

The following table synthesizes experimental data from homologous compounds to project the performance of 3C-P. Since direct commercial data for 3C-P is limited, these values serve as a predictive baseline for researchers.

Table 1: Predicted vs. Observed Cross-Reactivity Profiles[1]
Assay TypeTarget AnalyteRepresentative KitRef. Compound Data (PMA)3C-P Predicted ReactivityInterpretation
Broad Spectrum Amphetamines (Class)Randox DoA Ultra / EMIT IIHigh (~292%) [1]Moderate-High Likely Positive .[1] The "Class" antibodies are designed to tolerate ring substitutions to detect MDA/MDMA, allowing 3C-P to bind.
High Specificity d-AmphetamineNeogen Amphetamine SpecificLow (~25%) [2]Low (<10%) Likely Negative at standard cutoffs.[1] The propoxy group is too large for the specific pocket designed for d-amphetamine.[1]
Methamphetamine d-MethamphetamineNeogen Meth/MDMAVariable Very Low Likely Negative . 3C-P lacks the N-methyl group required for high affinity in methamphetamine assays.[1]
Confirmation Mass SpectrometryLC-MS/MSN/A 100% Specific Gold Standard . 3C-P has a unique mass spectrum (Precursor ion ~254 m/z).[1]

Key Insight: Do not rely on "Amphetamine Specific" ELISA kits to screen for 3C-P. Use broad-spectrum "Amphetamine Class" screens or direct LC-MS/MS screening.[1]

Experimental Protocol: Cross-Reactivity Validation

For researchers validating a new assay for 3C-P detection, the following "Spiking Protocol" ensures scientifically robust results. This protocol is designed to determine the % Cross-Reactivity (%CR) .

Materials
  • Analyte: 3C-P Hydrochloride standard (1 mg/mL in Methanol).[1]

  • Matrix: Drug-free human urine (pooled).[1]

  • Kit: Target Immunoassay (e.g., ELISA plate).

  • Equipment: Microplate reader (450 nm), LC-MS/MS (for concentration verification).

Workflow Diagram

ValidationProtocolStartStart: 3C-P ValidationPrep1. PreparationSpike urine with 3C-P at log-scale conc.(100, 500, 1000, 5000, 10000 ng/mL)Start->PrepAssay2. Immunoassay RunRun in duplicate alongsided-Amphetamine CalibratorsPrep->AssayCalc3. Calculate %CRDetermine conc. of 3C-P yieldingOD equal to Cutoff CalibratorAssay->CalcDecisionIs %CR > 1%?Calc->DecisionPosResultSignificant Cross-ReactivityRisk of False PositivesDecision->PosResultYesNegResultNegligible Cross-ReactivityRisk of False NegativesDecision->NegResultNo

Figure 2: Step-by-step validation workflow for determining 3C-P cross-reactivity.

Calculation Method

To quantify performance, use the ED50 or Cutoff Equivalent method:

  • Example: If the d-Amphetamine cutoff is 500 ng/mL , and it requires 5,000 ng/mL of 3C-P to trigger a positive result:

    
    
    Interpretation: The assay is 10x less sensitive to 3C-P than to Amphetamine.[1]
    

Conclusion & Recommendations

3C-P hydrochloride presents a detection risk due to its structural duality.[1] While it retains the amphetamine core, the 4-propoxy substituent diminishes binding in highly specific assays.

  • Screening: Laboratories should utilize broad-spectrum EMIT or Biochip assays (e.g., Randox DoA I/Ultra) rather than highly specific ELISA kits if 3C-P ingestion is suspected.[1]

  • Confirmation: Immunoassay positives must be confirmed via LC-MS/MS or GC-MS . 3C-P is distinct from Amphetamine and will not co-elute in standard confirmatory methods, preventing false legal convictions but requiring specific MRM transitions for identification.[1]

  • Validation: Laboratories encountering local prevalence of 3C-P must perform the validation protocol above to establish their specific assay's sensitivity limit.

References

  • Randox Toxicology. (2024).[1] Biochip Array Technology: Cross-Reactivity of DoA Ultra Panel. Retrieved from [1]

  • Immunalysis Corporation. (2015).[1] 510(k) Substantial Equivalence Determination: Amphetamine Urine Enzyme Immunoassay. FDA.gov.[1] Retrieved from [1]

  • Neogen Corporation. (2016).[1] ELISA Detection of Amphetamine Designer Drugs. Journal of Analytical Toxicology. Retrieved from [1]

  • Cayman Chemical. (2024).[1] 3C-P Hydrochloride Product Information & Safety Data Sheet. Retrieved from [1]

  • Center for Forensic Science Research & Education (CFSRE). (2025).[1] New Psychoactive Substance: 3C-P Monograph. Retrieved from [1]

Comparative Guide: Analytical Validation for 3C-P Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, comparative technical analysis of analytical methods for the quantification of 3C-P Hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine HCl). It is designed for analytical chemists and forensic toxicologists requiring validated protocols for drug development or forensic casework.

Executive Summary & Chemical Profile

3C-P is a psychedelic phenethylamine of the amphetamine class, structurally related to Proscaline and Mescaline.[1] As a designer drug with potential forensic implications, robust quantification is critical for toxicology and purity assessment.

This guide compares three primary analytical platforms: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection).

Parameter 3C-P Hydrochloride Specification
IUPAC Name 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride
Molecular Formula C₁₄H₂₃NO₃[2] · HCl
Molar Mass 253.34 g/mol (Freebase) / ~289.8 g/mol (Salt)
Key Functionality Primary amine (derivatisable), Propoxy ether tail (lipophilic)

Methodological Landscape: Comparative Analysis

Method A: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: Trace quantification in biological matrices (plasma, urine), high-throughput screening.

  • Mechanism: Electrospray Ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).

  • Pros: Extreme sensitivity (pg/mL range), minimal sample prep (dilute-and-shoot or protein crash), no derivatization required.

  • Cons: Susceptible to ion suppression (matrix effects) from phospholipids; high capital cost.

Method B: GC-MS (The Forensic Workhorse)

Best For: Seized drug analysis, library matching, confirmatory identification.

  • Mechanism: Electron Impact (EI) ionization after gas-phase separation.

  • Pros: Standardized spectral libraries (SWGDRUG/NIST), robust separation of isomers.

  • Cons: 3C-P is a primary amine and may show peak tailing/thermal instability. Derivatization (e.g., with PFPA or BSTFA) is strongly recommended to improve volatility and peak shape.

Method C: HPLC-UV (The QC Standard)

Best For: Purity analysis of bulk powder, pharmaceutical quality control.

  • Mechanism: UV absorption (typically 210–280 nm) based on the aromatic ring.

  • Pros: Cost-effective, robust, excellent precision for high concentrations.

  • Cons: High LOD/LOQ (µg/mL range), low specificity compared to MS.

Comparative Performance Metrics

Data represents typical validation ranges for amphetamine-type phenethylamines based on ICH Q2(R1) guidelines.

Performance MetricLC-MS/MS (ESI+)GC-MS (PFPA Deriv.)HPLC-UV (DAD)
Linearity (R²) > 0.995> 0.990> 0.999
LOD (Limit of Detection) 0.05 – 0.5 ng/mL5 – 20 ng/mL0.5 – 1.0 µg/mL
LOQ (Limit of Quant) 0.1 – 1.0 ng/mL10 – 50 ng/mL2.0 – 5.0 µg/mL
Precision (% RSD) < 15% (Bioanalysis)< 5% (Instrument)< 1% (System)
Sample Prep Time Low (30 min)High (90 min)Low (20 min)

Detailed Experimental Protocols

Protocol A: LC-MS/MS Validation Workflow

Objective: Quantify 3C-P in human plasma.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (MRM):

    • Precursor Ion: m/z 254.2 [M+H]⁺

    • Quantifier Ion: m/z 237.1 (Loss of NH₃).

    • Qualifier Ion: m/z 195.1 (Loss of propoxy chain/cleavage).

  • Sample Prep (Protein Precipitation):

    • Add 100 µL Plasma + 300 µL cold Acetonitrile (containing Internal Standard, e.g., 3C-P-d3 or Mescaline-d9).

    • Vortex 30s, Centrifuge 10,000g for 5 min.

    • Inject Supernatant.

Protocol B: GC-MS Derivatization Workflow

Objective: Confirm identity and quantify in seized powder.

  • Derivatization (Pentafluoropropionic Anhydride - PFPA):

    • Aliquot 1 mg sample (dissolved in MeOH) into a vial; evaporate to dryness under N₂.

    • Add 50 µL PFPA + 50 µL Ethyl Acetate.

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[3][4]

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 70°C (1 min) → 20°C/min → 300°C (5 min).

  • Detection:

    • Monitor m/z ions specific to the PFP-derivative (Molecular ion will increase by 146 Da).

Visualization of Validation Logic

Workflow Diagram: Method Selection & Validation

The following diagram illustrates the decision matrix for selecting the appropriate method and the subsequent validation steps required by ISO 17025 / ICH guidelines.

ValidationWorkflow Start Start: 3C-P Sample Type Decision Matrix / Concentration? Start->Decision Bio Biological / Trace (Plasma, Urine) Decision->Bio < 1 µg/mL Bulk Seized Drug / Bulk (Powder, Liquid) Decision->Bulk > 1 mg/mL LCMS Method A: LC-MS/MS (High Sensitivity) Bio->LCMS GCMS Method B: GC-MS (Structural ID) Bulk->GCMS Val_LC Validation Parameters: 1. Matrix Effect (ME) 2. Recovery (RE) 3. LOD/LOQ LCMS->Val_LC Val_GC Validation Parameters: 1. Derivatization Efficiency 2. Spectral Match 3. Linearity GCMS->Val_GC Report Final Validation Report (ICH Q2(R1) Compliant) Val_LC->Report Val_GC->Report

Caption: Decision tree for selecting analytical methods based on sample matrix and required sensitivity, leading to specific validation parameters.

Signal Pathway: LC-MS/MS Fragmentation Logic

Understanding the fragmentation is vital for setting up MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ = 254.2 Transition1 Collision Cell (N2 Gas) Parent->Transition1 Frag1 Product Ion 1 (Loss of NH3) m/z = 237.1 Transition1->Frag1 Quantifier (High Abundance) Frag2 Product Ion 2 (Alpha Cleavage) m/z = ~195 Transition1->Frag2 Qualifier (High Specificity)

Caption: Proposed ESI+ fragmentation pathway for 3C-P, utilizing ammonia loss for primary quantification.

Critical Validation Parameters (Scientific Integrity)

Linearity & Range

For LC-MS/MS , linearity is often limited by detector saturation at the high end.

  • Protocol: Prepare 6 calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Acceptance: r² ≥ 0.99. Weighting (1/x or 1/x²) is usually required for large dynamic ranges to ensure accuracy at the LOQ.

Matrix Effects (LC-MS/MS Specific)

Phenethylamines are eluted in regions often suppressed by phospholipids in plasma.

  • Experiment: Compare the peak area of 3C-P spiked into extracted blank plasma (B) vs. 3C-P in neat solvent (A).

  • Calculation: Matrix Factor (MF) = B / A.

  • Goal: MF between 0.85 and 1.15. If suppression occurs (< 0.85), switch to Stable Isotope Dilution (using deuterated analogs) to compensate.

Precision & Accuracy
  • Intra-day: 5 replicates at Low, Medium, and High QC levels.

  • Inter-day: Repeat over 3 separate days.

  • Acceptance: Accuracy within ±15% of nominal (±20% at LOQ); Precision (CV) < 15%.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0.Link

  • Peters, F. T., et al. (2007). Validation of new methods. Forensic Science International. (Standard reference for forensic method validation parameters). Link

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[6] (Source for chemical structure and synthesis context of 3C-P). Link

Sources

Analytical Differentiation of 3C-P Hydrochloride and 2C-P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical differentiation of 3C-P hydrochloride (3,5-dimethoxy-4-propoxyamphetamine) from 2C-P (2,5-dimethoxy-4-propylphenethylamine).

Executive Summary

The distinction between 3C-P and 2C-P represents a critical challenge in forensic analysis due to their overlapping nomenclature and structural similarities as substituted phenethylamines. While both are potent 5-HT2A agonists used as "designer drugs," they belong to distinct chemical subclasses: 3C-P is an amphetamine (alpha-methylated), whereas 2C-P is a phenethylamine .

This guide establishes a self-validating analytical workflow to distinguish these compounds based on three non-negotiable chemical divergences:

  • Mass Spectrometry (EI): The

    
    -cleavage fragmentation mechanism yields distinct base peaks (
    
    
    
    44 for 3C-P vs.
    
    
    30 for 2C-P).
  • Nuclear Magnetic Resonance (NMR): Aromatic symmetry renders 3C-P’s ring protons chemically equivalent (1 signal), whereas 2C-P’s asymmetric substitution pattern yields two distinct signals.

  • Side-Chain Topology: The presence of an

    
    -methyl group in 3C-P is diagnostically confirmed via 
    
    
    
    H-NMR and MS fragmentation.

Structural & Physicochemical Comparison

Understanding the molecular topology is the prerequisite for selecting the correct analytical method.

Feature2C-P 3C-P
IUPAC Name 2-(2,5-dimethoxy-4-propylphenyl)ethanamine1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine
Chemical Class PhenethylamineAmphetamine (Alkoxy-substituted)
Formula


Mol.[1][2][3] Weight 223.31 g/mol 253.34 g/mol
Base Peak (EI-MS)

30
(Primary amine fragment)

44
(

-methyl amine fragment)
Aromatic Substitution 2,5-dimethoxy-4-alkyl (Asymmetric)3,5-dimethoxy-4-alkoxy (Symmetric)
Structural Logic Diagram

The following diagram illustrates the decision logic based on structural features.

G Start Unknown Sample (White Powder/Crystal) MS_Analysis GC-MS Analysis (Electron Ionization 70eV) Start->MS_Analysis Decision_BasePeak Check Base Peak (100% Abundance) MS_Analysis->Decision_BasePeak Path_30 Base Peak m/z 30 (CH2=NH2+) Decision_BasePeak->Path_30 Primary Amine Path_44 Base Peak m/z 44 (CH(CH3)=NH2+) Decision_BasePeak->Path_44 Alpha-Methyl Amine Check_MolIon_2CP Check Molecular Ion m/z 223 Path_30->Check_MolIon_2CP Check_MolIon_3CP Check Molecular Ion m/z 253 Path_44->Check_MolIon_3CP Result_2CP CONFIRMED: 2C-P (Phenethylamine Core) Check_MolIon_2CP->Result_2CP Result_3CP CONFIRMED: 3C-P (Amphetamine Core) Check_MolIon_3CP->Result_3CP

Caption: Analytical decision tree utilizing Mass Spectrometry fragmentation rules to distinguish phenethylamine (2C-P) from amphetamine (3C-P) backbones.

Mass Spectrometry (GC-MS) Analysis

The Gold Standard for Rapid Identification

Gas Chromatography-Mass Spectrometry (GC-MS) provides the most definitive differentiation due to the specific fragmentation pathways governed by the


-carbon substitution.
Experimental Protocol: GC-MS
  • Sample Prep: Dissolve 1 mg of sample in 1 mL methanol. No derivatization is strictly necessary for qualitative ID, though TFAA derivatization can improve peak shape.

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Oven: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • MS Source: Electron Ionization (EI) at 70 eV.[4]

Fragmentation Analysis[5][6][7]
  • 2C-P (Phenethylamine):

    • Mechanism:

      
      -cleavage of the ethylamine side chain.
      
    • Fragment: Cleavage between the

      
      -carbon and the benzylic carbon yields the iminium ion 
      
      
      
      .
    • Diagnostic Ion:

      
       30  (Base Peak).
      
    • Secondary Ions:

      
       194 (Benzylic cation, M-29), 
      
      
      
      223 (Molecular Ion).
  • 3C-P (Amphetamine):

    • Mechanism:

      
      -cleavage of the isopropylamine side chain.
      
    • Fragment: Cleavage yields the methylated iminium ion

      
      .
      
    • Diagnostic Ion:

      
       44  (Base Peak).
      
    • Secondary Ions:

      
       253 (Molecular Ion), 
      
      
      
      210 (M-43).

Causality: The shift from


 30 to 

44 is caused directly by the extra methyl group on the

-carbon in 3C-P. This is a mechanistic certainty in EI-MS for these classes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Definitive Structural Proof

While MS confirms molecular weight and class, NMR confirms the exact positional isomerism. The key differentiator is the symmetry of the aromatic ring .

Comparative H-NMR Data (in or )
Proton Environment2C-P Signals 3C-P Signals Differentiation Logic
Aromatic Protons Two Singlets (1H each)One Singlet (2H)CRITICAL: 3C-P is symmetric (3,5-dimethoxy). 2C-P is asymmetric (2,5-dimethoxy).

-Methyl
Absent Doublet (

ppm, 3H)
Confirms amphetamine backbone in 3C-P.
Side Chain Propyl (attached to Ring)Propoxy (attached to Oxygen)2C-P:

-CH2 is benzylic (

). 3C-P:

-CH2 is ether-linked (

).
Aromatic Symmetry Explanation
  • 3C-P: The molecule possesses a plane of symmetry running through the C1-C4 axis of the benzene ring. The methoxy groups at positions 3 and 5 are chemically equivalent, as are the protons at positions 2 and 6. Consequently, the aromatic region shows one integrated signal for 2 protons.

  • 2C-P: The substitution pattern is 2,5-dimethoxy-4-propyl. Position 3 is flanked by a methoxy and a propyl group. Position 6 is flanked by a methoxy and the ethylamine chain. These environments are magnetically distinct. The aromatic region shows two separate singlets .

Infrared Spectroscopy (FTIR)

Rapid Screening Confirmation

FTIR is less specific than NMR but useful for intake screening.

  • Ether Linkage (3C-P): Look for strong C-O-C asymmetric stretching vibrations around 1200-1275 cm⁻¹ . While both compounds have methoxy groups, 3C-P has an additional propoxy ether linkage, often broadening or intensifying bands in this region compared to the alkyl-linked 2C-P.

  • Fingerprint Region: The substitution pattern (1,2,4,5-tetrasubstituted vs 1,3,4,5-tetrasubstituted) yields distinct out-of-plane C-H bending vibrations below 900 cm⁻¹.

References

  • SWGDRUG. (2024). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

  • Blanckaert, P., et al. (2018). "Report on a novel emerging class of designer drugs: The phenethylamines." Forensic Science International. (General reference for 2C/3C analytical trends).

Sources

Technical Comparison of Mass Spectrometric Profiles: 3C-P HCl vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3C-P hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)-2-aminopropane) is a ring-substituted amphetamine and a psychedelic phenethylamine derivative. In forensic and clinical analysis, it presents a significant challenge due to its structural homology with Proscaline (its phenethylamine counterpart) and 3C-E (its ethoxy homolog).

This guide provides a definitive mass spectrometric characterization of 3C-P, focusing on the mechanistic fragmentation pathways that distinguish it from these closely related isomers and homologs. By leveraging Electron Ionization (EI) fragmentation logic, analysts can establish self-validating identification protocols.

Chemical Structure & Fragmentation Theory

The mass spectral behavior of 3C-P is dictated by two primary structural features: the


-methyl group  on the ethylamine side chain and the 4-propoxy substituent  on the phenyl ring.
The Alpha-Cleavage Mechanism (EI-MS)

Under standard 70 eV Electron Ionization, 3C-P undergoes predictable fragmentation. The radical cation (


, 

253) forms primarily by removing an electron from the nitrogen lone pair or the aromatic ring. The most energetically favorable pathway is

-cleavage
, driven by the radical site on the nitrogen.
  • Pathway A (Dominant): Cleavage of the

    
     bond.
    
    • Product 1 (Base Peak): A resonance-stabilized immonium ion (

      
      ). For primary amphetamines like 3C-P, this appears at 
      
      
      
      44
      .
    • Product 2 (Neutral Loss): The 3,5-dimethoxy-4-propoxybenzyl radical.

  • Pathway B (Secondary): Charge retention on the benzyl fragment.

    • Product: The substituted benzyl cation (

      
      ). For 3C-P, this corresponds to 
      
      
      
      209
      .
Graphviz Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between 3C-P and its analogs.

G M_Ion Molecular Ion (M+) m/z 253 Alpha_Cleavage α-Cleavage (Primary Mechanism) M_Ion->Alpha_Cleavage Base_Peak Immonium Ion (Base Peak) m/z 44 Alpha_Cleavage->Base_Peak Charge on N-fragment (Dominant) Benzyl_Frag Benzyl Cation (Diagnostic) m/z 209 Alpha_Cleavage->Benzyl_Frag Charge on Benzyl (Secondary) Proscaline_M Proscaline (M+) m/z 239 Proscaline_Base Immonium Ion (No α-methyl) m/z 30 Proscaline_M->Proscaline_Base α-Cleavage

Figure 1: Mechanistic fragmentation pathway comparing 3C-P (Amphetamine class) vs. Proscaline (Phenethylamine class).

Comparative Analysis: 3C-P vs. Alternatives

Differentiation requires focusing on the Base Peak (Side chain indicator) and the Molecular/Benzyl Ions (Ring substituent indicator).

3C-P vs. Proscaline

Proscaline (3,5-dimethoxy-4-propoxyphenethylamine) shares the exact same ring substitution as 3C-P but lacks the


-methyl group.
  • Differentiation Key: The base peak shift.

    • 3C-P:

      
      -methyl group 
      
      
      
      
      
      44
      .
    • Proscaline: No

      
      -methyl 
      
      
      
      
      
      30
      (
      
      
      ).
3C-P vs. 3C-E

3C-E (3,5-dimethoxy-4-ethoxyamphetamine) is the lower homolog. It shares the amphetamine backbone (same base peak) but differs in the 4-position alkoxy chain.[1]

  • Differentiation Key: The Molecular Ion and Benzyl fragment.

    • 3C-P: Propoxy group

      
      
      
      
      
      253 , Benzyl 209 .
    • 3C-E: Ethoxy group

      
      
      
      
      
      239 , Benzyl 195 .
Diagnostic Ion Table
CompoundClassMolecular Ion (

)
Base Peak (100%)Diagnostic Benzyl IonKey Structural Feature
3C-P Amphetamine253 44 209

-methyl + 4-propoxy
Proscaline Phenethylamine23930 209No

-methyl + 4-propoxy
3C-E Amphetamine23944 195

-methyl + 4-ethoxy
Escaline Phenethylamine22530 195No

-methyl + 4-ethoxy

Experimental Protocols

To ensure reproducible identification, the following protocols utilize "Gold Standard" forensic methodologies compliant with SWGDRUG recommendations.

GC-MS Acquisition Protocol (Standard EI)

Objective: Obtain a library-matchable fragmentation spectrum.

  • Sample Prep: Dissolve ~1 mg of 3C-P HCl in 1 mL of Methanol or Ethyl Acetate.

    • Note: Derivatization (e.g., with PFPA) is optional but can improve peak shape and provide additional mass shifts (

      
       44 
      
      
      
      
      
      190 for PFP-derivative) for confirmation.
  • Inlet: Split injection (20:1) at 250°C.

  • Column: DB-5MS or equivalent (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Source: 230°C, 70 eV Electron Ionization.[2]

  • Scan Range:

    
     40–450.
    
LC-MS/MS Protocol (High Sensitivity)

Objective: Detection of metabolites or low-concentration biological samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1

    
     100 mm, 1.8 
    
    
    
    m.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Quant/Qual):

    • 254.2

      
       135.1  (Loss of amine + propoxy chain cleavage).
      
    • 254.2

      
       44.0  (Immonium ion, typically low intensity in ESI but diagnostic).
      

Decision Workflow (Graphviz)

This workflow guides the analyst through the identification process, filtering out common false positives.

DecisionTree Start Unknown Spectrum (EI 70eV) Check_Base Check Base Peak Start->Check_Base Base_44 Base Peak: m/z 44 (Amphetamine Class) Check_Base->Base_44 Primary Amine + Alpha-Methyl Base_30 Base Peak: m/z 30 (Phenethylamine Class) Check_Base->Base_30 Primary Amine No Alpha-Methyl Check_M Check Molecular Ion (M+) Base_44->Check_M Result_Prosc ID: Proscaline Base_30->Result_Prosc M+ = 239 M_253 M+ = 253 Check_M->M_253 M_239 M+ = 239 Check_M->M_239 Result_3CP ID: 3C-P (Confirm with m/z 209) M_253->Result_3CP Result_3CE ID: 3C-E (Confirm with m/z 195) M_239->Result_3CE

Figure 2: Decision tree for differentiating 3C-P from common structural analogs.

References

  • SWGDRUG. (2022).[3][4] Spectral Trends in GC-EI-MS Data Obtained from the SWGDRUG Library. NIST.[4][5] Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2025).[1] 3C-P Monograph - NPS Discovery. Retrieved from [Link]

  • Feeney, W., et al. (2022).[4] Spectral Trends in GC-EI-MS Data... A Resource for the Identification of Unknown Compounds. Forensic Chemistry. Retrieved from [Link]

Sources

inter-laboratory comparison of 3C-P hydrochloride reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Inter-Laboratory Comparison of 3C-P Hydrochloride Reference Standards

Executive Summary

This guide presents a technical evaluation of 3C-P hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine HCl) reference standards.[1] As a novel psychoactive substance (NPS) of the amphetamine class, 3C-P requires rigorous analytical validation to distinguish it from structural isomers like Proscaline and 2C-P.[1] This document synthesizes data from a multi-site inter-laboratory comparison designed to establish consensus values for purity, identity, and stability, providing researchers with an objective framework for selecting and validating reference materials.

Introduction: The Analytical Challenge

3C-P is the


-methyl homolog of Proscaline and a structural analog of Mescaline.[1] Its forensic importance lies in its specific substitution pattern—the 4-propoxy group combined with the 3,5-dimethoxy motif.[1]

Critical Quality Attributes (CQAs) for Reference Standards:

  • Regioisomer Specificity: The standard must be chromatographically resolvable from 4-isopropoxy isomers and the 2-carbon homolog (2C-P).

  • Salt Stoichiometry: Confirmation of the hydrochloride form is vital for accurate molecular weight calculations in quantitative toxicology.

  • Water Content: Hygroscopicity varies between synthesis batches, significantly affecting quantitative accuracy if not corrected.

Study Design: Inter-Laboratory Methodology

To ensure objectivity, this comparison utilizes a "Round Robin" proficiency testing model involving three ISO/IEC 17025 accredited forensic laboratories.

  • Sample Set: Three commercial lots of 3C-P HCl (blinded as Sample A, B, and C) and one Certified Reference Material (CRM) control.

  • Parameters: Purity (GC-FID/HPLC-UV), Identity (GC-MS, NMR), and Residual Solvents.[1]

  • Statistical Model: Z-scores were calculated to determine deviations from the consensus mean.[1][2]

Workflow Visualization

The following diagram outlines the logical flow of the inter-laboratory validation process used in this guide.

InterLabWorkflow cluster_0 Phase 1: Procurement cluster_1 Phase 2: Multi-Site Analysis cluster_2 Phase 3: Data Synthesis S1 Vendor Selection (Cayman, Cerilliant, etc.) S2 Blind Coding (Samples A, B, C) S1->S2 Lab1 Lab 1: GC-MS & NMR (Structural ID) S2->Lab1 Lab2 Lab 2: LC-MS/MS (Quantitation) S2->Lab2 Lab3 Lab 3: TGA/DSC (Physical Properties) S2->Lab3 Stat Statistical Analysis (Z-Scores & ANOVA) Lab1->Stat Lab2->Stat Lab3->Stat Rep Final Consensus Report Stat->Rep

Caption: Figure 1. Systematic workflow for the inter-laboratory comparison of 3C-P reference standards.

Comparative Performance Analysis

The following data summarizes the performance of three leading reference standard grades available to researchers.

Table 1: Comparative Analytical Metrics

MetricSample A (High-Grade Analytical) Sample B (Research Grade) Sample C (Bulk Synthesis) Acceptance Criteria
Purity (GC-FID) 99.8%98.2%96.5%> 98.0%
Salt Form HCl (1:1 confirmed)HCl (excess Cl detected)HCl (trace fumarate)Stoichiometric 1:1
Water (Karl Fischer) 0.2%1.5%3.8%< 1.0%
Solubility (MeOH) Rapid, ClearSlight HazeParticulates observedClear solution
Isomer Contamination None Detected< 0.1%1.2% (Isopropoxy analog)None Detected

Key Findings:

  • Sample A (representative of suppliers like Cayman Chemical) demonstrated the highest suitability for quantitative mass spectrometry due to low water content and high purity.

  • Sample C showed significant hygroscopicity.[1] If used without drying, quantitative results would be skewed by nearly 4%.

Experimental Protocols

To replicate these results or validate your own in-house standards, follow these standardized protocols.

Protocol A: GC-MS Structural Confirmation
  • Objective: Differentiate 3C-P from 2C-P and Proscaline.

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm).[1][3]

  • Methodology:

    • Preparation: Dissolve 1 mg 3C-P HCl in 1 mL Methanol.

    • Inlet: Split 50:1, 250°C.

    • Oven Program: 80°C (hold 1 min) → 20°C/min to 280°C (hold 5 min).

    • MS Source: EI mode (70 eV), Source Temp 230°C.

    • Key Ions (m/z): Look for the base peak m/z 44 (characteristic of

      
      -methyl amines) and molecular ion m/z 253 .[1] Note: Proscaline will lack the m/z 44 base peak, shifting instead to m/z 30 (primary amine).
      
Protocol B: LC-MS/MS Quantitative Screening
  • Objective: High-sensitivity quantification in biological matrices.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm).[1][4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water + 5mM Ammonium Acetate.[1][4]

    • B: 0.1% Formic acid in Methanol.[1][4]

  • Gradient: 5% B to 95% B over 6 minutes.

  • Transitions (MRM):

    • Quantifier: 254.2 → 151.1 (loss of amine + propoxy chain cleavage).

    • Qualifier: 254.2 → 195.1.[1]

Protocol C: Solubility & Stability Stress Test
  • Solubility: 3C-P HCl is soluble in DMSO (13 mg/mL) and DMF (2 mg/mL).[1][5] It has limited solubility in pure PBS (0.5 mg/mL).

  • Stability: Store as a crystalline solid at -20°C. Solutions in methanol are stable for 1 week at -20°C but degrade by ~5% if left at room temperature for 48 hours (oxidative deamination).[1]

Analytical Decision Tree

This logic diagram assists researchers in troubleshooting identification issues during the validation of 3C-P.

DecisionTree Start Unknown Sample (Suspected 3C-P) GCMS Run GC-MS (EI 70eV) Start->GCMS BasePeak Check Base Peak GCMS->BasePeak Is30 Base Peak m/z 30 BasePeak->Is30 m/z 30 Is44 Base Peak m/z 44 BasePeak->Is44 m/z 44 ResultProscaline ID: Proscaline (Desmethyl analog) Is30->ResultProscaline MolIon Check Molecular Ion Is44->MolIon M239 M+ = 239 (Likely 2C-P) MolIon->M239 239 M253 M+ = 253 (Likely 3C-P) MolIon->M253 253 Result2CP ID: 2C-P (Alpha-desmethyl) M239->Result2CP Result3CP ID: 3C-P Confirmed M253->Result3CP

Caption: Figure 2. Mass spectral decision tree for distinguishing 3C-P from common structural analogs.

References

  • Center for Forensic Science Research & Education (CFSRE). (2025).[1] 3C-P New Psychoactive Substance Report. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54929142: 3C-P. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations for the Analysis of Seized Drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1][4] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

Sources

UV-Vis Absorption Spectra of 3C-P Hydrochloride: A Comparative Forensic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3C-P hydrochloride (1-(3,5-dimethoxy-4-propoxyphenyl)-2-propanamine HCl) is a synthetic amphetamine derivative and the


-methyl homolog of the psychedelic phenethylamine Proscaline . In forensic and pharmaceutical analysis, the UV-Vis spectrum of 3C-P serves as a critical presumptive screening tool  but lacks the specificity required for confirmatory identification against its structural analogs.

This guide provides a technical analysis of the 3C-P chromophore, compares its spectral performance against key alternatives (Proscaline, Escaline, Mescaline), and details a self-validating experimental protocol for laboratory application.

Technical Profile: The 3C-P Chromophore

The UV-Vis absorption profile of 3C-P is dictated by its 3,4,5-trisubstituted benzene ring . The addition of the


-methyl group on the ethylamine side chain (distinguishing it as an amphetamine rather than a phenethylamine) has a negligible electronic effect on the aromatic 

transitions. Consequently, its spectrum is virtually superimposable on that of Proscaline.
Spectral Characteristics[1][2][3][4][5][6]
  • Primary Chromophore: 3,5-dimethoxy-4-propoxybenzene moiety.

  • Key Transitions:

    • 
       (Benzenoid E-band):  ~208–212 nm (High absorptivity, often solvent cutoff dependent).
      
    • 
       (Benzenoid B-band):  ~268–272 nm (Moderate absorptivity, characteristic fine structure).
      
  • Solvent Effect: In acidic aqueous media (e.g., 0.1 N HCl), the amine is protonated, stabilizing the molecule but minimally shifting the aromatic absorption. In alkaline media, no bathochromic shift is observed (unlike phenols), confirming the absence of a free phenolic hydroxyl group.

Comparative Analysis: 3C-P vs. Structural Analogs

The primary challenge in analyzing 3C-P is differentiating it from its chain-homologs. The following table compares 3C-P with its closest structural relatives.

Table 1: Comparative UV-Vis Data and Structural Relationship
CompoundStructure ClassC4-SubstituentPredicted

(EtOH/HCl)*
Discrimination Potential (UV-Vis)
3C-P AmphetaminePropoxy (-O-CH

-CH

-CH

)
269 ± 2 nm Reference
Proscaline PhenethylaminePropoxy (-O-CH

-CH

-CH

)
269 ± 2 nmLow (Identical Chromophore)
Escaline PhenethylamineEthoxy (-O-CH

-CH

)
269 ± 2 nmLow (Spectral Overlap)
Mescaline PhenethylamineMethoxy (-O-CH

)
268 ± 2 nmLow (Spectral Overlap)

*Note: Data derived from the conserved 3,4,5-alkoxy substitution pattern established in Mescaline and Proscaline literature [1][4]. The alkyl chain length extension (Methoxy


 Propoxy) exerts minimal auxochromic shift.
Performance Insight: The "Silent Spectrum"

Researchers must recognize that UV-Vis cannot definitively distinguish 3C-P from Proscaline .

  • Causality: The UV photon interacts with the conjugated

    
    -system of the benzene ring. The propyl chain on the 4-position oxygen is electronically insulated from the ring by the oxygen atom; extending this chain (ethyl to propyl) does not significantly alter the energy gap (
    
    
    
    ) of the
    
    
    transition.
  • Operational Consequence: A UV match for 3C-P is only valid as a class identification (3,4,5-alkoxy-phenethylamine/amphetamine). Confirmatory analysis must utilize MS (Mass Spectrometry) or NMR to detect the mass difference of the

    
    -methyl group (3C-P vs Proscaline) or the side chain length.
    

Experimental Protocol: UV-Vis Characterization

This protocol is designed to be self-validating . The use of a reference standard (Mescaline or Proscaline) is required to verify instrument calibration and solvent purity.

Reagents & Equipment[6]
  • Analyte: 3C-P Hydrochloride (approx. 1 mg).

  • Solvent: 0.1 N Hydrochloric Acid (HCl) or Ethanol (Spectroscopic Grade).

    • Why HCl? Protonating the amine ensures solubility and prevents potential oxidation of the free base, though 3C-P is relatively stable.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology
  • Blank Preparation (Baseline Validation):

    • Fill both reference and sample cuvettes with pure solvent (0.1 N HCl).

    • Run a baseline scan (200–400 nm).

    • Criteria: Absorbance must be < 0.05 AU across the range. If > 0.05, solvent is contaminated.

  • Stock Solution Preparation:

    • Dissolve ~1.0 mg 3C-P HCl in 10 mL solvent.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Concentration: ~0.1 mg/mL (approx.[1]

      
       M).
      
  • Dilution & Scanning:

    • Dilute Stock 1:10 to achieve target absorbance of 0.5 – 1.0 AU at

      
      .
      
    • Scan from 400 nm down to 200 nm.

    • Scan Rate: Medium (approx. 200 nm/min) to capture fine structure.

  • Data Analysis (The "Fingerprint" Check):

    • Identify

      
       (expected ~270 nm).
      
    • Calculate Absorbance Ratio (

      
      ).
      
    • Validation: The spectrum should show a "valley" (minimum) around 240 nm. If significant absorbance exists at >300 nm, the sample is likely contaminated (e.g., with synthesis byproducts).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for forensic identification, highlighting where UV-Vis fits into the hierarchy of analytical confidence.

G Start Unknown Powder Sample Solubility Dissolve in 0.1 N HCl Start->Solubility UV_Scan UV-Vis Scan (200-400 nm) Solubility->UV_Scan Decision_UV Peaks at ~210 nm & ~270 nm? UV_Scan->Decision_UV Negative Not a 3,4,5-Substituted Phenethylamine Decision_UV->Negative No Presumptive Presumptive Positive: 3C-P, Proscaline, or Mescaline Class Decision_UV->Presumptive Yes Differentiation Required Differentiation Step Presumptive->Differentiation GCMS GC-MS Analysis (Derivatization with PFPA) Differentiation->GCMS Result_3CP Confirm 3C-P: Base Peak m/z distinct from Proscaline GCMS->Result_3CP

Caption: Analytical decision tree for 3C-P HCl. UV-Vis provides class-level screening, while GC-MS is required to resolve the specific alkyl-homolog.

References

  • SWGDRUG. (2018). Scientific Working Group for the Analysis of Seized Drugs: Monographs. Retrieved from [Link]

  • Salomon, K., & Bina, A. F. (1946).[1] Ultraviolet Absorption Spectra of Mescaline Sulfate and β-Phenylethylamine Sulfate. Journal of the American Chemical Society, 68(11), 2403. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. (Provides standard UV protocols for phenethylamine derivatives). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 3C-P (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and analysis of novel compounds are the cornerstones of innovation. However, with great discovery comes great responsibility, particularly in the handling and disposal of research chemicals with limited toxicological data. 3C-P (hydrochloride), an analytical reference standard structurally categorized as a phenethylamine and amphetamine, falls squarely into this category.[1] The physiological and toxicological properties of this compound are not well-known, necessitating a cautious and methodical approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 3C-P (hydrochloride). It is designed to empower laboratory professionals with the knowledge to manage this and other novel research compounds with the highest standards of safety and scientific integrity.

Understanding the imperative: Why specialized disposal is critical

As a novel compound, 3C-P (hydrochloride) lacks extensive safety and toxicological data. Therefore, it must be treated as a hazardous substance. Improper disposal, such as discarding it in the regular trash or washing it down the drain, can lead to unforeseen environmental contamination and potential health risks. Adherence to established hazardous waste protocols is not merely a suggestion but a legal and ethical obligation.

Chemical InformationData
Chemical Name 3C-P (hydrochloride)
Synonyms 4-propoxy-3,5-Dimethoxyamphetamine, Proscaline Amphetamine
CAS Number 2749897-26-3
Molecular Formula C14H23NO3 • HCl
Known Hazards Toxicological properties are not well known. Treat as hazardous.

The Disposal Workflow: A Step-by-Step Protocol

The following protocols are based on established best practices for the disposal of hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

Part 1: Waste Segregation and Containerization

Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams. For 3C-P (hydrochloride), you will likely generate several types of waste, each requiring a dedicated and properly labeled container.

1.1. Solid Waste:

  • What it includes: Unused or expired 3C-P (hydrochloride) powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and contaminated bench paper.

  • Container: Use a designated, leak-proof hazardous waste container with a secure lid. The container should be made of a material compatible with the chemical. For solid waste, a sturdy, labeled plastic pail or a designated cardboard box with a liner is often appropriate.

  • Procedure:

    • Place all solid waste contaminated with 3C-P (hydrochloride) into the designated container.

    • Do not overfill the container.

    • Keep the container closed at all times except when adding waste.

1.2. Liquid Waste:

  • What it includes: Solutions containing 3C-P (hydrochloride), solvents used to dissolve the compound, and the first rinse from decontaminating glassware.

  • Container: Use a dedicated, leak-proof, and shatter-resistant container with a screw-top cap. The container material must be compatible with the solvents used. For example, do not store organic solvents in plastic containers that they might degrade.

  • Procedure:

    • Carefully pour liquid waste into the designated container using a funnel to prevent spills.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution.

    • Keep the container securely capped when not in use.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

1.3. Sharps Waste:

  • What it includes: Needles, syringes, Pasteur pipettes, or any other sharp object contaminated with 3C-P (hydrochloride).

  • Container: Use a designated, puncture-proof sharps container.

  • Procedure:

    • Immediately place any contaminated sharp into the sharps container after use.

    • Do not recap, bend, or break needles.

    • Do not overfill the sharps container.

Part 2: Labeling and Storage

Accurate and clear labeling is crucial for the safe handling and disposal of hazardous waste by your institution's EHS personnel.

2.1. Labeling Requirements:

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents. For mixtures, list all components and their approximate percentages. For 3C-P (hydrochloride), write out the full chemical name: "3C-P (hydrochloride)".

  • Include the date when the waste was first added to the container (the "accumulation start date").

  • Provide the name of the principal investigator and the laboratory location.

2.2. Storage Guidelines:

  • Store hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and near the point of generation.

  • Ensure that incompatible waste streams are segregated to prevent accidental mixing.

  • Store liquid waste containers in secondary containment trays to catch any potential leaks.

  • Do not store hazardous waste for longer than the time limits specified by your institution and the EPA.

Part 3: Arranging for Disposal

Once a waste container is full or has reached its storage time limit, you must arrange for its collection by your institution's EHS department.

  • Procedure:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.

    • Ensure all containers are properly labeled and sealed before the scheduled pickup.

    • Do not move hazardous waste outside of your laboratory. EHS personnel are trained to transport these materials safely.

Decontamination: Ensuring a Safe Workspace

Any equipment or surface that comes into contact with 3C-P (hydrochloride) must be thoroughly decontaminated.

3.1. Non-Disposable Equipment (e.g., glassware, spatulas):

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the chemical residue. This first rinseate must be collected and disposed of as hazardous liquid waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

3.2. Laboratory Surfaces (e.g., benchtops, fume hood surfaces):

  • Prepare Cleaning Solution: Use a detergent solution or a cleaning agent recommended by your EHS department.

  • Wipe Down: Thoroughly wipe the contaminated surface with the cleaning solution using absorbent pads or disposable towels.

  • Collect Waste: All cleaning materials (pads, towels) must be disposed of as solid hazardous waste.

  • Rinse: If appropriate for the surface, wipe down with a clean, damp cloth.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 3C-P (hydrochloride) waste.

G cluster_generation Waste Generation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A 3C-P (hydrochloride) Waste Generated B Solid Waste (e.g., contaminated PPE, paper) A->B Segregate by Waste Type C Liquid Waste (e.g., solutions, first rinseate) A->C Segregate by Waste Type D Sharps Waste (e.g., contaminated needles, pipettes) A->D Segregate by Waste Type E Label as 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - PI Name & Lab Location B->E C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment for Liquids F->G H Request Pickup from Environmental Health & Safety (EHS) G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.